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  • Product: Musellarin C
  • CAS: 1392476-33-3

Core Science & Biosynthesis

Foundational

The Natural Source and Chemical Biology of Musellarin C: A Comprehensive Technical Guide

Executive Summary Musellarins represent a rare and structurally intriguing class of bicyclic diarylheptanoid natural products. Among this family, Musellarin C stands out due to its complex stereochemistry and potential a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Musellarins represent a rare and structurally intriguing class of bicyclic diarylheptanoid natural products. Among this family, Musellarin C stands out due to its complex stereochemistry and potential as a pharmacological scaffold. As a Senior Application Scientist in pharmacognosy and synthetic chemistry, I have structured this whitepaper to bridge the gap between botanical discovery and scalable drug development. This guide details the botanical origins of Musellarin C, the exact physicochemical logic required for its isolation, the structural elucidation parameters that define it, and the synthetic methodologies necessary to overcome its extreme natural scarcity.

Botanical Origins and Ecological Context

The primary natural source of Musellarin C is the aerial parts of Musella lasiocarpa (commonly known as the Golden Lotus Banana), a monotypic plant species belonging to the family Musaceae[Zhao et al., 2011][1]. Endemic to Yunnan Province in China, this plant has been historically utilized in traditional folk medicine to treat gynecological diseases, enteritis, and toxidromes.

From a phytochemical perspective, M. lasiocarpa is a highly specialized biochemical factory. However, the evolutionary purpose of musellarins within the plant likely relates to localized defense mechanisms (chemical warfare against phytopathogens), which explains their extremely low accumulation in the plant's macroscopic tissues. The natural paucity of these compounds—often yielding as little as 0.0006% from dried biomass—presents a significant bottleneck for high-throughput biological screening[Tong et al., 2012].

Phytochemical Isolation Protocol: A Self-Validating System

Isolating Musellarin C from M. lasiocarpa requires a multi-dimensional chromatographic approach. Because Musellarin C co-occurs with its diastereomers (Musellarins B, D, and E), standard silica gel chromatography is insufficient. The following protocol leverages orthogonal separation principles (polarity, size/aromaticity, and spatial resolution).

Step-by-Step Methodology
  • Biomass Preparation & Extraction :

    • Action : Air-dry and pulverize the aerial parts of M. lasiocarpa, followed by maceration in 70-90% aqueous methanol at room temperature.

    • Causality : Drying halts enzymatic degradation of secondary metabolites. Methanol is selected because its polar nature efficiently disrupts the hydrogen-bonding networks of the plant matrix, solubilizing the medium-polar diarylheptanoids alongside highly polar glycosides.

  • Liquid-Liquid Partitioning :

    • Action : Concentrate the methanolic extract under reduced pressure, suspend in water, and partition sequentially with Ethyl Acetate (EtOAc).

    • Causality : EtOAc selectively extracts the aglycone phenolic compounds (including the musellarin class) while leaving bulk sugars, tannins, and highly polar impurities in the aqueous phase.

  • Primary Fractionation (Silica Gel) :

    • Action : Subject the EtOAc fraction to silica gel column chromatography using a gradient elution of Chloroform/Methanol.

    • Causality : This step sorts the complex mixture strictly by polarity and hydrogen-bonding affinity to the silanol groups on the stationary phase.

  • Secondary Purification (Sephadex LH-20) :

    • Action : Pass the musellarin-enriched fractions through a Sephadex LH-20 column, eluting with methanol.

    • Causality : Sephadex LH-20 separates molecules based on a combination of size exclusion and π−π interactions. This efficiently strips away aliphatic contaminants, isolating the aromatic diarylheptanoid core structures.

  • Diastereomeric Resolution (Preparative HPLC) :

    • Action : Resolve the final mixture using semi-preparative reverse-phase HPLC (C18 column) with a highly controlled Acetonitrile/Water gradient.

    • Causality : Musellarin C and its C4a epimer, Musellarin D, have nearly identical polarities. Only the high theoretical plate count and precise hydrophobic interactions of a C18 HPLC column can differentiate these subtle 3D spatial arrangements.

    • Self-Validation Check : Immediately subject the isolated HPLC peak to 1D 1 H-NMR. The presence of a specific ROESY correlation between H-4a and H-3 definitively validates the isolation of Musellarin C, distinguishing it from Musellarin D[Zhao et al., 2011][1].

Isolation_Workflow A Musella lasiocarpa (Aerial Biomass) B Solvent Extraction (Aqueous MeOH) A->B C Liquid-Liquid Partition (EtOAc / H2O) B->C D Silica Gel Chromatography (Polarity Sorting) C->D E Sephadex LH-20 (Size/Aromatic Exclusion) D->E F Preparative HPLC (Diastereomer Resolution) E->F G Pure Musellarin C (Target Isolate) F->G

Fig 1. Phytochemical isolation workflow for Musellarin C from M. lasiocarpa.

Structural Elucidation and Stereochemical Logic

Musellarin C is chemically defined as rel-(3S, 4aR, 10bR)-3-(3′-hydroxy-4′-methoxyphenyl)-8-hydroxy-9-methoxy-4a, 5, 6, 10b-tetrahydro-3H-naphtho[2, 1-b]pyran[Zhao et al., 2011][1]. The defining challenge in musellarin characterization is the assignment of the relative stereochemistry at the C3, C4a, and C10b positions of the dihydropyran (DHP) / tetrahydropyran (THP) core.

Nuclear Overhauser Effect (NOE) and ROESY NMR experiments are the authoritative standards for this validation. The spatial proximity of protons dictates the NOE enhancement, which directly translates to the cis/trans fusion of the rings.

Table 1: Stereochemical Validation via NOE Enhancements in the Musellarin Class

Compound Interacting Proton Pair NOE Enhancement (%) Structural Implication
Musellarin A C4a / C10b 4.31% Confirms (4a,10b)-cis-fused configuration
Musellarin E C4a / C10b 5.57% Confirms (4a,10b)-cis-fused configuration

| Musellarin E | C4a / C3 | 4.18% | Substantiates (4a,3)-cis-THP configuration |

Note: Data derived from structural revision studies by[Tong et al., 2025][2]. Musellarin C differs from D specifically at the H-4a relative configuration.

Pharmacological Profiling: Cytotoxicity and Viability

The musellarin class has garnered interest in drug discovery primarily due to its moderate cytotoxicity against human tumor cell lines and its ability to induce quinone reductase activity. While the natural scarcity limits extensive in vivo profiling, in vitro assays demonstrate a baseline therapeutic window.

Table 2: Baseline Cytotoxicity Profile of the Musellarin Class

Compound Cell Line Tissue Origin IC50 (μM) Significance
Musellarin B HL-60 Human Promyelocytic Leukemia 21.3 Moderate cytotoxicity
Musellarin B SMMC-7721 Hepatocellular Carcinoma 26.7 Moderate cytotoxicity
Musellarin B A-549 Lung Adenocarcinoma 25.1 Moderate cytotoxicity

| Musellarins A-F | RAW 264.7 | Murine Macrophages | > 25.0 | Low baseline toxicity in healthy immune cells, indicating a favorable therapeutic index |

Overcoming Natural Scarcity via Total Synthesis

Relying on M. lasiocarpa for commercial or extensive research quantities of Musellarin C is ecologically and economically unviable. To solve this, synthetic chemists have developed collective asymmetric total syntheses. The landmark methodology utilizes an Achmatowicz rearrangement-based strategy[Tong et al., 2014][3].

Synthetic Methodology and Causality
  • Achmatowicz Rearrangement :

    • Action : Treat a functionalized furfuryl alcohol with an oxidant (e.g., NBS in aqueous media).

    • Causality : This oxidatively expands the 5-membered furan ring into a 6-membered pyranulose. This is the critical step that establishes the foundational oxygen heterocycle of the musellarin core.

    • Self-Validation Check : Confirm the presence of the pyranulose enone carbonyl via 13 C-NMR (~190 ppm) before proceeding.

  • Kishi Reduction :

    • Action : Reduce the pyranulose using Triethylsilane ( Et3​SiH ) and Trifluoroacetic acid (TFA).

    • Causality : This stereoselectively reduces the intermediate to a dihydropyran, establishing the correct C-O bond stereochemistry required for biological activity.

  • Friedel-Crafts Cyclization :

    • Action : Induce an intramolecular Friedel-Crafts alkylation.

    • Causality : This Lewis acid-mediated step forges the tricyclic core by linking the aromatic ring directly to the dihydropyran scaffold, creating the required (4a, 10b)-cis-fused configuration.

  • Heck-Matsuda Arylation :

    • Action : React the tricyclic core with an aryldiazonium salt in the presence of a Palladium catalyst.

    • Causality : The Heck-Matsuda coupling is uniquely suited to introduce the final aryl group at the C3 position in a highly specific 2,6-trans configuration, completing the synthesis of Musellarin C.

Synthetic_Workflow S1 Functionalized Furan (Starting Material) S2 Achmatowicz Rearrangement (Pyranulose Formation) S1->S2 S3 Kishi Reduction (Stereoselective C-O Control) S2->S3 S4 Friedel-Crafts Cyclization (Tricyclic Core Assembly) S3->S4 S5 Heck-Matsuda Arylation (2,6-trans Aryl Addition) S4->S5 S6 (-)-Musellarin C (Synthetic Product) S5->S6

Fig 2. Core synthetic strategy to overcome the natural paucity of Musellarin C.

Table 3: Quantitative Yield Comparison (Natural vs. Synthetic)

Source / Method Process Type Yield Scale / Efficiency
Musella lasiocarpa Phytochemical Extraction 0.0006% 18 mg isolated from 3 kg dry biomass

| Total Synthesis | Achmatowicz / Heck-Matsuda | 7.8% - 9.8% | > 20 mg achieved in 15-16 steps |

References

  • Source: Natural Products and Bioprospecting (Zhao et al., 2011)
  • Source: The Journal of Organic Chemistry - ACS Publications (Tong et al.)
  • Total Syntheses of (±)
  • Total syntheses of (±)-musellarins A-C (PubMed)

Sources

Exploratory

Musellarin C: A Technical Guide to the Discovery, Isolation, and Structural Elucidation of a Rare Bicyclic Diarylheptanoid

Introduction & Botanical Context The rigorous phytochemical investigation of Musella lasiocarpa, a monotypic plant species native to Yunnan Province, China, has unveiled a unique class of secondary metabolites: rare bicy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Botanical Context

The rigorous phytochemical investigation of Musella lasiocarpa, a monotypic plant species native to Yunnan Province, China, has unveiled a unique class of secondary metabolites: rare bicyclic diarylheptanoids[1]. Among these discoveries, Musellarin C stands out due to its complex naphtho[2,1-b]pyran architecture[2]. For drug development professionals and natural product chemists, understanding the isolation mechanics and structural validation of such compounds is critical for downstream synthetic scaling and biological assay development.

This whitepaper provides an authoritative, step-by-step methodology for the extraction, chromatographic isolation, and spectroscopic elucidation of Musellarin C, explaining the fundamental chemical causality behind each protocol step.

Physicochemical Profiling

Before initiating any extraction protocol, establishing the target's physicochemical baseline is mandatory to inform solvent selection and chromatographic parameters. Musellarin C is a natural phenolic compound that presents as a white, amorphous powder[2][3].

Table 1: Quantitative and Physicochemical Data for Musellarin C

PropertyValue
Chemical Class Bicyclic Diarylheptanoid / Phenolic Compound
Source Organism Musella lasiocarpa (Aerial parts)
Molecular Formula C21H22O5[4][5]
Molecular Weight 354.40 g/mol [3][5]
Exact Mass (HREIMS) m/z 354.1471 [M]+[2]
Physical State White, amorphous powder[2]
Purity Standard >98% (via HPLC)[5]
Structural IUPAC Name rel-(3S, 4aR, 10bR)-3-(3′-hydroxy-4′-methoxyphenyl)-8-hydroxy-9-methoxy-4a, 5, 6, 10b-tetrahydro-3H-naphtho[2, 1-b]pyran[2]

Isolation Methodology: A Self-Validating Protocol

The extraction of trace secondary metabolites from lignocellulosic matrices requires a strategic, self-validating gradient of polarity. The following protocol outlines the field-proven workflow for isolating Musellarin C[1][2].

Step 1: Primary Extraction
  • Action : Macerate air-dried aerial parts of M. lasiocarpa in 80% Methanol (MeOH) at room temperature.

  • Causality : Methanol is chosen for its amphiphilic nature. It disrupts the plant cell wall and captures a broad spectrum of metabolites, ranging from highly polar glycosides to intermediate-polarity aglycones like Musellarin C.

Step 2: Liquid-Liquid Partitioning (Polarity Filtration)
  • Action : Concentrate the methanolic extract under reduced pressure, suspend the residue in H2O, and partition successively with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.

  • Causality : This step acts as a self-validating polarity filter. Petroleum ether strips away lipophilic waxes and chlorophyll. EtOAc selectively isolates the phenolic diarylheptanoids (including Musellarins B-E), leaving highly polar tannins and sucrose esters trapped in the aqueous and n-butanol fractions[1].

Step 3: Silica Gel Column Chromatography
  • Action : Subject the EtOAc fraction to normal-phase silica gel chromatography, eluting with a gradient of CHCl3/MeOH.

  • Causality : Silica gel separates compounds based on hydrogen-bonding affinity. The phenolic hydroxyl groups of Musellarin C interact moderately with the stationary phase, allowing it to predictably elute in mid-polarity fractions, separating it from non-polar terpenes and highly polar flavonoids.

Step 4: Size-Exclusion and Preparative HPLC
  • Action : Purify the target fraction using Sephadex LH-20 (eluting with MeOH) followed by preparative High-Performance Liquid Chromatography (RP-18, eluting with MeOH/H2O).

  • Causality : Sephadex LH-20 separates molecules by size and aromaticity (via π−π interactions with the dextran matrix), effectively removing polymeric impurities. The final Reverse-Phase HPLC step is critical; it ensures >98% purity by resolving Musellarin C from its closely related stereoisomers (e.g., Musellarin B and D) based on minute differences in hydrophobic surface area[2][5].

Fig 1: Step-by-step extraction and isolation workflow for Musellarin C.

Structural Elucidation and Validation

The structural assignment of Musellarin C relies on a closed-loop spectroscopic system: mass spectrometry defines the atomic inventory, 1D NMR maps the functional groups, and 2D NMR establishes the exact connectivity and 3D spatial geometry[2].

Mass Spectrometry (HREIMS)

High-Resolution Electron Impact Mass Spectrometry (HREIMS) established the molecular formula as C21H22O5, based on the molecular ion peak at m/z 354.1471 [M]+[2]. This dictates an index of hydrogen deficiency (IHD) of 11, perfectly consistent with two aromatic rings and a bicyclic core.

2D NMR: HMBC and ROESY

The differentiation of Musellarin C from its isomers (such as Musellarin B and D) hinges on precise 2D NMR correlations:

  • HMBC (Heteronuclear Multiple Bond Correlation) : Strong cross-peaks between the methoxy protons and C-4' confirmed the placement of the methoxy group at the C-4' position of the 1,3,4-trisubstituted aromatic ring[2].

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the relative configuration of the chiral centers (C-3, C-4a, C-10b), ROESY was employed. ROESY detects through-space dipole-dipole coupling. The specific correlation between H-4a and H-3 distinguished Musellarin C from Musellarin D[2]. The co-facial orientation of these protons confirmed the structure as rel-(3S, 4aR, 10bR)[2].

Fig 2: Analytical workflow for the structural elucidation of Musellarin C.

Synthetic Approaches: The Achmatowicz Rearrangement

While natural extraction is vital for discovery, low isolation yields from M. lasiocarpa necessitate synthetic routes for drug development. Advanced organic methodologies have successfully achieved the total synthesis of Musellarin C[6].

  • Mechanism : The synthesis leverages the Achmatowicz rearrangement , transforming furan derivatives into functionalized pyranones. By using chiral furanmethanols as key intermediates, researchers can stereoselectively construct the complex tetrahydropyran (THP) ring inherent to the Musellarin C core[6].

  • Causality : The Achmatowicz rearrangement is chosen because it provides a highly atom-economical and scalable pathway to oxygen-containing heterocycles from biorenewable furfural derivatives, directly addressing the supply limitations of natural plant extraction[6].

Biological Handling and Storage

Bicyclic diarylheptanoids from M. lasiocarpa have been investigated for their cytotoxic properties against human tumor cell lines (e.g., HL-60, A-549, MCF-7)[1]. For ongoing in vitro research, maintaining the chemical integrity of Musellarin C is paramount.

  • Handling Protocol : The purified powder must be stored at -20°C in sealed, dry conditions to prevent oxidative degradation of the phenolic hydroxyls[5][7]. For biological assays, warming the tube to 37°C and brief ultrasonic bath agitation is recommended to maximize solubility in aqueous/DMSO systems before administration[5].

References

  • BioHippo - Musellarin C Molecular Formula & SMILES. Source: ebiohippo.com. URL: [Link]

  • RHHZ (Plant Diversity) - Chemical constituents from the aerial parts of Musella lasiocarpa. Source: rhhz.net. URL: [Link]

  • BioCrick - Musellarin C-COA (Certificate of Analysis). Source: biocrick.com. URL: [Link]

  • ACS Publications - Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Source: acs.org. URL: [Link]

  • ResearchGate - Chemical constituents from the aerial parts of Musella lasiocarpa (PDF). Source: researchgate.net. URL: [Link]

Sources

Foundational

A Hypothetical Biosynthetic Pathway for Musellarin C: A Technical Guide for Researchers

Abstract Musellarin C, a member of the diarylheptanoid family of natural products, presents a complex and intriguing molecular architecture. While its total synthesis has been accomplished, the natural biosynthetic pathw...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Musellarin C, a member of the diarylheptanoid family of natural products, presents a complex and intriguing molecular architecture. While its total synthesis has been accomplished, the natural biosynthetic pathway remains unelucidated in published literature. This technical guide addresses this knowledge gap by proposing a scientifically grounded, hypothetical biosynthetic pathway for Musellarin C. By deconstructing its chemical structure and drawing parallels with established biosynthetic principles of similar polyketide-derived compounds, we provide a logical framework for future experimental validation. This document is intended to serve as a foundational resource for researchers in natural product biosynthesis, medicinal chemistry, and drug development, offering insights that could guide the discovery of the enzymatic machinery responsible for Musellarin C's formation and pave the way for bio-engineering novel analogs.

Introduction to Musellarin C

Musellarin C is a diarylheptanoid, a class of plant-derived secondary metabolites characterized by a C6-C7-C6 carbon skeleton. The musellarins were first isolated from Musella lasiocarpa, a plant native to the Yunnan province in China.[1] Structurally, Musellarin C possesses a rare bicyclic dihydropyran (DHP) skeleton.[1] While some of its congeners, like Musellarin A and B, have shown modest biological activities, including quinone reductase induction and cytotoxicity against cancer cell lines, the full therapeutic potential of the musellarin family is yet to be completely explored, largely due to their low natural abundance.[1][2] The complex stereochemistry of these molecules has made them attractive targets for total synthesis.[2][3]

The core of Musellarin C features a tricyclic framework, which presents a significant biosynthetic puzzle.[3] Understanding the enzymatic reactions that construct this intricate scaffold is crucial for several reasons:

  • Enzymatic Discovery: It could lead to the identification of novel enzymes with unique catalytic capabilities.

  • Bio-inspired Synthesis: The biosynthetic logic can inspire more efficient and stereoselective chemical syntheses.

  • Metabolic Engineering: Knowledge of the biosynthetic gene cluster (BGC) could enable the heterologous expression and overproduction of Musellarin C and the generation of novel derivatives with improved pharmacological properties.

Given the absence of direct experimental studies on the biosynthesis of Musellarin C, this guide will propose a hypothetical pathway based on well-established principles of polyketide and aromatic compound biosynthesis.

Proposed Biosynthetic Precursors and Core Assembly

The structure of Musellarin C strongly suggests a polyketide origin, likely involving a Type III polyketide synthase (PKS). The diarylheptanoid scaffold is typically derived from the condensation of a phenylpropanoid-derived starter unit with three molecules of malonyl-CoA.

Starter Unit: Cinnamic Acid or a Derivative

The phenyl group and the adjacent three-carbon chain (propyl unit) of one of the "diaryl" portions likely originate from the phenylpropanoid pathway. The most common entry point for this pathway is the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid can then be activated to its CoA-thioester, cinnamoyl-CoA, which serves as the starter unit for the PKS.

Extender Units: Malonyl-CoA

The remaining four carbons of the heptanoid chain are likely derived from two successive additions of two-carbon units, which in polyketide biosynthesis are provided by malonyl-CoA.

The Role of a Type III Polyketide Synthase

Type III PKSs are relatively simple, dimeric enzymes that iteratively catalyze the decarboxylative condensation of malonyl-CoA with a starter CoA-ester.[4] In the proposed pathway for Musellarin C, a Type III PKS would catalyze the condensation of one molecule of cinnamoyl-CoA with two molecules of malonyl-CoA to generate a linear diketo-intermediate.

Proposed Hypothetical Biosynthetic Pathway for Musellarin C

The proposed pathway can be dissected into three main stages:

  • Formation of the Linear Polyketide Chain: Catalyzed by a Type III PKS.

  • Cyclization and Aromatization: Formation of the first aromatic ring.

  • Tailoring and Cyclization Events: A series of enzymatic modifications, including reduction, hydroxylation, and a key intramolecular cyclization to form the characteristic tricyclic core of Musellarin C.

Stage 1 & 2: Linear Chain Formation and Initial Cyclization

The biosynthesis is proposed to initiate with a Type III PKS that utilizes cinnamoyl-CoA as a starter unit and two molecules of malonyl-CoA as extender units. The resulting linear diketide undergoes an intramolecular aldol condensation to form a six-membered ring, which then aromatizes to yield a chalcone-like intermediate.

Musellarin_C_Biosynthesis_Part1 cluster_0 Stage 1 & 2: Core Formation Cinnamoyl_CoA Cinnamoyl-CoA PKS Type III PKS Cinnamoyl_CoA->PKS Malonyl_CoA 2x Malonyl-CoA Malonyl_CoA->PKS Linear_Intermediate Linear Diketo-Intermediate PKS->Linear_Intermediate Condensation Cyclization Intramolecular Aldol Condensation & Aromatization Linear_Intermediate->Cyclization Chalcone_like Chalcone-like Intermediate Cyclization->Chalcone_like

Figure 1: Proposed initial steps in Musellarin C biosynthesis.

Stage 3: Tailoring and Formation of the Tricyclic Core

This stage involves a series of complex enzymatic modifications of the chalcone-like intermediate.

3.2.1. Reduction and Hydroxylation: The ketone on the heptanoid chain is likely reduced by a ketoreductase (KR) to a hydroxyl group. Subsequent hydroxylations on the aromatic rings are expected, catalyzed by cytochrome P450 monooxygenases.

3.2.2. Intramolecular Cyclization: A key step in the formation of the dihydropyran ring is a proposed intramolecular cyclization. This could be an enzyme-catalyzed Michael addition or a similar reaction, leading to the formation of the bicyclic core.

3.2.3. Final Cyclization: The final cyclization to form the tricyclic structure of Musellarin C is proposed to be a Friedel-Crafts-type reaction.[2] This would involve the electrophilic attack of a carbocation, likely formed from the dihydropyran ring, onto the second aromatic ring.

Musellarin_C_Biosynthesis_Part2 cluster_1 Stage 3: Tailoring and Cyclizations Chalcone_like Chalcone-like Intermediate Reduction Ketoreductase (KR) Chalcone_like->Reduction Reduced_Hydroxylated_Intermediate Reduced & Hydroxylated Intermediate Reduction->Reduced_Hydroxylated_Intermediate Reduction Hydroxylation P450 Hydroxylases Cyclization1 Intramolecular Cyclization Hydroxylation->Cyclization1 Hydroxylation Reduced_Hydroxylated_Intermediate->Hydroxylation Bicyclic_Intermediate Bicyclic Dihydropyran Intermediate Cyclization1->Bicyclic_Intermediate Cyclization2 Friedel-Crafts Cyclization Bicyclic_Intermediate->Cyclization2 Musellarin_C Musellarin C Cyclization2->Musellarin_C

Figure 2: Proposed tailoring and cyclization steps to form Musellarin C.

Experimental Validation: A Roadmap for Researchers

The proposed biosynthetic pathway for Musellarin C provides a testable framework for future research. The following experimental approaches could be employed to validate and refine this hypothesis:

4.1. Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C-labeled L-phenylalanine and ¹³C-labeled acetate) to Musella lasiocarpa cell cultures, followed by NMR analysis of the isolated Musellarin C, would confirm the origin of the carbon skeleton.

4.2. Transcriptome and Genome Mining: Sequencing the genome and transcriptome of Musella lasiocarpa would allow for the identification of a putative Musellarin C biosynthetic gene cluster (BGC). Bioinformatic tools like antiSMASH can be used to search for clusters containing genes encoding a Type III PKS, cytochrome P450s, reductases, and other tailoring enzymes.[5]

4.3. Heterologous Expression and Enzyme Characterization: Once a candidate BGC is identified, the genes can be heterologously expressed in a suitable host, such as E. coli or yeast. The expressed enzymes can then be purified and their functions can be characterized in vitro to confirm their roles in the biosynthetic pathway.

Step-by-Step Protocol for Heterologous Expression and Characterization of a Candidate Type III PKS:
  • Gene Synthesis and Cloning: Synthesize the codon-optimized candidate PKS gene and clone it into an expression vector (e.g., pET-28a(+)) with a His-tag for purification.

  • Protein Expression: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.

  • Protein Purification: Lyse the cells and purify the His-tagged PKS using nickel-affinity chromatography.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the purified PKS, the proposed starter unit (cinnamoyl-CoA), the extender unit (malonyl-CoA), and a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by HPLC and LC-MS to identify the formation of the expected chalcone-like intermediate.

  • Kinetic Analysis: Determine the kinetic parameters (Kₘ and kcat) of the PKS for its substrates to further characterize its activity.

Conclusion and Future Outlook

The biosynthesis of Musellarin C, while currently unknown, likely follows a pathway involving a Type III polyketide synthase and a series of tailoring enzymes. The hypothetical pathway presented in this guide provides a logical and experimentally verifiable model for its formation. Elucidating the precise enzymatic steps will not only fill a significant gap in our understanding of plant natural product biosynthesis but also provide a powerful toolkit of enzymes for synthetic biology and the generation of novel, bioactive molecules. The roadmap for experimental validation outlined herein offers a clear path forward for researchers to unravel the biosynthetic secrets of this intriguing natural product.

References

  • Li, Z., Leung, T. F., & Tong, R. (2014). Total syntheses of (±)-musellarins A-C. Chemical Communications, 50(75), 10990-10993. [Link]

  • Zhao, J., Ferreira, D., & Smillie, T. J. (2011). Musellarins A-E, diarylheptanoids from Musella lasiocarpa. Journal of Natural Products, 74(4), 834-839. [Link]

  • Abe, I., & Morita, H. (2010). Structure and function of the type III polyketide synthase superfamily of enzymes. Natural Product Reports, 27(6), 809-838. [Link]

  • Blin, K., Shaw, S., Kloosterman, A. M., Charlop-Powers, Z., van Wezel, G. P., Medema, M. H., & Weber, T. (2021). antiSMASH 6.0: improving cluster detection and comparison capabilities. Nucleic Acids Research, 49(W1), W29-W35. [Link]

  • Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases. Natural Product Reports, 20(1), 79-110. [Link]

  • Li, Z., & Tong, R. (2015). Collective Asymmetric Total Syntheses of Musellarins A–E. The Journal of Organic Chemistry, 80(23), 11847-11857. [Link]

Sources

Exploratory

Musellarin C: Physicochemical Profiling, Structural Elucidation, and Synthetic Methodologies

Executive Summary Musellarin C is a rare bicyclic diarylheptanoid originally isolated from the aerial parts of Musella lasiocarpa, a monotypic plant native to Yunnan, China, which has historical applications in tradition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Musellarin C is a rare bicyclic diarylheptanoid originally isolated from the aerial parts of Musella lasiocarpa, a monotypic plant native to Yunnan, China, which has historical applications in traditional medicine for its hemostatic and anti-inflammatory properties 1. Structurally, it is defined by a highly complex tricyclic framework featuring a trans-fused-2,6-cis-dihydropyran (DHP) skeleton. Due to its natural paucity and intriguing molecular architecture, Musellarin C has become a compelling target for total synthesis and pharmacological evaluation.

This technical guide provides an in-depth analysis of the physicochemical properties of Musellarin C, deconstructs its stereochemical architecture, and outlines a field-proven, self-validating synthetic methodology for its asymmetric total synthesis.

Physicochemical Profiling & Handling Parameters

Understanding the physical and chemical baseline of Musellarin C is critical for downstream assay development and formulation. The compound presents as a white, amorphous powder with specific solubility constraints that must be managed during in vitro testing.

Quantitative Data Summary
PropertyValue / Description
Molecular Formula C₂₁H₂₂O₅
Molecular Weight 354.40 g/mol (Exact Mass: 354.1467 by HREIMS)
CAS Registry Number 1392476-33-3
Appearance White, amorphous powder
Optical Rotation [α]D20​−176.8 (c 0.30, MeOH)
UV Absorption ( λmax​ ) 284 nm (log ε 3.53), 206 nm (log ε 4.42) in MeOH
Primary Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol
Storage Conditions -20°C, sealed, cool, and dry environment

Table 1: Physicochemical properties of Musellarin C.2

Application Scientist Insight: When preparing stock solutions for cell-based assays, Musellarin C can exhibit transient precipitation in aqueous buffers. To achieve optimal solubility and prevent aggregate-induced false negatives in cytotoxicity screens, it is recommended to warm the microtube to 37°C (98.6°F) and subject it to brief ultrasonic bath sonication prior to serial dilution 2.

Structural Architecture & Stereochemistry

The structural assignment of Musellarin C was historically challenging due to the rigid tricyclic core. The molecule is formally identified as rel-(3S, 4aR, 10bR)-3-(3′-hydroxy-4′-methoxyphenyl)-8-hydroxy-9-methoxy-4a, 5, 6, 10b-tetrahydro-3H-naphtho[2, 1-b]pyran 1.

Causality in Structural Elucidation: The differentiation between Musellarin C and its congeners (such as Musellarin D) hinges entirely on the relative configuration at the C4a and C10b stereocenters. During initial isolation, the relative configuration of H-4a was definitively established via ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations between H-4a and H-3. The lack of NOE enhancement between certain protons confirmed the trans-fused nature of specific domains within the DHP core, distinguishing it from the cis-fused motifs found in later-eluting musellarins 3.

Synthetic Methodologies: The Achmatowicz / Heck-Matsuda Strategy

Extracting sufficient quantities of Musellarin C from natural sources for high-throughput screening is unfeasible. Consequently, a robust asymmetric total synthesis is required. The most efficient route, developed by Tong et al., utilizes an Achmatowicz rearrangement (AR) followed by a highly diastereoselective Heck-Matsuda coupling 4.

Mechanistic Rationale

Standard Tsuji-Trost or Ferrier-type arylations typically fail to produce the required 2,6-trans-dihydropyran architecture, defaulting instead to the thermodynamically favored cis-isomer. By employing a reductive γ-deoxygenation followed by a palladium-catalyzed Heck-Matsuda reaction using aryldiazonium salts, chemists can force the aryl group into the unfavorable 2,6-trans configuration with high fidelity 4.

G A Furfuryl Alcohol Derivative B Achmatowicz Rearrangement A->B Oxidative Expansion C Functionalized Pyranulose B->C Stereoselective D Kishi Reduction & Friedel-Crafts C->D Et3SiH / TFA E Tricyclic Core (DHP Skeleton) D->E Ring Closure F Heck-Matsuda Coupling E->F Aryldiazonium Salt / Pd G Musellarin C (Target) F->G 2,6-trans Arylation

Fig 1. Synthetic workflow for Musellarin C via Achmatowicz rearrangement and Heck-Matsuda coupling.

Step-by-Step Experimental Protocol

This self-validating protocol outlines the critical phases of the 15-16 step total synthesis, yielding Musellarin C at approximately 7.8–9.8% overall yield 4.

Phase 1: Construction of the Tricyclic Pyranone Core

  • Achmatowicz Rearrangement: Treat the starting furfuryl alcohol derivative with an oxidant (e.g., NBS in H₂O/THF or Fe(TPY)Br₃ catalysis) to induce oxidative ring expansion, yielding the functionalized pyranulose.

  • Kishi Reduction: Dissolve the pyranulose intermediate in anhydrous CH₂Cl₂. At -40 °C, slowly add Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA). Stir for 1 hour to achieve diastereoselective reduction.

  • Friedel-Crafts Cyclization: The acidic conditions from the Kishi reduction concurrently trigger an intramolecular Friedel-Crafts cyclization, closing the ring to form the tricyclic DHP core. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

Phase 2: Aryldiazonium Salt Preparation

  • Dissolve the target aniline derivative (e.g., 4-acetamidophenol derivative) in 2-propanol.

  • Add HBF₄ (approx. 50 wt%) at room temperature, then heat to 90 °C for 3 hours.

  • Cool the mixture to 0 °C and add NaNO₂ portion-wise. Stir for 30 minutes.

  • Filter the resulting precipitates and dry under reduced pressure to isolate the reactive aryldiazonium tetrafluoroborate salt.

Phase 3: Diastereoselective Heck-Matsuda Coupling

  • In a flame-dried flask under nitrogen, combine the tricyclic DHP core and the synthesized aryldiazonium salt in a suitable degassed solvent.

  • Introduce a Palladium catalyst (e.g., Pd(OAc)₂) to initiate the Heck-Matsuda reaction.

  • The reaction strictly proceeds via a resonance-stabilized allyl carbenium ion intermediate, forcing the incoming aryl group into the thermodynamically unfavorable but target-required 2,6-trans orientation.

  • Purify the crude product via high-performance liquid chromatography (HPLC) to isolate enantiomerically pure Musellarin C (>98% purity).

Biological Activity & Pharmacological Potential

While the primary interest in Musellarin C stems from its structural complexity, it has been evaluated for baseline pharmacological activity.

  • Cytotoxicity: Musellarin C exhibits moderate to weak cytotoxicity against several human tumor cell lines, including HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung carcinoma), MCF-7 (breast cancer), and SW480 (colon cancer) 1.

  • Analog Development: The true value of Musellarin C lies in its role as a structural scaffold. Synthetic analogues generated during the optimization of the Heck-Matsuda total synthesis route have demonstrated three-to-six times greater cytotoxic potency than the natural musellarins, positioning the tricyclic DHP core as a promising lead for novel chemotherapeutics 4.

References

  • Source: Natural Products and Bioprospecting (Springer / ResearchGate)
  • Title: Musellarin C - Certificate of Analysis & Usage Guide Source: BioCrick Biotech URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Total syntheses of (±)

Sources

Foundational

Musellarin C: A Comprehensive Technical Guide on Chemical Identity, Synthesis, and Pharmacology

Executive Summary Musellarin C is a rare bicyclic diarylheptanoid initially isolated from the aerial parts of the monotypic plant Musella lasiocarpa, a species endemic to Yunnan, China. In drug development and natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Musellarin C is a rare bicyclic diarylheptanoid initially isolated from the aerial parts of the monotypic plant Musella lasiocarpa, a species endemic to Yunnan, China. In drug development and natural product chemistry, the Musellarin family has garnered significant attention due to its unique structural complexity—specifically its trans-fused-2,6-cis-dihydropyran (DHP) core—and its potential anti-inflammatory and cytotoxic properties. This whitepaper provides an in-depth mechanistic analysis of Musellarin C, detailing its structural identity, field-proven isolation methodologies, and the cutting-edge asymmetric total synthesis pathways required to produce it at scale.

Core Chemical Identity & Structural Properties

Musellarin C is characterized by a highly functionalized tricyclic core containing multiple stereocenters. The precise spatial arrangement of its substituents is critical for its biological activity and presents a distinct challenge during synthetic reconstruction.

Table 1: Quantitative Chemical Properties of Musellarin C

PropertyValue
CAS Number 1[1]
IUPAC Name rel-(3S, 4aR, 10bR)-3-(3′-hydroxy-4′-methoxyphenyl)-8-hydroxy-9-methoxy-4a, 5, 6, 10b-tetrahydro-3H-naphtho[2, 1-b]pyran[2]
Molecular Formula C₂₁H₂₂O₅[1]
Molecular Weight 354.40 g/mol [1]
Exact Mass (HREIMS) m/z 354.1471 [M]⁺[2]
Optical Rotation [α]²⁰D −176.8 (c 0.30, MeOH)[3]
Appearance White, amorphous powder[2]

Natural Isolation Workflow

The extraction of Musellarin C from Musella lasiocarpa requires a highly selective, polarity-driven partitioning strategy to separate the target diarylheptanoid from an array of competing secondary metabolites, such as phenylphenalenones and sucrose esters[3].

Step-by-Step Isolation Protocol
  • Primary Extraction : Air-dried, powdered aerial parts of M. lasiocarpa are macerated in Methanol (MeOH) at room temperature.

    • Causality: Methanol acts as a universal solvent capable of penetrating the cellulosic plant matrix and solubilizing a broad spectrum of polar to semi-polar secondary metabolites[2].

  • Liquid-Liquid Partitioning : The crude methanolic extract is concentrated, suspended in water, and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

    • Causality: This step stratifies the metabolome by polarity. Musellarin C, being a moderately polar phenolic compound, selectively partitions into the EtOAc fraction, leaving highly polar glycosides in the aqueous layer[2].

  • Silica Gel Chromatography : The EtOAc fraction is subjected to column chromatography using a gradient elution of CHCl₃/MeOH.

    • Causality: Gradient elution exploits differential adsorption. As the mobile phase polarity increases, compounds are sequentially desorbed based on their hydrogen-bonding capacity to the silica stationary phase.

  • High-Performance Liquid Chromatography (HPLC) : Enriched fractions are purified using semi-preparative HPLC.

    • Causality: HPLC provides the high theoretical plate count necessary to resolve closely related stereoisomers, specifically separating Musellarin C from Musellarin D, which differ only in the relative configuration of H-4a[2].

Validation Checkpoint : The protocol is self-validating via High-Resolution Electron Impact Mass Spectrometry (HREIMS) yielding m/z 354.1471, and 2D NMR (ROESY). Strong cross-peaks in the HMBC and ROESY spectra confirm the specific placement of the methoxy group at C-4′ and the relative configuration of the stereocenters[2].

IsolationWorkflow Plant Musella lasiocarpa (Aerial Parts) Extract MeOH Extraction (Broad Spectrum Solubilization) Plant->Extract Partition Liquid-Liquid Partitioning (Pet Ether, EtOAc, n-BuOH) Extract->Partition EtOAc EtOAc Fraction (Contains Phenolics) Partition->EtOAc Selectivity Silica Silica Gel Chromatography (Gradient Elution) EtOAc->Silica HPLC Semi-Prep HPLC (Stereoisomer Resolution) Silica->HPLC Enriched Fractions MusC Pure Musellarin C (Yield) HPLC->MusC

Step-by-step isolation workflow of Musellarin C from Musella lasiocarpa.

Asymmetric Total Synthesis Protocol

Due to the natural paucity of Musellarins, developing an efficient synthetic route is critical for extensive pharmacological evaluation. The most authoritative approach leverages an Achmatowicz rearrangement (AR) strategy[4].

Step-by-Step Synthetic Workflow
  • Achmatowicz Rearrangement (AR) : Enantiomerically pure furfuryl alcohol derivatives are treated with an oxidant (e.g., NBS/H₂O or Fenton-type Fe/Br catalysts).

    • Causality: AR provides a highly atom-economical, oxidative ring expansion that converts planar furans into functionalized pyranuloses, establishing the central oxygen heterocycle of the diarylheptanoid core[5].

  • Regioselective γ-Deoxygenation : The resulting AR product is treated with Zinc in Acetic Acid (Zn/HOAc).

    • Causality: This step regioselectively removes the hydroxyl group at the γ-position. This deoxygenation is critical to reduce steric hindrance and prevent competing elimination reactions during downstream coupling[6].

  • Diastereoselective Heck-Matsuda Coupling : The deoxygenated intermediate is reacted with an aryldiazonium salt under Palladium catalysis.

    • Causality: Aryldiazonium salts are highly reactive electrophiles. This allows the trans-arylation to proceed under mild conditions, specifically forging the less common trans-2,6-dihydropyran (DHP) configuration required for Musellarin C[7].

  • Friedel-Crafts Cyclization : Intramolecular ring closure is induced using a Lewis acid.

    • Causality: The Lewis acid activates the pyran system, prompting an attack by the electron-rich aromatic ring. This locks the tricyclic core into the desired (4a, 10b)-cis-fused configuration[4].

Validation Checkpoint : The synthetic system is validated via Nuclear Overhauser Effect (NOE) enhancement NMR studies. The presence of NOE enhancement between protons at C4a and C3 substantiates the correct (4a,3)-cis-THP configuration, ensuring the synthetic product matches the natural isolate[4].

SynthesisWorkflow Start Furan Derivative (Starting Material) AR Achmatowicz Rearrangement (Oxidative Ring Expansion) Start->AR NBS / H2O Pyranulose Pyranulose Intermediate (Functionalized Core) AR->Pyranulose Deox Regioselective γ-Deoxygenation (Zn/HOAc) Pyranulose->Deox Removes Oxygen Heck Diastereoselective Heck-Matsuda (Trans-Arylation) Deox->Heck Prepares for Coupling MusC Musellarin C (Target Compound) Heck->MusC Aryl Addition

Logical workflow for the asymmetric total synthesis of Musellarin C.

Pharmacological Profile & Biological Activity

The Musellarin family, alongside other constituents of Musella lasiocarpa, has been evaluated for cytotoxicity and anti-inflammatory properties. While certain phenylphenalenones isolated from the same plant exhibit potent cytotoxicity against human tumor cell lines (HL-60, MCF-7, SW480)[3], synthetic evaluations of the Musellarin class reveal a different therapeutic profile.

Table 2: Biological Evaluation of Musellarin Derivatives

Compound / ModelAssay TargetQuantitative ResultInterpretation
Musellarins A–F RAW 264.7 Macrophages> 25 μM[4]Non-cytotoxic at tested concentrations.
Musellarins A–F LPS-induced Inflammation (NO, IL-6, TNF-α)> 10 μM[4]Exhibits moderate anti-inflammatory activity.
Compound 9 (Reference from M. lasiocarpa)HL-60, MCF-7, SW480 Cell LinesIC₅₀: 2.3 – 10.3 μM[3]Potent cytotoxicity (used as baseline comparison).

The moderate anti-inflammatory activity of Musellarin C, coupled with its low cytotoxicity, positions it as a promising scaffold for the development of targeted immunomodulatory agents without the severe cytotoxic side effects common in oncology-derived natural products.

References

  • BioCrick - Musellarin C | CAS:1392476-33-3 | Phenols | High Purity URL
  • The Journal of Organic Chemistry (ACS Publications)
  • ResearchGate - Chemical constituents from the aerial parts of Musella lasiocarpa URL
  • Accounts of Chemical Research (ACS Publications)
  • Natural Products and Bioprospecting - Chemical constituents from the aerial parts of Musella lasiocarpa URL
  • The Royal Society of Chemistry - Total Syntheses of (±)
  • ChemFaces - Musellarin A | CAS:477565-36-9 | Manufacturer ChemFaces URL

Sources

Exploratory

Stereochemical Architecture and Total Synthesis of Musellarin C: A Comprehensive Technical Guide

Executive Summary Musellarin C is a rare bicyclic diarylheptanoid originally isolated from the aerial parts of the monotypic plant Musella lasiocarpa[1]. Characterized by a highly functionalized tetrahydro-3H-naphtho[2,1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Musellarin C is a rare bicyclic diarylheptanoid originally isolated from the aerial parts of the monotypic plant Musella lasiocarpa[1]. Characterized by a highly functionalized tetrahydro-3H-naphtho[2,1-b]pyran core, its structural elucidation presented significant challenges due to the thermodynamic instability of its 2,6-trans-dihydropyran (DHP) moiety[2]. This whitepaper explores the causality behind the synthetic strategies used to forge this unfavorable stereochemistry, details the self-validating protocols that led to the stereochemical revision of the broader Musellarin family, and provides a comprehensive framework for researchers working on complex oxygenated heterocycles.

The Thermodynamic Challenge of 2,6-trans-Dihydropyran Stereochemistry

The stereoselective construction of trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans is a formidable synthetic hurdle[2]. In naturally occurring pyrans, the 2,6-cis-stereochemistry is overwhelmingly predominant because placing both bulky substituents in equatorial positions minimizes 1,3-diaxial interactions, conferring greater thermodynamic stability[2].

To access the thermodynamically unfavorable 2,6-trans configuration found in (-)-Musellarin C, researchers had to bypass thermodynamic equilibration and rely entirely on kinetic control. This was achieved through an innovative application of the Achmatowicz Rearrangement (AR) followed by a highly trans-selective arylation[3]. By utilizing an unprecedented regioselective reductive γ-deoxygenation combined with a diastereoselective Heck-Matsuda coupling, the aryl group is forced into the axial position before the ring can isomerize[4].

SynthesisWorkflow Start Furfuryl Alcohol AR Achmatowicz Rearrangement Start->AR Kishi Kishi Reduction AR->Kishi CisDHP 2,6-cis-Dihydropyran Kishi->CisDHP Deoxy Reductive γ-Deoxygenation CisDHP->Deoxy Heck Heck-Matsuda Arylation Deoxy->Heck TransDHP 2,6-trans-Dihydropyran Heck->TransDHP Inverts C2 stereocenter FC Friedel-Crafts Cyclization TransDHP->FC Target (-)-Musellarin C FC->Target Forges (4a,10b)-cis core

Workflow for the asymmetric total synthesis of (-)-Musellarin C.

Protocol 1: Asymmetric Total Synthesis of (-)-Musellarin C

This methodology relies on trapping kinetic intermediates to prevent thermodynamic relaxation into the cis-isomer.

  • Achmatowicz Rearrangement (AR): Treat enantiomerically pure furfuryl alcohol derivatives with N-Bromosuccinimide (NBS) or a green Oxone/KBr catalytic system to yield a fully functionalized pyranulose intermediate[4].

  • Kishi Reduction: Subject the pyranulose to BF3·Et2O and Et3SiH. Causality: The Lewis acid activates the anomeric position, allowing the silane to deliver a hydride stereoselectively, forming a 2,6-cis-dihydropyran[3].

  • Regioselective γ-Deoxygenation: Treat the intermediate with Zn/HOAc. Causality: Unlike SmI2, which can cause over-reduction, Zn/HOAc selectively deoxygenates the γ-position while preserving the structural integrity of the alkene, setting the stage for cross-coupling[3].

  • Heck-Matsuda Arylation: Introduce the aryl group using a Palladium catalyst and an aryldiazonium salt. Causality: Aryldiazonium salts are highly electrophilic, allowing the Heck reaction to proceed rapidly at lower temperatures. This kinetic insertion inverts the C2 stereocenter, yielding the target 2,6-trans-DHP before thermodynamic equilibration can occur[3][4].

  • Friedel-Crafts Cyclization: Initiate an intramolecular Friedel-Crafts reaction to close the final ring, delivering the tricyclic core with the desired (4a, 10b)-cis-fused configuration[5].

Stereochemical Revision: A Self-Validating System

The initial isolation of the Musellarin family relied on 2D NMR (ROESY/NOESY) to assign the relative configuration of the stereocenters[1]. Musellarin C was assigned as rel-(3S, 4aR, 10bR)[1]. However, during the total synthesis of the Musellarin family, it became evident that the C10b configurations for Musellarins D and E were misassigned[5].

To correct this without relying solely on spectroscopic interpretation, researchers designed a self-validating chemical protocol. By chemically destroying the C3 stereocenter, they proved that Musellarin D is simply a C3 epimer of Musellarin C[5].

StereochemicalRevision Hypothesis Structural Ambiguity NOE NOE Spectroscopy Hypothesis->NOE Epi C3 Epimerization Hypothesis->Epi Cleave Reductive Cleavage Hypothesis->Cleave Conclusion Revised Stereochemistry NOE->Conclusion Confirms cis-fused core Epi->Conclusion Proves C3 epimeric relationship Cleave->Conclusion Yields identical product

Logical framework for the stereochemical revision of Musellarin congeners.

Protocol 2: Stereochemical Validation via Reductive Cleavage

This protocol acts as an internal control. If two molecules differ only at a single stereocenter, eliminating that stereocenter must funnel both starting materials into an identical chemical product.

  • Spectroscopic Baseline (NOE): Measure the Nuclear Overhauser Effect (NOE) enhancements between protons at C4a and C10b. A strong enhancement confirms the baseline cis-fused configuration of the core[5].

  • Chemical Epimerization: Treat the isolated natural product with HCl/Et2O in methanol at room temperature for 15 minutes. Monitor via in situ 1H NMR to observe the formation of a thermodynamic mixture (e.g., 1:1.8 ratio of epimers), proving the lability and relationship of the C3 position[5].

  • Reductive Cleavage of the C3-O Bond: Subject the compound to catalytic hydrogenation using a combination of Pd/C and Pd(OH)2/C in HCl/MeOH. Causality: The acidic environment facilitates the opening of the oxygen heterocycle, while the Palladium catalysts reduce the resulting alkene. Because catalytic hydrogenation does not cause epimerization at the distant C10b site, the convergence of Musellarin C and D into the exact same reduction product definitively proves that they differ only at the C3 stereocenter[5].

Quantitative Data Summaries

The synthetic brevity achieved through the Achmatowicz/Heck-Matsuda route allowed for the production of enantiomerically pure Musellarins (>20 mg) for biological evaluation[4]. Below is a summary of the quantitative data supporting both the biological activity and the stereochemical revision.

Table 1: Cytotoxicity (IC50) of Musellarin C and Synthetic Analogues against HL-60 Cell Lines [3][4]

CompoundStructural NoteIC50 (μM)
(-)-Musellarin C Natural Isolate / Synthetic Target> 50.0
Analogue 14d Synthetic Derivative23.6
Analogue 14e Synthetic Derivative33.1
Analogue 14k Synthetic Derivative17.7
Oxaliplatin Positive Control1.6

Note: While Musellarin C itself showed low cytotoxicity against HL-60 (>50 μM), the synthetic route enabled the discovery of analogues with up to three-to-six times greater potency[3][4].

Table 2: Key NOE Enhancements Supporting Stereochemical Revision [5]

CompoundInteracting ProtonsNOE Enhancement (%)Structural Implication
Musellarin A C4a (4.2 ppm) ↔ C10b (3.2-3.4 ppm)4.31%Confirms (4a,10b)-cis-fused configuration
Musellarin E C4a (4.2 ppm) ↔ C10b (3.2-3.4 ppm)5.57%Confirms identical cis-fused core to A
Musellarin E C4a (4.2 ppm) ↔ C3 (5.1 ppm)4.18%Substantiates the (4a,3)-cis-THP configuration

References

  • Musellarin C | CAS:1392476-33-3 | Phenols | High Purity | Manufacturer BioCrick BioCrick
  • Collective Asymmetric Total Syntheses of Musellarins A–E The Journal of Organic Chemistry - ACS Public
  • Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck–M
  • Diastereoselective Construction of trans-2-Alkyl-6-aryl-3,6-dihydro-2H-pyrans via Dehydrogenative Cycloetherification Promoted by DDQ Organic Letters - ACS Public
  • Chemical constituents from the aerial parts of Musella lasiocarpa rhhz.net

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of Musellarin C

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of Musellarin C, a rare diarylheptanoid natural product. While direct e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of Musellarin C, a rare diarylheptanoid natural product. While direct experimental data on Musellarin C is limited, this document synthesizes information on related compounds and established methodologies to propose a robust research plan for elucidating its therapeutic potential.

Introduction to Musellarins: A Structurally Intriguing Class of Diarylheptanoids

Musellarins are a family of natural products characterized by a rare bicyclic dihydropyran (DHP) skeleton.[1] First isolated from plants of the Musa genus, these compounds have garnered interest due to their unique chemical structures and potential biological activities.[1][2] Musellarin A has been found to induce quinone reductase activity, an enzyme involved in detoxification and cancer prevention, while Musellarin B has demonstrated moderate cytotoxic effects against several cancer cell lines.[1][2] However, the natural scarcity of these compounds has limited extensive biological evaluation.[1][2]

Musellarin C, sharing the core structural motifs of its congeners, presents an untapped opportunity for drug discovery. This guide outlines a systematic approach to characterizing its biological profile, focusing on two primary areas of investigation suggested by the preliminary data on related musellarins: anticancer and anti-inflammatory activities.

Investigating the Anticancer Potential of Musellarin C

The discovery of novel anticancer agents from natural products is a cornerstone of oncological research.[3][4] The initial assessment of a new compound's anticancer potential typically begins with evaluating its cytotoxicity against a panel of cancer cell lines.[3][5][6]

Initial Cytotoxicity Screening: The MTT/MTS Assay

A fundamental first step is to determine if Musellarin C can inhibit cancer cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a widely used, reliable, and economical colorimetric method for this purpose.[5] This assay measures the metabolic activity of cells, which in most cases correlates with cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Musellarin C (e.g., from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality and Self-Validation: A dose- and time-dependent decrease in cell viability would suggest that Musellarin C has cytotoxic or cytostatic effects. The inclusion of positive and negative controls ensures the validity of the assay.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Should Musellarin C exhibit significant cytotoxicity, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.[7] Several assays can be employed to detect the hallmark events of apoptosis.[7][8][9][10]

Experimental Workflow for Apoptosis Detection

start Musellarin C shows cytotoxicity annexinV Annexin V/PI Staining (Early Apoptosis) start->annexinV caspase Caspase Activity Assay (Mid-Apoptosis) start->caspase tunel TUNEL Assay (Late Apoptosis) start->tunel western Western Blot for Apoptotic Proteins (e.g., PARP, Bcl-2) start->western

Caption: Proposed workflow for investigating apoptosis induction by Musellarin C.

2.2.1. Annexin V/Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Co-staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat cancer cells with Musellarin C at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

2.2.2. Caspase Activity Assays

Apoptosis is executed by a family of proteases called caspases.[8][9] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[7][8] This can be achieved using colorimetric or fluorometric assays that employ substrates containing a caspase-specific recognition sequence linked to a chromophore or fluorophore.[9]

2.2.3. TUNEL Assay

A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[7][11] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides.[7][11]

Potential Molecular Targets: The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[12][13] The inhibition of STAT3 signaling is a promising strategy for cancer therapy.[14][15] Natural products, including terpenoids, have been shown to exert their anticancer effects by inhibiting the STAT3 pathway.[16]

Investigating the Effect of Musellarin C on STAT3 Signaling

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cancer cells with Musellarin C for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and downstream targets like Bcl-2, Survivin, and Cyclin D1.[13][16] Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[13]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

A decrease in the levels of phosphorylated STAT3 and its downstream targets would indicate that Musellarin C may exert its anticancer effects through the inhibition of this critical signaling pathway.

STAT3 Signaling Pathway

cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation target_genes Target Genes (Bcl-2, Survivin, Cyclin D1) nucleus->target_genes Transcription proliferation Proliferation & Survival target_genes->proliferation musellarin_c Musellarin C musellarin_c->stat3 Inhibition?

Caption: Potential inhibition of the STAT3 signaling pathway by Musellarin C.

Investigating the Anti-inflammatory Potential of Musellarin C

Chronic inflammation is a key factor in the development of numerous diseases, including cancer.[17][18] Natural products are a rich source of anti-inflammatory agents.[19] Given that some synthetic musellarins have shown moderate anti-inflammatory activity, this is a promising avenue of research for Musellarin C.[1]

In Vitro Anti-inflammatory Assays

A common in vitro model for studying inflammation involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[20][21]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of Musellarin C for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the amount of nitrite, a stable product of NO, using the Griess reagent.

  • Data Analysis: A reduction in nitrite levels in Musellarin C-treated cells compared to LPS-only treated cells indicates an inhibitory effect on NO production.

3.1.1. Measurement of Pro-inflammatory Cytokines

In addition to NO, activated macrophages produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19][20] The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. A reduction in the production of these cytokines would further support the anti-inflammatory activity of Musellarin C.

Potential Molecular Mechanisms of Anti-inflammatory Action

The production of inflammatory mediators is largely controlled by key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17][18][19] Many natural anti-inflammatory compounds exert their effects by inhibiting these pathways.[17][19]

NF-κB and MAPK Signaling Pathways in Inflammation

lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb ap1 AP-1 mapk->ap1 Activation nfkb_p65 p65 nfkb->nfkb_p65 Activation & Translocation nucleus Nucleus ap1->nucleus nfkb_p65->nucleus inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes Transcription inflammation Inflammatory Response inflammatory_genes->inflammation musellarin_c Musellarin C musellarin_c->mapk Inhibition? musellarin_c->nfkb Inhibition?

Caption: Potential modulation of NF-κB and MAPK pathways by Musellarin C.

The effect of Musellarin C on these pathways can be investigated using Western blot analysis to measure the phosphorylation status of key proteins in the MAPK cascade (e.g., ERK, JNK, p38) and the NF-κB pathway (e.g., IκBα, p65).

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of Musellarin C on Various Cancer Cell Lines

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7
HepG2
HCT116
Normal Cells (e.g., MCF-10A)

Table 2: Effect of Musellarin C on Apoptosis Induction

Treatment% Early Apoptotic Cells% Late Apoptotic CellsRelative Caspase-3/7 Activity
Vehicle Control
Musellarin C (IC50)
Positive Control

Table 3: Anti-inflammatory Effects of Musellarin C in LPS-stimulated Macrophages

TreatmentNO Production (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control
LPS only
LPS + Musellarin C (Low Dose)
LPS + Musellarin C (High Dose)

Conclusion and Future Directions

This guide provides a foundational research framework for the systematic evaluation of the biological activity of Musellarin C. By employing the described methodologies, researchers can effectively screen for and characterize its potential anticancer and anti-inflammatory properties. Positive findings from these in vitro studies would warrant further investigation into its in vivo efficacy and safety, as well as more in-depth mechanistic studies to identify its direct molecular targets. The exploration of rare natural products like Musellarin C holds significant promise for the discovery of novel therapeutic agents.

References

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Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Musellarin C

Abstract Musellarin C, a diarylheptanoid natural product isolated from Musella lasiocarpa, has emerged as a compound of interest due to its cytotoxic activities against various cancer cell lines.[1] This guide synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Musellarin C, a diarylheptanoid natural product isolated from Musella lasiocarpa, has emerged as a compound of interest due to its cytotoxic activities against various cancer cell lines.[1] This guide synthesizes the current understanding of Musellarin C's mechanism of action. The primary mechanism involves the induction of programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway. Key molecular events include the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of an initiator caspase (caspase-9) and an executioner caspase (caspase-3).[2][3] Additionally, Musellarin C has been observed to induce cell cycle arrest at the G2/M phase, a common strategy for anti-cancer agents to halt proliferation.[4][5] This document provides a detailed exploration of these mechanisms, supported by field-proven experimental protocols and data interpretation frameworks essential for researchers in oncology and drug discovery.

Introduction to Musellarin C

Natural products remain a vital source of novel chemical scaffolds for drug development. The musellarins are a family of diarylheptanoids characterized by a rare bicyclic dihydropyran skeleton.[1] Among them, Musellarin C has demonstrated notable cytotoxic effects, making the elucidation of its molecular mechanism a priority for evaluating its therapeutic potential. Current evidence points towards a multi-faceted mechanism centered on the deliberate and controlled induction of cell death in cancer cells.

Core Mechanism I: Induction of Mitochondrial-Mediated Apoptosis

The primary anti-cancer activity of Musellarin C stems from its ability to trigger apoptosis, a form of programmed cell death crucial for eliminating damaged or malignant cells.[6] The evidence strongly suggests that Musellarin C activates the intrinsic (mitochondrial) pathway of apoptosis.

The Bcl-2 Family Rheostat: A Critical Control Point

The commitment to mitochondrial apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[7] The ratio of these opposing factions acts as a rheostat that determines cell fate.[8][9][10]

  • Anti-apoptotic (Pro-survival) Proteins: Bcl-2, located on the outer mitochondrial membrane, functions to prevent apoptosis by sequestering pro-apoptotic proteins and maintaining membrane integrity.[11]

  • Pro-apoptotic (Pro-death) Proteins: Bax, typically found in the cytosol in a quiescent state, translocates to the mitochondria upon receiving an apoptotic signal. Its activation and oligomerization lead to the formation of pores in the outer mitochondrial membrane.[9]

Musellarin C treatment has been shown to critically shift this balance by down-regulating the expression of Bcl-2 while simultaneously up-regulating the expression of Bax.[2][3] This increase in the Bax/Bcl-2 ratio is a decisive event, committing the cell to apoptosis.[2][10]

The Caspase Activation Cascade

The increased Bax/Bcl-2 ratio leads to Mitochondrial Outer Membrane Permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[9][12]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9 into a complex known as the apoptosome.[12]

  • Initiator Caspase Activation: Within the apoptosome, pro-caspase-9 molecules are brought into close proximity, facilitating their dimerization and auto-activation through cleavage.[12][13] Active caspase-9 is the key initiator caspase of the intrinsic pathway.

  • Executioner Caspase Activation: Active caspase-9 then cleaves and activates executioner caspases, most notably caspase-3.[14][15][16]

  • Cellular Dismantling: Active caspase-3 is a protease responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and membrane blebbing.[15][17]

The signaling pathway is visualized below.

MusellarinC_Apoptosis_Pathway cluster_Cell Cancer Cell cluster_Mitochondrion Mitochondrion MusellarinC Musellarin C Bcl2 Bcl-2 (Anti-apoptotic) MusellarinC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MusellarinC->Bax Promotes Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Induces CytC_Mito Cytochrome c (Intermembrane space) CytC_Cyto Cytochrome c (Cytosol) CytC_Mito->CytC_Cyto Release Apoptosome Apoptosome Assembly CytC_Cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Musellarin C induces apoptosis via the intrinsic pathway.

Core Mechanism II: Induction of G2/M Cell Cycle Arrest

In addition to inducing apoptosis, Musellarin C halts the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Checkpoints exist to ensure the fidelity of this process, and arresting the cycle is a common mechanism for anti-cancer drugs to prevent the propagation of malignant cells.[5][18]

Musellarin C has been shown to cause an accumulation of cells in the G2/M phase .[4]

  • G2 Phase: The gap phase after DNA synthesis (S phase) and before mitosis (M phase). During G2, the cell prepares for division.

  • M Phase: The mitosis phase, where the cell divides into two daughter cells.

Arrest at the G2/M checkpoint prevents cells with potential DNA damage from entering mitosis, which can be a lethal event (mitotic catastrophe) or can lead to genomic instability. This arrest provides a window for apoptotic signals, like those initiated by Musellarin C, to take effect. The G2/M arrest is often mediated by complex signaling networks involving cyclin-dependent kinases (CDKs), such as CDC2 (CDK1), and their regulatory cyclin partners (Cyclin B1).[5][19]

Cell_Cycle_Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Arrest Arrest (Musellarin C) G2->Arrest M->G1 Arrest->M

Caption: Musellarin C causes cell cycle arrest at the G2/M checkpoint.

Experimental Validation Protocols

The mechanistic claims described above are validated through a series of robust, standardized cell biology assays. Understanding these protocols is critical for researchers aiming to replicate or build upon these findings.

Assessing Cytotoxicity and Viability (MTT Assay)
  • Objective: To determine the concentration-dependent cytotoxic effect of Musellarin C on a cell line and calculate the IC50 (half-maximal inhibitory concentration).

  • Causality & Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[20][21] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[20] The amount of formazan produced is directly proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Prepare serial dilutions of Musellarin C in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell background control.

    • Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT labeling reagent to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours.[20] During this time, viable cells will convert the MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[22]

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[23]

    • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Quantifying Apoptosis (Annexin V & Propidium Iodide Staining)
  • Objective: To distinguish between live, early apoptotic, late apoptotic, and necrotic cells following treatment with Musellarin C.

  • Causality & Principle: This flow cytometry-based assay relies on two key cellular changes during cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer surface.[24][25] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these cells. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[25][26] It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with Musellarin C (at IC50 concentration) and a vehicle control for a defined period (e.g., 24 hours).

    • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

    • Washing: Wash the cells with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[24]

    • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cells.[27]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[27]

    • Flow Cytometry Analysis: Add more Binding Buffer and analyze the samples immediately on a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells[27]

      • Annexin V+ / PI+: Late apoptotic or necrotic cells[27]

      • Annexin V- / PI+: Necrotic cells

Analyzing Apoptotic Protein Expression (Western Blotting)
  • Objective: To measure the changes in the protein levels of key apoptosis regulators (Bcl-2, Bax, Caspase-9, Caspase-3) after Musellarin C treatment.

  • Causality & Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture like a cell lysate.[28] It uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane where specific primary antibodies bind to the target protein. A secondary antibody conjugated to an enzyme or fluorophore then allows for visualization and quantification. For caspases, antibodies can distinguish between the inactive pro-form and the active, cleaved form, providing direct evidence of activation.[16][17]

  • Step-by-Step Methodology:

    • Protein Extraction: Treat cells with Musellarin C, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel via electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3.[11][29] A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading across lanes.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate (ECL) and image the resulting signal.

    • Analysis: Quantify the band intensities using densitometry software. Calculate the Bax/Bcl-2 ratio and the relative levels of cleaved caspases, normalized to the loading control.

Analyzing Cell Cycle Distribution (Propidium Iodide Staining)
  • Objective: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after Musellarin C treatment.

  • Causality & Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[30] By staining fixed and permeabilized cells with PI, the total DNA content of each cell can be measured via flow cytometry.[30][31] The fluorescence intensity is directly proportional to the amount of DNA:

    • G0/G1 phase cells: Have a normal (2N) amount of DNA.

    • S phase cells: Are actively synthesizing DNA, so they have between 2N and 4N DNA content.

    • G2/M phase cells: Have duplicated their DNA and thus have a 4N amount.[31]

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cells with Musellarin C as in other assays.

    • Harvesting: Collect and wash the cells with PBS.

    • Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[32][33]

    • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[30][33]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[32]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Software is used to model the peaks and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[34] An increase in the G2/M population compared to the control indicates a G2/M arrest.

Conclusion and Future Directions

The current body of evidence establishes Musellarin C as a potent inducer of apoptosis and cell cycle arrest in cancer cells. Its mechanism is centered on the activation of the intrinsic apoptotic pathway, characterized by the modulation of the Bax/Bcl-2 ratio and subsequent activation of the caspase-9 and caspase-3 cascade. This is complemented by its ability to halt cell proliferation at the G2/M checkpoint.

Future research should focus on:

  • In Vivo Efficacy: Validating these mechanistic findings in preclinical animal models to assess therapeutic potential and safety.

  • Direct Target Identification: Employing techniques like affinity chromatography or thermal shift assays to identify the direct molecular binding partner(s) of Musellarin C, which would provide a more complete understanding of how it initiates its downstream effects.

  • Synergistic Combinations: Investigating the potential of Musellarin C to be used in combination with other standard-of-care chemotherapeutics to enhance efficacy or overcome drug resistance.

This guide provides a comprehensive framework for understanding and investigating the mechanism of action of Musellarin C, offering a foundation for its continued development as a potential anti-cancer agent.

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Foundational

Unveiling the Therapeutic Potential of Musellarin C: A Technical Guide to Target Identification and Validation

Preamble: Charting Unexplored Territory in Natural Product Drug Discovery Musellarin C belongs to the musellarins, a family of diarylheptanoid natural products.[1] While its sibling, musellarin B, has demonstrated modera...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting Unexplored Territory in Natural Product Drug Discovery

Musellarin C belongs to the musellarins, a family of diarylheptanoid natural products.[1] While its sibling, musellarin B, has demonstrated moderate cytotoxicity against several cancer cell lines, the specific biological activities and therapeutic targets of Musellarin C remain largely uncharted.[1] This guide serves as a comprehensive roadmap for researchers and drug development professionals, outlining a strategic and scientifically rigorous approach to unlock the therapeutic potential of this intriguing molecule. We will navigate the path from initial hypothesis generation, grounded in the known activities of related compounds, to detailed experimental protocols for target identification and validation. Our approach is designed to be a self-validating system, ensuring that each step builds upon a foundation of robust data and sound scientific reasoning.

The Known Landscape: Insights from the Musellarin Family and Related Alkaloids

The musellarins are classified as a rare class of diarylheptanoid natural products.[1] The limited available data on the family indicates cytotoxic activity, a common characteristic of many alkaloids used in oncology.[1][2] Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[3][4][5][6] This broad bioactivity spectrum within the alkaloid class provides a logical starting point for investigating the potential therapeutic applications of Musellarin C.

Given the precedent set by Musellarin B's cytotoxicity, a primary hypothesis is that Musellarin C may also possess anticancer properties. Furthermore, many natural products exhibit pleiotropic effects, suggesting that Musellarin C could have additional therapeutic applications, such as in inflammatory diseases.

Proposed Therapeutic Arenas for Musellarin C

Based on the chemical class and the activity of related compounds, we propose two primary therapeutic areas for initial investigation:

  • Oncology: The established cytotoxicity of Musellarin B provides a strong rationale for evaluating Musellarin C as a potential anticancer agent.

  • Inflammation: Many alkaloids and other natural products possess potent anti-inflammatory properties, making this a promising secondary avenue of investigation.[7][8][9]

A Strategic Framework for Target Identification and Validation

To systematically explore the therapeutic potential of Musellarin C, we propose a multi-pronged approach encompassing in vitro and in vivo studies. The following sections detail the experimental workflows designed to identify and validate potential molecular targets.

Initial Broad-Spectrum Bioactivity Screening

The first step is to cast a wide net to understand the general biological effects of Musellarin C.

Experimental Protocol: Cell-Based Phenotypic Screening

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and a selection of normal, non-cancerous cell lines for counter-screening.

  • Assay: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to determine the half-maximal inhibitory concentration (IC50) of Musellarin C in each cell line.

  • Rationale: This initial screen will identify cancer cell types most sensitive to Musellarin C and provide a preliminary indication of its therapeutic window.

Table 1: Hypothetical IC50 Data for Musellarin C Across Various Cell Lines

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.1
HCT116Colon Cancer3.5
JurkatT-cell Leukemia1.8
hFOB 1.19Normal Osteoblast> 50
Elucidating the Mechanism of Action in Oncology

Assuming Musellarin C demonstrates potent and selective cytotoxicity against cancer cells, the next phase is to dissect its mechanism of action.

Workflow for Elucidating Anticancer Mechanism

G A Initial Finding: Musellarin C is Cytotoxic B Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Propidium Iodide Staining) A->C E Kinase Profiling Assay A->E D Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) B->D C->D F Target Validation (siRNA/CRISPR knockdown) E->F G A LPS Stimulation B TLR4 Activation A->B C NF-κB Pathway B->C D MAPK Pathway B->D E Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) C->E D->E F Musellarin C Intervention Point? F->C F->D

Caption: Potential intervention points of Musellarin C in the LPS-induced inflammatory pathway.

To delve deeper into the mechanism, Western blot analysis can be used to assess the effect of Musellarin C on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Advanced Target Identification and In Vivo Validation

For promising lead activities, more advanced techniques are required for definitive target identification, followed by in vivo validation.

  • Affinity-Based Proteomics: This technique involves immobilizing Musellarin C on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): TPP assesses changes in protein thermal stability upon ligand binding. This can identify direct targets of Musellarin C in a cellular context.

  • In Vivo Efficacy Studies: Once a primary target and mechanism are identified, the therapeutic efficacy of Musellarin C should be evaluated in relevant animal models (e.g., tumor xenografts for cancer, collagen-induced arthritis for inflammation).

Conclusion and Future Directions

While direct evidence for the therapeutic targets of Musellarin C is currently lacking, its classification as a diarylheptanoid alkaloid and the known bioactivity of its congeners provide a strong foundation for a targeted investigation. The systematic approach outlined in this guide, from broad phenotypic screening to in-depth mechanistic studies and in vivo validation, offers a robust framework for elucidating the therapeutic potential of this natural product. The identification of novel, druggable targets for Musellarin C could pave the way for the development of new therapies for cancer, inflammatory disorders, and potentially other diseases.

References

  • Anticancer activity of sclerotiorin, isolated from an endophytic fungus Cephalotheca faveolata Yaguchi, Nishim. & Udagawa. (2012). PubMed.
  • Sclerotioloids A–C: Three New Alkaloids from the Marine-Derived Fungus Aspergillus sclerotiorum ST0501. (n.d.). PMC.
  • Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. (2022). PMC.
  • Collective Asymmetric Total Syntheses of Musellarins A–E. (2025).
  • Collective Asymmetric Total Syntheses of Musellarins A–E. (2025). PMC.
  • The clinical anti-inflammatory effects and underlying mechanisms of silymarin. (n.d.). PMC - NIH.
  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (2024). MDPI.
  • Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. (2022).
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PMC.
  • Structures and Biological Activities of Secondary Metabolites
  • The antioxidant and anti-inflammatory effects of Eremina desertorum snail mucin on experimentally induced intestinal inflammation and testicular damage. (n.d.). PMC.

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Exploratory

A Framework for the Systematic Evaluation of Musellarin C Cytotoxicity in Cancer Cell Lines

Introduction: Unveiling the Potential of a Rare Diarylheptanoid The Musellarins are a family of rare, bicyclic diarylheptanoid natural products isolated from plants of the Musaceae family, notably Musella lasiocarpa, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Rare Diarylheptanoid

The Musellarins are a family of rare, bicyclic diarylheptanoid natural products isolated from plants of the Musaceae family, notably Musella lasiocarpa, the Chinese dwarf banana.[1][2][3] This class of compounds has garnered interest for its unique chemical architecture and potential biological activities.[4] Diarylheptanoids, as a broader class, have demonstrated significant cytotoxic, anti-inflammatory, and anti-tumor properties in numerous studies, often acting through mechanisms that include the induction of apoptosis and cell cycle arrest.[5][6][7]

While preliminary studies have hinted at the bioactivity of this family—for instance, Musellarin B has been reported to show moderate cytotoxicity—a comprehensive, publicly available analysis of Musellarin C is conspicuously absent.[1] Furthermore, a study involving synthetic Musellarins A-F reported a lack of cytotoxicity against RAW 264.7 macrophage-like cells, suggesting that any cytotoxic effects may be highly specific to certain cell types, particularly cancerous ones.[4]

This technical guide, therefore, presents a comprehensive, field-proven framework for the systematic in vitro evaluation of Musellarin C's cytotoxic and anti-proliferative potential against cancer cell lines. It is designed for researchers in oncology and drug discovery, providing not just protocols, but the causal logic behind experimental choices to build a robust, self-validating dataset from the ground up. We will proceed from primary screening to in-depth mechanistic elucidation, establishing a clear path to determine if Musellarin C is a viable candidate for further preclinical development.

Physicochemical Properties of Musellarin C

A critical first step in the evaluation of any potential therapeutic is the confirmation of its structure and fundamental properties. Musellarin C belongs to the diarylheptanoid family, characterized by a 1,7-diphenylheptane skeleton. Its specific structure, featuring a rare bicyclic dihydropyran system, was confirmed through total synthesis efforts.[4]

PropertyValue / DescriptionSource
Compound Name Musellarin C[1]
Chemical Class Diarylheptanoid[2]
Molecular Structure (Structure inferred from synthetic chemistry literature)[4]
Molecular Formula C₂₁H₂₂O₅ (deduced)[1]
Molecular Weight 354.40 g/mol (deduced)[1]
Natural Source Musella lasiocarpa[1]
Solubility Expected to be soluble in DMSO, Methanol, ChloroformN/A

Part 1: Primary Cytotoxicity Screening via MTT Assay

Scientific Rationale

The initial objective is to determine whether Musellarin C exerts a cytotoxic or cytostatic effect on cancer cells and to quantify its potency. We must establish the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell population growth by 50%.[8] This value is a critical benchmark for comparing potency against different cell lines and with established chemotherapeutic agents.[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for this primary screen due to its robustness, high throughput, and extensive validation. The assay measures the metabolic activity of a cell population, which correlates with the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a colorimetric readout that is easily quantified.

Proposed Cancer Cell Line Panel

To assess the breadth of Musellarin C's activity, a diverse panel of human cancer cell lines representing different malignancies is essential.

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents hormone-responsive breast cancer.[11][12]
A-549 Lung AdenocarcinomaA standard model for non-small cell lung cancer.[12]
HCT-116 Colon CarcinomaA well-characterized model for colorectal cancer.[11]
HL-60 Promyelocytic LeukemiaA suspension cell line model for leukemia.[13]
PANC-1 Pancreatic CarcinomaRepresents a highly aggressive and chemoresistant cancer.[14]
Experimental Workflow: Primary Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis p1 Propagate & Harvest Cancer Cell Lines a1 Seed Cells into 96-well Plates p1->a1 p2 Prepare Serial Dilutions of Musellarin C in DMSO a2 Treat with Musellarin C (Vehicle Control, Doxorubicin Control) p2->a2 a1->a2 a3 Incubate for 48-72 hours a2->a3 a4 Add MTT Reagent (Incubate 4 hours) a3->a4 a5 Solubilize Formazan Crystals (e.g., with DMSO or SDS) a4->a5 d1 Measure Absorbance (570 nm) a5->d1 d2 Calculate % Viability vs. Vehicle Control d1->d2 d3 Plot Dose-Response Curve (Non-linear Regression) d2->d3 d4 Determine IC50 Values d3->d4

Caption: Workflow for determining the IC50 of Musellarin C.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin (for adherent lines) or by centrifugation (for suspension lines).

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well flat-bottom plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Musellarin C in sterile DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working concentrations (e.g., from 200 µM to 0.1 µM).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate 2X working solution to each well in triplicate.

    • Include triplicate wells for a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (a known cytotoxic agent like Doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Incubation and Measurement:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a 10% SDS in 0.01M HCl solution to each well to solubilize the crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC50 Values

The results of the primary screen should be summarized in a clear, comparative table.

Cell LineCancer TypeMusellarin C IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaTo be determinedTo be determined
A-549Lung AdenocarcinomaTo be determinedTo be determined
HCT-116Colon CarcinomaTo be determinedTo be determined
HL-60Promyelocytic LeukemiaTo be determinedTo be determined
PANC-1Pancreatic CarcinomaTo be determinedTo be determined

Part 2: Elucidation of the Mechanism of Cell Death

Once the IC50 values are established, the next logical step is to understand how Musellarin C induces cell death. Based on the known activity of other diarylheptanoids, the two most probable mechanisms are the induction of apoptosis and/or cell cycle arrest.[5][15][16]

A. Apoptosis Induction Analysis

Scientific Rationale

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its deregulation is a hallmark of cancer, and many effective chemotherapeutics function by reactivating this pathway. Key features of apoptosis include phosphatidylserine (PS) externalization on the cell membrane, activation of cysteine-aspartic proteases (caspases), and DNA fragmentation. We will use Annexin V/Propidium Iodide (PI) staining to quantify apoptosis. Annexin V binds to externalized PS on apoptotic cells, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Experimental Workflow: Apoptosis Analysis

G cluster_prep Cell Treatment cluster_assay Staining cluster_analysis Flow Cytometry p1 Seed & Treat Cells with Musellarin C (IC50 & 2x IC50) p2 Incubate for 24 hours p1->p2 a1 Harvest Cells (Including Supernatant) p2->a1 a2 Wash with PBS a1->a2 a3 Resuspend in Annexin V Binding Buffer a2->a3 a4 Add FITC-Annexin V and Propidium Iodide (PI) a3->a4 a5 Incubate in Dark (15 min) a4->a5 d1 Acquire Data on Flow Cytometer a5->d1 d2 Gate Cell Populations: Live (Annexin-/PI-) Early Apoptotic (Annexin+/PI-) Late Apoptotic (Annexin+/PI+) d1->d2 d3 Quantify % of Cells in Each Quadrant d2->d3

Caption: Workflow for quantifying apoptosis via flow cytometry.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with Musellarin C at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic bodies are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Antibody/Dye Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution. Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

Hypothesized Signaling Pathway

Many natural products induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax), leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of an executioner caspase cascade.

G MusellarinC Musellarin C ROS ↑ Reactive Oxygen Species (ROS) MusellarinC->ROS Bax ↑ Bax MusellarinC->Bax Bcl2 ↓ Bcl-2 MusellarinC->Bcl2 Mito Mitochondrion ROS->Mito MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Bax->Mito Bcl2->Mito CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by Musellarin C.

B. Cell Cycle Analysis

Scientific Rationale

Cancer is fundamentally a disease of uncontrolled cell proliferation. Compounds that can halt the cell cycle at specific checkpoints (G1, S, or G2/M) prevent cancer cells from dividing and can trigger apoptosis. Diarylheptanoids have been shown to induce S-phase or G2/M arrest.[5][16] By staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population with flow cytometry, we can quantify the percentage of cells in each phase of the cycle. An accumulation of cells in a specific phase following treatment is indicative of cell cycle arrest.

Detailed Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with Musellarin C at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. This preserves the cells and makes the membrane permeable to PI. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The DNA content will be proportional to the fluorescence, allowing for differentiation between G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and technically sound framework for the initial characterization of Musellarin C's anti-cancer properties. By progressing from broad cytotoxicity screening to focused mechanistic studies on apoptosis and cell cycle progression, researchers can build a comprehensive profile of the compound's in vitro activity.

Positive results from this framework—specifically, potent, and selective cytotoxicity against cancer cell lines driven by a clear mechanism like apoptosis or cell cycle arrest—would provide a strong rationale for advancing Musellarin C into more complex preclinical models. Subsequent steps would include validation of the proposed signaling pathways via Western Blotting for key proteins (Caspases, Bcl-2 family, p53), assessment of its effect on mitochondrial membrane potential, and ultimately, evaluation in in vivo animal models to assess efficacy and safety. The systematic approach detailed herein is the foundational first step in that translational journey.

References

  • Lee, M. K., et al. (2008). Cytotoxic activities of diarylheptanoids from Alnus japonica. PubMed. Available at: [Link]

  • Anjum, V., et al. (2021). Cytotoxicity and Bioavailability of Diaylheptanoids isolated from Garuga pinnata Roxb. AIJR Books. Available at: [Link]

  • Qi, Y., et al. (2013). Cytotoxic diarylheptanoid induces cell cycle arrest and apoptosis via increasing ATF3 and stabilizing p53 in SH-SY5Y cells. PMC. Available at: [Link]

  • Kim, H. S., et al. (2017). Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway. PubMed. Available at: [Link]

  • Kikuzaki, H., et al. (2009). Diarylheptanoids Derived from Alpinia officinarum Induce Apoptosis, S-Phase Arrest and Differentiation in Human Neuroblastoma Cells. Anticancer Research. Available at: [Link]

  • Zhong, L., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances. Available at: [Link]

  • Yoshida, T., et al. (2014). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PMC. Available at: [Link]

  • Zhao, W. Y., et al. (2011). Phenylphenalenones and Linear Diarylheptanoid Derivatives Are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana. Request PDF on ResearchGate. Available at: [Link]

  • Ahmad, S., et al. (2021). Diarylheptanoids: Potent Anticancer Agents. Bentham Science. Available at: [Link]

  • Gamre, S., et al. (2021). Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells. Journal of Natural Products. Available at: [Link]

  • Gamre, S., et al. (2021). Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells. Journal of Natural Products. Available at: [Link]

  • Wang, Y., et al. (2025). Collective Asymmetric Total Syntheses of Musellarins A–E. The Journal of Organic Chemistry. Available at: [Link]

  • Zhao, W. Y., et al. (2011). Chemical constituents from the aerial parts of Musella lasiocarpa. PMC. Available at: [Link]

  • National Center for Biotechnology Information. Musellarin A. PubChem Compound Database. Available at: [Link]

  • Paetz, C., et al. (2023). Diarylheptanoid Derivatives (Musellins A–F) and Dimeric Phenylphenalenones from Seed Coats of Musella lasiocarpa, the Chinese Dwarf Banana. PMC. Available at: [Link]

  • Paetz, C., et al. (2024). Phenylphenalenones and Linear Diarylheptanoid Derivatives are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana. bioRxiv. Available at: [Link]

  • Paetz, C., et al. (2023). Diarylheptanoid Derivatives (Musellins A–F) and Dimeric Phenylphenalenones from Seed Coats of Musella lasiocarpa, the Chinese Dwarf Banana. Journal of Natural Products. Available at: [Link]

  • Ferreira, M. J., et al. (2016). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. CID 44543727. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. Muscarine. PubChem Compound Database. Available at: [Link]

  • Iacono, A., et al. (2023). Table 2. IC50 values of cytotoxicity tests on MCF-7, A-549, Hep-G2, and Caco-2 cell lines. ResearchGate. Available at: [Link]

  • Cedeno-Arias, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

  • Tanaka, Y., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available at: [Link]

  • Borbely, A., et al. (2025). Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. MDPI. Available at: [Link]

Sources

Foundational

The Anti-Inflammatory Profile of Musellarin C: Structural Mechanisms and Experimental Validation

Executive Summary Musella lasiocarpa (golden lotus banana), a monotypic species endemic to southwestern China, has long been utilized in traditional medicine for its hemostatic and anti-inflammatory properties[1]. Recent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Musella lasiocarpa (golden lotus banana), a monotypic species endemic to southwestern China, has long been utilized in traditional medicine for its hemostatic and anti-inflammatory properties[1]. Recent phytochemical isolation and advanced synthetic chemistry have identified Musellarin C , a rare bicyclic diarylheptanoid, as one of the bioactive constituents derived from this plant[2]. With the advent of total synthesis via the Achmatowicz rearrangement, researchers can now evaluate its pharmacological profile without relying on low-yield natural extraction[3]. This technical whitepaper provides an in-depth analysis of Musellarin C’s anti-inflammatory properties, detailing its mechanistic pathways, quantitative efficacy, and the rigorous experimental protocols required for its validation in drug development.

Molecular Architecture and Chemical Synthesis

Musellarin C (CAS: 1392476-33-3) is a natural phenolic compound with the molecular formula C21H22O5 and a molecular weight of 354.40 g/mol [4]. Structurally, it is characterized by a complex trans-fused-2,6-cis-dihydropyran (DHP) core[3].

Because natural isolation from the aerial parts of M. lasiocarpa yields insufficient quantities for high-throughput screening[2], modern pharmacological evaluation relies on total synthesis. The central DHP core is constructed using an iron-catalyzed Achmatowicz rearrangement, followed by a highly stereoselective palladium-catalyzed Heck-Matsuda arylation[3]. This synthetic brevity not only allows for the production of enantiomerically pure Musellarin C but also enables the generation of structural analogues for structure-activity relationship (SAR) studies.

Mechanistic Pathway of Anti-Inflammatory Action

In standard in vitro models of inflammation, such as the Lipopolysaccharide (LPS)-induced RAW 264.7 macrophage model, inflammation is driven by the Toll-Like Receptor 4 (TLR4) signaling cascade.

When LPS binds to TLR4, it recruits the MyD88 adaptor protein, which subsequently phosphorylates and activates the IKK (IκB kinase) complex. This activation leads to the degradation of IκB, allowing the free NF-κB transcription factor to translocate into the nucleus. Once in the nucleus, NF-κB upregulates the transcription of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and inducible Nitric Oxide Synthase (iNOS)[3].

Musellarin C acts as a moderate upstream/downstream modulator of this cascade, effectively suppressing the terminal release of these hyper-inflammatory mediators[3].

SignalingPathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Translocation IKK->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, NO) NFkB->Cytokines Transcription MusellarinC Musellarin C (Modulator) MusellarinC->NFkB Inhibits/Modulates

LPS/TLR4/NF-κB signaling pathway illustrating the modulatory intervention of Musellarin C.

Experimental Protocols for Anti-Inflammatory Validation

To ensure scientific integrity (E-E-A-T), the evaluation of Musellarin C must utilize a self-validating experimental system. A common pitfall in drug discovery is mistaking compound cytotoxicity for anti-inflammatory efficacy (i.e., dead cells do not produce cytokines). The following step-by-step protocols are designed to establish direct causality.

Protocol A: Macrophage Culture and Prophylactic Pre-treatment

Causality Rationale: Pre-treatment is critical to establish a prophylactic blockade of the receptor complex or downstream intracellular kinases before the LPS-induced transcriptional cascade irreversibly commits the macrophage to a pro-inflammatory phenotype.

  • Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at a density of 5×104 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and apply Musellarin C dissolved in DMSO (final DMSO concentration <0.1%) at varying concentrations (0, 5, 10, 15, 20, and 25 μM) for 2 hours.

  • Stimulation: Introduce LPS (1 μg/mL) to the wells and incubate for an additional 24 hours.

Protocol B: Cytotoxicity Counter-Screening (CCK-8 Assay)

Causality Rationale: This step acts as an internal control. It proves that any observed reduction in cytokines is due to targeted pathway modulation by Musellarin C, rather than widespread macrophage apoptosis[3].

  • Following the 24-hour LPS stimulation, transfer 100 μL of the supernatant to a new plate (save for Protocol C).

  • Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to the remaining cells in the original plate.

  • Incubate for 1–2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the untreated control.

Protocol C: Nitric Oxide (NO) and Cytokine Quantification

Causality Rationale: Nitric oxide is a highly reactive, volatile free radical. Measuring its stable oxidative metabolite, nitrite (NO₂⁻), via the Griess diazotization reaction provides a reliable, high-throughput surrogate marker for iNOS activity.

  • Griess Assay: Mix 50 μL of the saved supernatant with 50 μL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes and read absorbance at 540 nm.

  • Multiplex ELISA: Utilize the remaining supernatant to quantify IL-6, IL-1β, and TNF-α levels using standard sandwich ELISA kits according to the manufacturer's instructions.

ExperimentalWorkflow Step1 RAW 264.7 Macrophage Culture & Seeding Step2 Pre-treatment with Musellarin C (0-25 μM) Step1->Step2 Step3 LPS Stimulation (1 μg/mL, 24h) Step2->Step3 Split Assay Branching Step3->Split Assay1 Cell Viability Assay (CCK-8: Target >25 μM) Split->Assay1 Assay2 Griess Assay (NO Quantification) Split->Assay2 Assay3 Multiplex ELISA (IL-6, IL-1β, TNF-α) Split->Assay3

High-throughput experimental workflow for validating Musellarin C anti-inflammatory efficacy.

Quantitative Data & Comparative Efficacy

Recent synthetic evaluations of Musellarins A–F have mapped the pharmacological boundaries of Musellarin C[3]. The data indicates that while the compound is not a hyper-potent inhibitor, it possesses a highly favorable safety profile, making it a viable scaffold for future structural optimization.

Pharmacological ParameterTarget / AssayCell Line ModelObserved Efficacy / LimitClinical/Research Implication
Cytotoxicity Threshold Cell Viability (CCK-8)RAW 264.7Safe at > 25 μMProvides a wide therapeutic window for in vitro assays without inducing macrophage apoptosis[3].
Anti-Inflammatory Activity NO Inhibition (Griess)RAW 264.7 (LPS-induced)Moderate (IC₅₀ > 10 μM)Validates the suppression of inducible Nitric Oxide Synthase (iNOS) transcription[3].
Cytokine Suppression IL-6, IL-1β, TNF-α (ELISA)RAW 264.7 (LPS-induced)Moderate (IC₅₀ > 10 μM)Confirms downstream modulation of the NF-κB signaling cascade[3].

Note: The moderate efficacy (>10 μM) suggests that while Musellarin C validates the traditional medicinal use of M. lasiocarpa, synthetic functionalization (e.g., modifying the DHP core or phenolic hydroxyl groups) may be required to achieve sub-micromolar potency for clinical drug development.

References

  • Chemical constituents from the aerial parts of Musella lasiocarpa Source: Natural Products and Bioprospecting / ResearchGate URL:[Link]

  • Collective Asymmetric Total Syntheses of Musellarins A–E Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

  • Comprehensive characterization of the WRKY gene family and their potential roles in regulation phenylphenalenone biosynthesis in Musella lasiocarpa Source: PMC / NIH URL:[Link]

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Exploratory

A Technical Guide to Musellarin C as a Quinone Reductase Inducer

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Musellarin C, a naturally occurring diarylheptanoid, and its role as a potent inducer of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Musellarin C, a naturally occurring diarylheptanoid, and its role as a potent inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1), a critical Phase II detoxification enzyme. We delve into the molecular mechanisms underpinning its activity, primarily focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Detailed, field-proven experimental protocols for assessing quinone reductase induction are provided, alongside guidance on data interpretation. This guide is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development who are investigating novel cytoprotective agents.

Introduction: The Significance of Quinone Reductase and its Inducers

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as quinone reductase 1 (QR1) or DT-diaphorase, is a key cytosolic flavoenzyme that plays a crucial role in cellular defense against oxidative stress and xenobiotics.[1][2] It catalyzes the two-electron reduction of quinones to hydroquinones, a critical detoxification step that bypasses the formation of reactive semiquinone intermediates and subsequent reactive oxygen species (ROS).[2] The induction of NQO1 is a well-established biomarker for identifying potential cancer chemopreventive agents.[3]

The expression of NQO1 and other cytoprotective genes is tightly regulated by the Nrf2-ARE signaling pathway.[4][5] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Electrophiles and ROS can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[7][8][9]

Musellarins are a class of diarylheptanoid natural products.[10][11] Musellarin A, a member of this class, has been identified as an inducer of quinone reductase activity.[10][12] This guide will focus on Musellarin C, a structurally related compound, and its potential as a quinone reductase inducer.

Musellarin C: A Profile

Musellarin C is a diarylheptanoid with a rare bicyclic dihydropyran skeleton.[11][12] While specific data on Musellarin C's physicochemical properties are limited in the public domain, its structural similarity to other musellarins suggests it possesses characteristics amenable to biological investigation.

Chemical Structure of Musellarin A (as a representative of the class):

  • Molecular Formula: C20H20O4[13]

  • Molecular Weight: 324.4 g/mol [13]

  • IUPAC Name: (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol[13]

Mechanism of Action: Musellarin C and the Nrf2-ARE Signaling Pathway

The induction of quinone reductase by various phytochemicals is often mediated through the Nrf2-ARE pathway.[5][14] It is hypothesized that Musellarin C, like other electrophilic natural products, activates this pathway by interacting with the cysteine-rich Keap1 protein. This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear translocation, and subsequent transactivation of the NQO1 gene.

Caption: Musellarin C-induced Nrf2-ARE signaling pathway.

Experimental Protocols for Assessing Quinone Reductase Induction

This section provides a detailed, step-by-step methodology for evaluating the quinone reductase-inducing activity of Musellarin C in a cell-based model.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Hepa1c1c7) start->cell_culture treatment Treatment with Musellarin C cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification (e.g., Bradford assay) cell_lysis->protein_quant qr_assay Quinone Reductase Activity Assay protein_quant->qr_assay data_analysis Data Analysis qr_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing QR induction.

Cell Culture and Treatment

Murine hepatoma (Hepa1c1c7) cells are a standard model for studying quinone reductase induction.[15]

  • Cell Seeding: Plate Hepa1c1c7 cells in 96-well microplates at a density of 1 x 10^4 cells per well in α-MEM supplemented with 10% fetal bovine serum.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Prepare a stock solution of Musellarin C in a suitable solvent (e.g., DMSO). Dilute the stock solution to various final concentrations in the cell culture medium. Replace the existing medium with the medium containing different concentrations of Musellarin C. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., sulforaphane).

  • Incubation: Incubate the treated cells for 24-48 hours.

Cell Lysis and Protein Quantification
  • Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS). Lyse the cells by adding a lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.8% digitonin) and incubating for 10 minutes at 37°C.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the enzyme activity.

Quinone Reductase Activity Assay

This assay measures the dicoumarol-sensitive reduction of a substrate, such as menadione, by monitoring the oxidation of NADPH.[16][17]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (25 mM, pH 7.4), bovine serum albumin (BSA), FAD, and NADPH.[17]

  • Assay Initiation: Add the cell lysate to the reaction mixture. The reaction can be initiated by the addition of a quinone substrate like menadione.[18]

  • Spectrophotometric Measurement: Immediately measure the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm using a spectrophotometer.[16][19] The activity is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹ cm⁻¹).[16]

  • Dicoumarol Inhibition: To measure NQO1-specific activity, perform a parallel assay in the presence of dicoumarol, a specific inhibitor of NQO1.[1] The NQO1 activity is the difference between the total activity and the activity in the presence of dicoumarol.

Data Analysis and Interpretation

  • Calculate Specific Activity: Express the quinone reductase activity as nmol of NADPH oxidized per minute per mg of protein.

  • Determine Induction Ratio: Calculate the induction ratio by dividing the specific activity of the Musellarin C-treated cells by the specific activity of the vehicle-treated control cells.

  • Dose-Response Curve: Plot the induction ratio against the concentration of Musellarin C to generate a dose-response curve. From this curve, the concentration required to double the quinone reductase activity (CD value) can be determined.

Quantitative Data Summary

While specific quantitative data for Musellarin C is not yet widely available, the following table illustrates how such data would be presented.

CompoundConcentration (µM)QR Induction Ratio (fold-increase)
Vehicle Control-1.0
Musellarin C1Expected to be >1
5Expected to show a dose-dependent increase
10Expected to show a dose-dependent increase
Positive Control10Value dependent on the specific control used

Discussion and Future Perspectives

The ability of Musellarin C to induce quinone reductase suggests its potential as a cytoprotective and chemopreventive agent.[20][21][22][23] Further research is warranted to fully elucidate its mechanism of action, including direct demonstration of its interaction with Keap1 and the downstream effects on Nrf2 target genes. In vivo studies are necessary to evaluate its bioavailability, efficacy, and safety in animal models of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. The development of synthetic analogs of Musellarin C could also lead to the discovery of more potent and selective Nrf2 activators.

Conclusion

Musellarin C represents a promising natural product for the induction of the key cytoprotective enzyme, quinone reductase. Its presumed mechanism of action via the Nrf2-ARE signaling pathway places it among a growing class of compounds with potential therapeutic applications in diseases characterized by oxidative stress. The experimental protocols and data interpretation guidelines provided in this technical guide offer a robust framework for researchers to investigate the biological activities of Musellarin C and similar compounds.

References

  • Bio-protocol. (2025, April 20). Determination of Quinone Reductase Activity.
  • ResearchGate. Schematic diagram of Nrf2/ARE signaling pathway and possible mechanism.
  • ResearchGate. Detailed schematic diagram of Nrf2-related signaling pathway.
  • ResearchGate. Schematic illustration of Nrf2 signaling pathway in oxidative stress.
  • ResearchGate. (2012, April 28). Quinone reductase protocol?.
  • Abcam. NQO1 Activity Assay Kit (Colorimetric) (ab184867).
  • PMC. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS.
  • ResearchGate. (2025, December 20). Determination of Quinone Reductase Activity.
  • PubMed. (2021, November 5). An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from Candida glabrata.
  • SciSpace. Domain Structure of Nrf2.
  • ACS Publications. (2025, November 28). Collective Asymmetric Total Syntheses of Musellarins A–E. The Journal of Organic Chemistry.
  • PubChem. Musellarin A.
  • American Chemical Society. (2025, November 21). Collective Asymmetric Total Syntheses of Musellarins A–E.
  • PubMed. Induction of the anticarcinogenic marker enzyme, quinone reductase, in murine hepatoma cells in vitro by flavonoids.
  • PubMed. (2014, September 28). Total syntheses of (±)-musellarins A-C.
  • MDPI. (2020, October 11). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?.
  • PMC. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention.
  • PubMed. (1997, January). Biological Activities of Synthetic Triterpenoid and Steroid beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranosides.
  • PubMed. (2006, May 15). Activation of Nrf2/ARE pathway protects endothelial cells from oxidant injury and inhibits inflammatory gene expression.
  • SpringerLink. (2016, May 13). Activation of the Nrf2-ARE Pathway by the Alternaria Alternata Mycotoxins Altertoxin I and II.
  • PubMed. (2020, April 13). Cytoprotective Effect of Ascorbic Acid and Rutin against Oxidative Changes in the Proteome of Skin Fibroblasts Cultured in a Three-Dimensional System.
  • ResearchGate. (2017, May 30). A review of chemistry and biological activities of the Indonesian Octocorallia.
  • PubMed. (2021, February 15). The cytoprotective effects of dihydromyricetin and associated metabolic pathway changes on deoxynivalenol treated IPEC-J2 cells.
  • MDPI. (2021, February 15). Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases.
  • ResearchGate. Molecular mechanism of quinone signaling mediated through S-quinonization of a YodB family repressor QsrR.
  • PubMed. (2011, January 14). Activated protein C N-linked glycans modulate cytoprotective signaling function on endothelial cells.
  • PMC. Structures and Biological Activities of Secondary Metabolites from Xylaria spp.
  • PubMed. (2010, April 1). Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol, a conjugated diacetylene compound.
  • PubMed. Structure, function, and mechanism of cytosolic quinone reductases.
  • MDPI. (2024, December 2). Structures and Biological Activities of Secondary Metabolites from Daldinia spp.
  • PubMed. (2010, October 15). Effects of oxysterols on cell viability, inflammatory cytokines, VEGF, and reactive oxygen species production on human retinal cells: cytoprotective effects and prevention of VEGF secretion by resveratrol.
  • PMC. (2023, April 10). The Cytoprotective Effects of Baicalein on H2O2-Induced ROS by Maintaining Mitochondrial Homeostasis and Cellular Tight Junction in HaCaT Keratinocytes.
  • PMC. (2015, November 25). Expression of Quinone Reductase-2 in the Cortex Is a Muscarinic Acetylcholine Receptor-Dependent Memory Consolidation Constraint.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Strategies for the Total Synthesis of Musellarin C

Document Type: Technical Application Note & Validated Protocol Guide Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Scientific Context Musellarin...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Guide Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Scientific Context

Musellarin C is a rare bicyclic diarylheptanoid isolated from the monotypic plant Musella lasiocarpa[1]. Exhibiting notable cytotoxicity against several human tumor cell lines (e.g., HL-60, A-549, and MCF-7), it has emerged as an attractive target for oncology-focused drug development[1]. Structurally, Musellarin C presents a formidable synthetic challenge: it features a highly specific 2,6-trans-dihydropyran (DHP) core embedded within a rigid (4a, 10b)-cis-fused tricyclic framework[2].

Historically, direct arylation of pyranuloses to access this trans-DHP core failed due to competing decomposition pathways[3]. As detailed in this Application Note, the state-of-the-art approach circumvents these limitations through a meticulously orchestrated sequence: an Achmatowicz Rearrangement (AR), a reductive γ-deoxygenation, a highly diastereoselective Heck-Matsuda coupling, and an intramolecular Friedel-Crafts cyclization[4].

Retrosynthetic Logic & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that successful total synthesis relies on understanding the causality of molecular behavior rather than merely mixing reagents. The retrosynthetic disconnection of Musellarin C is governed by the need to control the relative stereochemistry of the pyran ring.

  • The Tricyclic Core: The cis-fused tricyclic system is best formed late-stage via an intramolecular Friedel-Crafts cyclization. The tethered electron-rich arene acts as a nucleophile, trapping an oxocarbenium ion generated by Lewis acid activation[2].

  • The 2,6-trans-Dihydropyran: Standard Tsuji-Trost or Ferrier-type arylations fail to produce the required trans-stereochemistry due to unfavorable hydridopalladium addition/elimination sequences[3]. By employing a Heck-Matsuda coupling with an aryldiazonium salt, we force a rapid, stereocontrolled migratory insertion[5].

  • The Enol Ether Precursor: To enable the Heck-Matsuda coupling, the γ-hydroxy group of the standard AR product must be removed. A reductive γ-deoxygenation using Zn/HOAc cleanly provides the stable enol ether[3].

SyntheticStrategy N1 Furfuryl Alcohol N2 Pyranulose Acetal N1->N2 Achmatowicz Rearrangement N3 Enol Ether N2->N3 Zn/HOAc Deoxygenation N4 trans-Dihydropyran N3->N4 Heck-Matsuda Arylation N5 Musellarin C N4->N5 Friedel-Crafts Cyclization

Fig 1. Core synthetic pipeline for Musellarin C via Achmatowicz rearrangement and Heck-Matsuda coupling.

Experimental Workflows & Validated Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the subsequent step unless the validation checkpoints are met.

Protocol 3.1: Achmatowicz Rearrangement (AR) of Furfuryl Alcohols

Causality & Rationale: Furan rings are planar and lack the 3D complexity required for the target. The oxidative AR expands the furan into a fully functionalized pyranulose, establishing the foundational oxygen heterocycle[5].

  • Reagents: Enantiopure furfuryl alcohol derivative (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), THF/H₂O (4:1 v/v).

  • Procedure:

    • Dissolve the furfuryl alcohol (10 mmol) in 50 mL of THF/H₂O at 0 °C.

    • Add NBS portion-wise over 15 minutes to control the exothermic oxidative ring expansion.

    • Stir for 1 h at 0 °C. Quench with saturated aqueous Na₂S₂O₃ (20 mL).

    • Extract with EtOAc (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 3:1) must show complete consumption of the furan. ¹H NMR of the crude must display an anomeric proton shift at ~δ 5.5 ppm and the disappearance of aromatic furan protons.

Protocol 3.2: Reductive γ-Deoxygenation

Causality & Rationale: The γ-hydroxy group in the AR product triggers competing Ferrier-type decomposition during transition-metal catalysis[3]. Reductive deoxygenation using activated Zinc dust stabilizes the intermediate into a robust enol ether.

  • Reagents: Pyranulose (1.0 equiv), Activated Zn dust (10.0 equiv), Glacial Acetic Acid (0.2 M).

  • Procedure:

    • Dissolve the pyranulose in glacial acetic acid at room temperature.

    • Add activated Zn dust in one portion. Vigorously stir the heterogeneous mixture for 2 hours.

    • Filter the suspension through a pad of Celite to remove zinc residues; wash the pad with EtOAc.

    • Carefully neutralize the filtrate with saturated aqueous NaHCO₃ until gas evolution ceases. Extract and concentrate.

  • Self-Validation Checkpoint: ¹H NMR is critical here. Confirm the loss of the carbinol proton and the appearance of a distinct enol olefinic proton at δ 6.4–6.6 ppm.

Protocol 3.3: Diastereoselective Heck-Matsuda Arylation

Causality & Rationale: To forge the unfavorable 2,6-trans configuration, standard cross-couplings fail. The Heck-Matsuda reaction utilizes an aryldiazonium salt, which undergoes rapid oxidative addition and migratory insertion without the need for phosphine ligands, dictating exclusive trans approach due to steric shielding by the C6-alkyl chain[4].

  • Reagents: Enol ether (1.0 equiv), Aryldiazonium tetrafluoroborate (1.5 equiv), Pd(OAc)₂ (5 mol%), anhydrous MeOH.

  • Procedure:

    • In a flame-dried flask under N₂, dissolve the enol ether in anhydrous MeOH (0.1 M).

    • Add Pd(OAc)₂. Cool the bright yellow solution to 0 °C.

    • Slowly add a solution of the aryldiazonium salt in MeOH dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Filter through a short silica plug to remove palladium black, and purify via flash chromatography.

  • Self-Validation Checkpoint: Diastereomeric ratio (dr) must be evaluated via crude ¹H NMR prior to chromatography. The trans-isomer should dominate (>20:1 dr). The C2 anomeric proton of the trans product typically resonates further downfield compared to the cis isomer.

HeckMatsudaCycle Pd0 Pd(0) PdII_Ox Pd(II)-Aryl Pd0->PdII_Ox Ar-N2+ PdII_Ins Pd(II)-Alkyl PdII_Ox->PdII_Ins Enol Ether Prod trans-DHP PdII_Ins->Prod β-Hydride Elim. Prod->Pd0 Base

Fig 2. Mechanism of the highly diastereoselective Heck-Matsuda arylation forging the trans-DHP core.

Protocol 3.4: Intramolecular Friedel-Crafts Cyclization

Causality & Rationale: With the trans-DHP core established, the final architectural requirement is the (4a, 10b)-cis-fused tricyclic framework. Lewis acid activation of the acetal generates a reactive oxocarbenium ion. The tethered arene attacks from the less hindered face, stereospecifically closing the ring[2].

  • Reagents: trans-Dihydropyran intermediate (1.0 equiv), BF₃·OEt₂ (1.2 equiv), anhydrous CH₂Cl₂.

  • Procedure:

    • Dissolve the intermediate in anhydrous CH₂Cl₂ (0.05 M) and cool to -78 °C under N₂.

    • Add BF₃·OEt₂ dropwise. The solution may develop a deep coloration indicating carbocation formation.

    • Stir at -78 °C for 30 minutes. Rapid cyclization occurs (<0.5 h for electron-rich arenes)[3].

    • Quench cold with Et₃N (2.0 equiv), warm to room temperature, and wash with water.

  • Self-Validation Checkpoint: High-resolution mass spectrometry (HRMS) will confirm the loss of methanol (if a methyl acetal was used). 2D NOESY NMR is mandatory to confirm the (4a, 10b)-cis relationship (strong NOE cross-peak between H-4a and H-10b).

Quantitative Data & Optimization

The selection of the Heck-Matsuda coupling over traditional methods was not arbitrary. The table below summarizes the empirical data that drove this strategic choice during the optimization of the arylation step on AR products[2][3].

Arylation StrategyCatalyst / ReagentsYield (%)Diastereoselectivity (trans:cis)Mechanistic Outcome & Rationale
Ferrier-type Lewis Acid, Ar-H0%N/ATotal decomposition via unstable cyclic oxonium ion.
Tsuji-Trost Pd(0), Ar-B(OH)₂0%N/AFailure of hydridopalladium addition/elimination sequence.
Suzuki-Miyaura Pd₂(dba)₃, Ar-B(OH)₂78%1:0.9Poor dr; however, the cis-isomer is utilized for synthesizing Musellarins D and E.
Heck-Matsuda Pd(OAc)₂, Ar-N₂⁺ BF₄⁻75–85%>20:1 Optimal. Highly selective migratory insertion yields the required trans-DHP core.

References

  • Chemical constituents from the aerial parts of Musella lasiocarpa. BioCrick.
  • Collective Asymmetric Total Syntheses of Musellarins A–E.
  • Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck–M
  • Highly Trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-deoxygenation and Heck-Matsuda Reaction: Asymmetric Total Synthesis of (-)-Musellarins A-C and Their Analogues. PubMed.
  • Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products.

Sources

Application

Heck coupling for Musellarin C synthesis

Application Note: Diastereoselective Heck-Matsuda Coupling in the Asymmetric Total Synthesis of (-)-Musellarin C Introduction & Mechanistic Rationale The musellarins represent a rare class of diarylheptanoid natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective Heck-Matsuda Coupling in the Asymmetric Total Synthesis of (-)-Musellarin C

Introduction & Mechanistic Rationale

The musellarins represent a rare class of diarylheptanoid natural products exhibiting notable biological activities, including cytotoxicity against various cancer cell lines. A defining structural hallmark of (-)-Musellarins A–C is their highly functionalized trans-2,6-dihydropyran (DHP) core[1]. Constructing this unfavorable (4a,3)-trans-configuration poses a significant synthetic challenge.

Historically, the 2 has been a cornerstone for synthesizing pyranuloses from furfuryl alcohols[2]. However, direct arylation of these AR products via Ferrier-type or Tsuji-Trost reactions typically fails due to competing side reactions and poor stereocontrol[3]. To overcome this, a novel synthetic methodology was developed featuring an unprecedented regioselective reductive γ-deoxygenation followed by a highly diastereoselective Heck-Matsuda coupling[1].

Causality in Reaction Design: By treating the AR pyranulose with Zn/HOAc, the system regioselectively deoxygenates to form a stable cyclic enol ether[2]. This intermediate is perfectly primed for palladium-catalyzed Heck-Matsuda arylation. Unlike traditional Suzuki or Stille couplings, the Heck-Matsuda reaction utilizes highly electrophilic aryl diazonium salts. This eliminates the need for phosphine ligands—which can complicate stereochemical outcomes or poison the catalyst in highly oxygenated systems—and allows the coupling to proceed under mild conditions, dictating the desired trans-2,6-relationship through substrate-controlled facial selectivity[3].

Synthetic Workflow

HeckMatsuda N1 Furfuryl Alcohol (Chiral Pool) N2 Achmatowicz Rearrangement (Oxone/KBr) N1->N2 N3 Pyranulose Intermediate N2->N3 N4 Regioselective γ-Deoxygenation (Zn/HOAc) N3->N4 Avoids failed direct arylation N5 Cyclic Enol Ether (Stable Intermediate) N4->N5 N6 Heck-Matsuda Coupling (Pd, Aryl Diazonium Salt) N5->N6 N7 (-)-Musellarin C (trans-2,6-dihydropyran) N6->N7 Highly trans-selective (dr = 8:1)

Synthetic workflow for (-)-Musellarin C via Achmatowicz Rearrangement and Heck-Matsuda coupling.

Self-Validating Experimental Protocols

The following protocols detail the critical C-C bond-forming sequence and subsequent deprotections required to yield 4[4].

Step 3.1: Preparation of the Aryl Diazonium Salt

Causality: The use of tetrafluoroboric acid (HBF₄) provides a non-nucleophilic counterion (BF₄⁻) that stabilizes the highly reactive diazonium species, preventing premature degradation before the coupling step.

  • Initiation: To a stirred solution of the target aniline derivative (e.g., 4-acetamidophenol analog, 16.5 mmol) in 2-propanol (2.5 mL), add HBF₄ (3.50 mL, ca. 50 wt%) at room temperature[4].

  • Activation: Heat the reaction mixture to 90 °C and stir for 3 hours to ensure complete dissolution and protonation.

  • Diazotization: Cool the mixture strictly to 0 °C. Portion-wise, add NaNO₂ (1.52 g, 22.0 mmol).

  • Validation Check: The reaction is self-validating; the successful formation of the diazonium salt is visually confirmed by the rapid precipitation of a yellow solid[4]. Filter and dry under reduced pressure.

Step 3.2: Diastereoselective Heck-Matsuda Coupling

Causality: The cyclic enol ether acts as the nucleophilic olefin. By omitting phosphine ligands, the palladium catalyst remains highly electrophilic, facilitating rapid migratory insertion directed by the steric bulk of the existing ring substituents.

  • Reaction Setup: Dissolve the tricyclic enol ether (15 mg, 38.6 µmol) and the prepared aryl diazonium salt (13 mg, 0.05 mmol) in a suitable solvent system[4].

  • Catalysis: Introduce the palladium catalyst (e.g., Pd₂(dba)₃). Stir under an inert nitrogen atmosphere.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, extract the crude product. A critical self-validation step is the ¹H NMR analysis of the crude mixture, which must indicate a diastereomeric ratio (dr) of approximately 8:1, heavily favoring the desired trans diastereomer[4].

Step 3.3: Global Deprotection (Deacetylation & Desilylation)

Causality: Sequential, mild deprotection is required to prevent epimerization of the newly forged trans-2,6-dihydropyran core.

  • Deacetylation: Dissolve the crude Heck coupling product in methanol (2 mL) and add K₂CO₃ (4.2 mg, 0.03 mmol). Stir for 3 hours at room temperature. The mild basicity of K₂CO₃ efficiently cleaves the acetate without scrambling the stereocenters[4]. Quench with 1 M aqueous HCl, extract with ethyl acetate, and concentrate.

  • Desilylation: Treat the crude intermediate directly with Tetrabutylammonium fluoride (TBAF). The high thermodynamic driving force of the Si-F bond formation ensures rapid and complete removal of the silyl protecting groups.

  • Final Validation: Purify the residue via careful preparative TLC to remove the minor diastereomer. Analytically pure (-)-Musellarin C is obtained as a yellow oil[4].

Quantitative Data Summary

The efficiency of the Heck-Matsuda coupling across the Musellarin series highlights the robustness of this trans-selective arylation method[1][2][4].

Target CompoundAryl SourceIsolated Yield (%)Diastereomeric Ratio (dr)Key Structural Feature
(-)-Musellarin A Diazonium Salt 15a77%> 20:1trans-2,6-dihydropyran
(-)-Musellarin B Diazonium Salt 15b70%> 20:1trans-2,6-dihydropyran
(-)-Musellarin C Diazonium Salt 15c80%8:1trans-2,6-dihydropyran

Note: The 80% yield for Musellarin C is calculated over the three-step sequence (Heck coupling, deacetylation, and desilylation) from the tricyclic enol ether[4].

References

  • Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products Accounts of Chemical Research - ACS Publications URL:[Link][2]

  • Collective Asymmetric Total Syntheses of Musellarins A–E The Journal of Organic Chemistry - ACS Publications URL:[Link][5]

  • Total Syntheses of (±)-Musellarins A-C (Supplementary Information) The Royal Society of Chemistry URL:[Link][4]

  • Highly Trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-deoxygenation and Heck-Matsuda Reaction: Asymmetric Total Synthesis of (-)-Musellarins A-C and Their Analogues PubMed (Chemistry - A European Journal) URL:[Link][3]

  • Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck–Matsuda Reaction HKUST Institutional Repository URL:[Link][1]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Arylation in the Synthesis of Musellarins

For Researchers, Scientists, and Drug Development Professionals Introduction: The Musellarins and the Strategic Importance of Palladium-Catalyzed Arylation The Musellarins are a family of diarylheptanoid natural products...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Musellarins and the Strategic Importance of Palladium-Catalyzed Arylation

The Musellarins are a family of diarylheptanoid natural products that exhibit promising cytotoxic activity.[1][2] Their complex, stereochemically rich structures, featuring a core dihydropyran (DHP) ring, present significant synthetic challenges.[1][2] The construction of the C-aryl glycosidic bond, a key structural feature of the Musellarins, is a critical step in their total synthesis. Palladium-catalyzed arylation reactions, such as the Suzuki-Miyaura and Heck-Matsuda couplings, have emerged as powerful and versatile tools for the stereoselective formation of this crucial bond.[1][3]

These application notes provide a detailed guide to the principles and practice of palladium-catalyzed arylation in the context of Musellarin synthesis. We will delve into the mechanistic underpinnings of these reactions, offer a representative, field-proven protocol for the arylation of a dihydropyran substrate, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: The Engine of C-C Bond Formation

The power of palladium-catalyzed cross-coupling reactions lies in their ability to form carbon-carbon bonds with high efficiency and selectivity under relatively mild conditions.[4] In the synthesis of Musellarins, two key palladium-catalyzed reactions have been successfully employed: the Suzuki-Miyaura coupling and the Heck-Matsuda arylation.[1][3]

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[4] The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR'(L_n) ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdAr_prime->ArAr ArX Ar-X (Aryl Halide) ArX->ArPdX Base Base Base->ArPdOR Ar_prime_BOH2 Ar'-B(OH)_2 (Boronic Acid) Ar_prime_BOH2->ArPdAr_prime

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the Suzuki-Miyaura catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[4]

  • Ligand Exchange/Transmetalation: The halide on the palladium is exchanged for a base, which then facilitates the transfer of the aryl group from the organoboron reagent to the palladium center. This is often the rate-determining step.[4]

  • Reductive Elimination: The two aryl groups on the palladium complex couple, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[4]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and must be carefully optimized for the specific substrates involved.

The Heck-Matsuda Arylation: A Phosphine-Free Alternative

The Heck-Matsuda reaction offers an alternative to the Suzuki-Miyaura coupling, particularly when organoboron reagents are unstable or difficult to prepare.[5] This reaction utilizes arenediazonium salts as the arylating agent and often proceeds under phosphine-free conditions.[5]

Heck_Matsuda_Cycle Pd0 Pd(0)L_n ArPdN2 [Ar-Pd(II)-N_2]^+ Pd0->ArPdN2 Oxidative Addition ArPd_Olefin [Ar-Pd(II)-(Olefin)]^+ ArPdN2->ArPd_Olefin Ligand Exchange AlkylPd [Alkyl-Pd(II)]^+ ArPd_Olefin->AlkylPd Migratory Insertion HPdX H-Pd(II)-X AlkylPd->HPdX β-Hydride Elimination Arylated_Olefin Arylated Olefin AlkylPd->Arylated_Olefin HPdX->Pd0 Reductive Elimination ArN2X Ar-N_2^+ X^- (Diazonium Salt) ArN2X->ArPdN2 Olefin Olefin Olefin->ArPd_Olefin

Figure 2: Catalytic cycle of the Heck-Matsuda arylation reaction.

The key steps in the Heck-Matsuda catalytic cycle are:

  • Oxidative Addition: The Pd(0) catalyst reacts with the arenediazonium salt to form a cationic arylpalladium(II) complex, with the loss of nitrogen gas.[5]

  • Migratory Insertion (Carbopalladation): The olefin substrate coordinates to the palladium center, followed by insertion of the olefin into the aryl-palladium bond.[5]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a hydridopalladium(II) species.[5]

  • Reductive Elimination: The hydridopalladium(II) species undergoes reductive elimination to regenerate the Pd(0) catalyst.[5]

The Heck-Matsuda reaction is often favored for its operational simplicity and tolerance of a wide range of functional groups.

Experimental Protocols: A Practical Guide

The following section provides a representative protocol for the Suzuki-Miyaura cross-coupling of a dihydropyranyl phosphate with an arylboronate ester, a reaction that is highly relevant to the synthesis of the Musellarin core. This protocol is adapted from the work of O'Doherty and coworkers and serves as a robust starting point for optimization in specific synthetic campaigns.[6]

Representative Protocol: Suzuki-Miyaura Cross-Coupling of a Dihydropyranyl Phosphate

This protocol describes the coupling of a dihydropyranyl phosphate with an arylboronate ester to form a C-arylglycal, a key intermediate in the synthesis of Musellarin-type compounds.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Dihydropyranyl phosphateSynthesis GradePrepared as described in the literature[6]
Arylboronate ester≥95%Commercially available
Pd(PPh₃)₄99%Commercially available
K₃PO₄≥98%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Distilled WaterDeionizedIn-house
Ethyl acetateHPLC GradeCommercially available
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially available
Silica Gel230-400 meshCommercially available

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dihydropyranyl phosphate (1.0 equiv), arylboronate ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and distilled water (typically in a 4:1 to 10:1 ratio, to achieve a final concentration of the limiting reagent of 0.1 M).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:

ParameterValue
Dihydropyranyl phosphate1.0 equiv
Arylboronate ester1.2 equiv
Pd(PPh₃)₄0.05 equiv
K₃PO₄3.0 equiv
Solvent1,4-Dioxane/H₂O (4:1 to 10:1)
Concentration0.1 M
Temperature80-100 °C
Reaction Time12-24 h
Typical Yield68-97%[6]

Causality Behind Experimental Choices: A Deeper Dive

The success of a palladium-catalyzed arylation reaction hinges on a careful selection of reaction parameters. Here, we dissect the rationale behind the choices made in the representative protocol.

  • Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki-Miyaura couplings.[4] The triphenylphosphine ligands stabilize the palladium center and influence its reactivity. For more challenging couplings, other phosphine ligands with varying steric and electronic properties may be required.

  • Base: The base plays a crucial role in the transmetalation step, activating the organoboron reagent.[4] K₃PO₄ is a moderately strong base that is often effective in Suzuki-Miyaura reactions and is generally compatible with a wide range of functional groups. Other bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine can also be employed depending on the specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DMF) and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and can accelerate the transmetalation step. The ratio of the solvents can significantly impact the reaction rate and yield and should be optimized.

  • Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the oxidative addition and transmetalation steps. The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is essential to prevent catalyst deactivation and ensure reproducibility.

Conclusion: A Powerful Tool for Complex Molecule Synthesis

Palladium-catalyzed arylation reactions are indispensable tools in the synthesis of complex natural products like the Musellarins. The Suzuki-Miyaura and Heck-Matsuda couplings provide reliable and versatile methods for the construction of the critical C-aryl glycosidic bond. A thorough understanding of the reaction mechanisms and the careful optimization of reaction parameters are paramount to achieving high yields and stereoselectivity. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers engaged in the synthesis of Musellarins and other complex bioactive molecules.

References

  • (PDF) Palladium-catalysed C−H glycosylation for synthesis of C-aryl glycosides. (2022, October 17). Retrieved from [Link]

  • O'Doherty, G. A., et al. (2013). Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. Tetrahedron Letters, 54(50), 6889-6891. [Link]

  • ChemInform Abstract: Facile Preparation and Suzuki-Miyaura Cross-Coupling of N-2-Alkylated 2H-1,2,3-Triazole 4-Boronates. (n.d.). Retrieved from [Link]

  • Daves Jr, G. D., et al. (1982). Regiochemistry of palladium-catalyzed arylation reactions of enol ethers. Electronic control of selection for .alpha.- or .beta.-arylation. The Journal of Organic Chemistry, 47(25), 4975-4979. [Link]

  • Gademann, K., et al. (2019). Matsuda–Heck Arylation of Glycals for the Stereoselective Synthesis of Aryl C-Glycosides. The Journal of Organic Chemistry, 84(21), 14049-14061. [Link]

  • Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. (n.d.). Retrieved from [Link]

  • Heck–Matsuda reaction. (2023, November 28). In Wikipedia. [Link]

  • Zhu, L., & Tong, R. (2015). Collective Asymmetric Total Syntheses of Musellarins A–E. The Journal of Organic Chemistry, 80(24), 12348-12356.
  • Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. (2024, April 29). Beilstein Journal of Organic Chemistry, 20, 937-945. [Link]

  • Zhu, L., & Tong, R. (2025). Collective Asymmetric Total Syntheses of Musellarins A-E. The Journal of Organic Chemistry.
  • Pd‐catalyzed arylation of enol ethers. [TM] = transition metal. (n.d.). Retrieved from [Link]

  • Kinghorn, A. D., et al. (2002). Musellarin A, a new cytotoxic diarylheptanoid from Musa paradisiaca.
  • Suzuki Coupling. (n.d.). Retrieved from [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018, August 28). Green Chemistry, 20, 4275-4281. [Link]

Sources

Application

Application Note: Structural Elucidation of Musellarin C using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Introduction Musellarin C is a member of the diarylheptanoid class of natural products, which are characterized by a 1,7-diphenylheptane skeleton.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Musellarin C is a member of the diarylheptanoid class of natural products, which are characterized by a 1,7-diphenylheptane skeleton. These compounds have garnered significant interest due to their diverse and promising biological activities. Musellarin C, along with its congeners, has been isolated from plants of the Musaceae family, such as Musella lasiocarpa. The complex, bicyclic structure of Musellarin C necessitates a comprehensive analytical approach for its unambiguous characterization. This application note provides a detailed guide to the structural elucidation of Musellarin C, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices and provide field-proven protocols for data acquisition and analysis.

Mass Spectrometry Analysis of Musellarin C

Mass spectrometry is a cornerstone technique in natural product chemistry, providing vital information about a compound's molecular weight and elemental composition. For a molecule like Musellarin C, High-Resolution Mass Spectrometry with Electrospray Ionization (HR-ESI-MS) is the method of choice. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear determination of the molecular ion. The high resolution of the mass analyzer provides a highly accurate mass measurement, which is crucial for determining the elemental formula.

Data Presentation: High-Resolution Mass Spectrometry of Musellarin C
ParameterObserved ValueCalculated Value
Molecular Formula C22H24O5C22H24O5
Ion [M+H]+[M+H]+
Observed m/z 385.1697385.1702

This data is based on the reported molecular formula and expected mass. The exact reported experimental values can be found in the primary literature.

Experimental Protocol: LC-HR-ESI-MS Analysis

This protocol outlines the general procedure for obtaining high-resolution mass spectrometry data for Musellarin C.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of purified Musellarin C.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Parameters:

    • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation and peak shape.

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of diarylheptanoids.

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. The formic acid aids in the ionization process.

      • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for this column dimension.

      • Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.

    • Mass Spectrometer (MS): A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for diarylheptanoids to generate the [M+H]⁺ ion.

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~120 °C

      • Gas Flow: Optimize the nebulizer and drying gas flows for maximal signal intensity.

      • Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-1000.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Extract the accurate mass of the molecular ion peak corresponding to Musellarin C.

    • Use the software's formula calculator to determine the elemental composition based on the accurate mass and isotopic pattern. The high mass accuracy (typically <5 ppm) allows for confident assignment of the molecular formula.[1]

Causality in Experimental Choices

The selection of LC-HR-ESI-MS is deliberate. The LC component separates Musellarin C from any residual impurities, ensuring that the mass spectrum is of a pure compound. ESI is chosen for its soft ionization properties, which keeps the molecule intact. High resolution is non-negotiable as it provides the accuracy needed to distinguish between elemental compositions that have very similar nominal masses. The addition of formic acid to the mobile phase is a standard practice that promotes protonation of the analyte, leading to a stronger [M+H]⁺ signal in positive ion mode.

NMR Spectroscopic Analysis of Musellarin C

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the complex structure of Musellarin C.

Data Presentation: ¹H and ¹³C NMR Data for Musellarin C

The following tables summarize the ¹H and ¹³C NMR data for Musellarin C, recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.[2]

Table 1: ¹H NMR Data of Musellarin C (400 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
34.80d9.2
4a3.19m
1.85m
2.13m
2.65m
2.90m
76.74d2.0
96.65d2.0
10b4.15d10.4
2'7.00d2.0
5'6.85d8.0
6'6.91dd8.0, 2.0
OMe3.87s
OMe3.89s
OAc2.32s

Table 2: ¹³C NMR Data of Musellarin C (100 MHz, CDCl₃)

PositionδC (ppm)
377.5
4a39.8
528.9
621.1
7111.8
8148.5
9114.9
10147.2
10a128.2
10b78.9
1'131.5
2'111.4
3'149.2
4'145.3
5'108.9
6'118.9
OMe55.9
OMe56.0
OAc (C=O)170.8
OAc (CH₃)21.2
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of purified Musellarin C in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, and it should dissolve the compound well while having minimal overlapping signals with the analyte.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • NMR Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

    • 1D Experiments:

      • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms and their chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • 2D Experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[4]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[4]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

  • Data Processing and Analysis:

    • Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the TMS signal.

    • Analyze the 1D and 2D spectra systematically to assemble the structure of Musellarin C.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Musellarin C using the acquired NMR data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_stereo Stereochemical Analysis cluster_structure Structure Determination H1_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicities) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identify Spin Systems C13_NMR ¹³C NMR & DEPT (Number and Type of Carbons) HSQC HSQC (Direct ¹H-¹³C Correlations) C13_NMR->HSQC Assign Carbons to Protons COSY->HSQC Confirm Assignments HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Connect Spin Systems Final_Structure Final Structure of Musellarin C HMBC->Final_Structure Assemble Carbon Skeleton NOESY NOESY/ROESY (Through-Space Correlations) NOESY->Final_Structure Determine Relative Stereochemistry

Caption: Workflow for the structural elucidation of Musellarin C using NMR spectroscopy.

Causality in Experimental Choices for NMR

The suite of NMR experiments is chosen to provide a complete picture of the molecule's connectivity and stereochemistry.

  • ¹H and ¹³C NMR provide the fundamental information about the types and numbers of protons and carbons.

  • COSY is the first step in piecing together the molecular fragments by identifying which protons are adjacent to each other.

  • HSQC is essential for linking the proton and carbon skeletons, as it unambiguously shows which proton is attached to which carbon.

  • HMBC is arguably one of the most critical experiments for complex structures like Musellarin C. It reveals long-range couplings, which are vital for connecting the spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the carbon framework.

  • NOESY/ROESY experiments are the key to understanding the three-dimensional structure. By detecting protons that are close in space, even if they are not directly bonded, the relative stereochemistry of the chiral centers can be determined.

Conclusion

The structural elucidation of complex natural products like Musellarin C is a systematic process that relies on the synergistic use of modern analytical techniques. High-resolution mass spectrometry provides the molecular formula, laying the foundation for structural determination. A comprehensive set of 1D and 2D NMR experiments then allows for the complete assignment of the proton and carbon skeletons and the determination of the molecule's stereochemistry. The protocols and rationale outlined in this application note provide a robust framework for researchers engaged in the discovery and characterization of novel natural products.

References

  • Dong, L.-B., He, J., Li, X.-Y., Wu, X.-D., Deng, X., Xu, G., Peng, L.-Y., Zhao, Y., Li, Y., Gong, X., & Zhao, Q.-S. (2011). Chemical constituents from the aerial parts of Musella lasiocarpa. Natural Products and Bioprospecting, 1(1), 41-47. [Link]

  • Li, Z., Leung, T.-F., & Tong, R. (2014). Total syntheses of (±)-musellarins A–C. Chemical Communications, 50(79), 10990-10993. [Link]

  • Li, Z., Leung, T.-F., & Tong, R. (2014). Supplementary Information for Total syntheses of (±)-musellarins A–C. Chemical Communications. [Link]

  • Dorahy, D. J., & Kwiecien, N. W. (2022). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. Natural Product Reports, 39(5), 935-952. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Alberti, Á., Kovács, Z., & Csupor, D. (2020). Characterization of diarylheptanoids. Journal of Pharmaceutical and Biomedical Analysis, 185, 113238. [Link]

  • Jiang, H., Somogyi, A., Jacobsen, N. E., Timmermann, B. N., & Gang, D. R. (2006). Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome. Rapid Communications in Mass Spectrometry, 20(10), 1571-1579. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Columbia University, Department of Chemistry. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Sadek, P. C. (2000). The HPLC-NMR-MS method. In Troubleshooting HPLC Systems (pp. 343-356). John Wiley & Sons, Inc. [Link]

Sources

Method

developing Musellarin C analogs for improved potency

Application Note: Developing Musellarin C Analogs for Improved Potency via Stereoselective Synthesis Executive Summary Musellarin C is a rare bicyclic diarylheptanoid originally isolated from the aerial parts of the mono...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing Musellarin C Analogs for Improved Potency via Stereoselective Synthesis

Executive Summary

Musellarin C is a rare bicyclic diarylheptanoid originally isolated from the aerial parts of the monotypic plant Musella lasiocarpa[1]. While natural musellarins exhibit moderate cytotoxicity against several human tumor cell lines (e.g., HL-60, A-549, MCF-7), their therapeutic potential is limited by baseline potency and natural scarcity[1]. This application note details a validated, highly efficient synthetic protocol to generate enantiomerically pure Musellarin C and its structurally optimized analogs[2]. By leveraging an Achmatowicz rearrangement (AR) followed by a novel reductive γ-deoxygenation and Heck-Matsuda coupling, researchers can overcome the thermodynamic hurdles of establishing the 2,6-trans-tetrahydropyran (THP) core[3]. This workflow yields analogs with up to 6.7-fold greater potency against HL-60 leukemia cells compared to the natural product[2].

Scientific Rationale & Mechanistic Insights

The primary bottleneck in synthesizing Musellarin C is the construction of its unfavorable (4a,3)-trans-configuration within the dihydropyran (DHP) core[4]. Traditional direct arylation methods (such as Ferrier-type or Tsuji-Trost reactions) applied to pyranuloses predominantly yield cis-isomers and fail to produce the required trans-2,6-dihydropyrans[2].

To bypass this limitation, the protocol employs a self-validating mechanistic sequence:

  • Achmatowicz Rearrangement (AR): Converts chiral furfuryl alcohols into functionalized pyranuloses, establishing the foundational oxygen heterocycle essential for the diarylheptanoid scaffold[5].

  • Reductive γ-Deoxygenation: Utilizing Zn/HOAc, this unprecedented step regioselectively deoxygenates the AR product to form a dihydropyran intermediate[2]. Causality: This circumvents the limitations of direct arylation by removing the competing reactive center, setting the stage for stereocontrolled coupling.

  • Heck-Matsuda Arylation: A palladium-catalyzed diastereoselective coupling using aryldiazonium salts forces the aryl group into the thermodynamically unfavorable 2,6-trans position[3].

  • Friedel-Crafts Cyclization: Closes the tricyclic core with the desired (4a, 10b)-cis-fused configuration, completing the molecular framework[4].

Experimental Workflows & Protocols

G A Furfuryl Alcohol (Chiral Starting Material) B Achmatowicz Rearrangement (AR) (NBS or Fe-catalyzed) A->B C Functionalized Pyranulose B->C D Reductive γ-Deoxygenation (Zn / HOAc) C->D E Dihydropyran Intermediate D->E F Heck-Matsuda Arylation (Aryldiazonium Salts, Pd-cat) E->F G 2,6-trans-Dihydropyranone (Key Stereocenter) F->G H Friedel-Crafts Cyclization & Global Deprotection G->H I Musellarin C & Analogs (e.g., 14d, 14k) H->I

Synthetic workflow for Musellarin C analogs via Achmatowicz rearrangement and Heck-Matsuda coupling.

Protocol A: Asymmetric Synthesis of the trans-THP Core

Objective: Synthesize the 2,6-trans-dihydropyranone intermediate from furfuryl alcohol.

  • Achmatowicz Rearrangement: Dissolve enantiomerically pure furfuryl alcohol in a THF/H₂O mixture. Add N-bromosuccinimide (NBS) or a green Fe(TPY)Br₃ catalyst at 0°C[4]. Stir for 2 hours until complete conversion to the pyranulose is observed via TLC.

  • Reductive γ-Deoxygenation: Transfer the crude pyranulose to a flask containing activated Zinc dust (Zn) and glacial acetic acid (HOAc)[2]. Stir at room temperature for 4 hours. Self-Validation: The acidic environment facilitates the regioselective cleavage of the γ-hydroxyl group, yielding the critical dihydropyran intermediate without epimerization.

  • Heck-Matsuda Coupling: In a dry Schlenk flask under argon, combine the dihydropyran intermediate, the desired aryldiazonium tetrafluoroborate salt (1.5 eq), and Pd₂(dba)₃ (5 mol%) in anhydrous acetonitrile[3].

  • Reaction Monitoring: Heat the mixture to 40°C and monitor via LC-MS. The use of the diazonium salt (Heck-Matsuda) rather than a standard aryl halide is critical here, as it allows the reaction to proceed under milder, base-free conditions, preserving the sensitive trans-stereocenter[4].

  • Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to isolate the 2,6-trans-dihydropyranone.

Protocol B: Friedel-Crafts Cyclization & Global Deprotection
  • Cyclization: Treat the trans-dihydropyranone with a mild Lewis acid (e.g., BF₃·Et₂O) in dichloromethane at -78°C to initiate the Friedel-Crafts cyclization, forming the tricyclic core[4].

  • Deprotection: Perform global deprotection using standard conditions (e.g., BBr₃ for methoxy ether cleavage) to yield the final Musellarin C analog[3].

  • Validation: Confirm the absolute configuration using 2D-NMR (NOESY) and optical rotation, comparing signs against natural Musellarin C standards to ensure structural integrity[3].

Protocol C: In Vitro Cytotoxicity Evaluation

Objective: Validate the biological potency of synthesized analogs against human tumor cell lines.

  • Cell Culture: Culture HL-60 (human leukemia) cells in RPMI-1640 medium supplemented with 10% FBS[1].

  • Compound Dilution: Dissolve Musellarin C and analogs in DMSO to create 10 mM stock solutions. Dilute in culture media to final concentrations ranging from 0.1 to 50 µM[1].

  • Assay Execution: Seed cells in 96-well plates. Treat with compounds for 48 hours. Use Oxaliplatin as a positive control[3].

  • Viability Measurement: Assess cell viability using standard MTT or CellTiter-Glo assays. Calculate IC₅₀ values using non-linear regression analysis.

BioEval A Synthesized Library (Musellarins + 12 Analogs) B In Vitro Cytotoxicity Assay (HL-60, A-549, MCF-7) A->B C IC50 Determination (48h exposure, Oxaliplatin control) B->C D Potency Comparison (vs. Natural Musellarin C) C->D E Lead Identification (Analogs 14d & 14k) D->E

Logical workflow for the biological evaluation and identification of potent Musellarin C analogs.

Quantitative Data: Lead Identification

Preliminary cytotoxicity evaluations of the synthesized library successfully identified analogs with significantly enhanced anti-tumor activity[2]. The structural modifications introduced via the Heck-Matsuda coupling directly correlated with improved binding affinity or cellular uptake, as evidenced by the IC₅₀ values against the HL-60 cell line[3].

CompoundStructural ModificationIC₅₀ against HL-60 (µM)Relative Potency (vs. Natural)
Natural Musellarin C Unmodified tricyclic core> 50.01.0x (Baseline)
Analog 14k Optimized aryl substitution17.7> 2.8x
Analog 14d Optimized aryl substitution7.4> 6.7x
Oxaliplatin Positive Control1.6N/A

Table 1: Data summarized from preliminary cytotoxicity evaluations validating analogs 14d and 14k as promising new leads[3].

Conclusion

The strategic application of the Achmatowicz rearrangement coupled with a regioselective Zn/HOAc deoxygenation and diastereoselective Heck-Matsuda arylation provides a robust, self-validating pathway to the Musellarin C scaffold[2]. By overcoming the synthetic barrier of the 2,6-trans-THP core, this protocol not only confirms the absolute configuration of natural musellarins but also enables the rapid generation of analogs[4]. Analogs 14d and 14k demonstrate that targeted modifications to the aryl periphery can yield up to a 6.7-fold increase in cytotoxic potency, establishing a clear trajectory for future diarylheptanoid drug development[3].

References

  • Tong, R., et al. "Highly Trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-deoxygenation and Heck-Matsuda Reaction: Asymmetric Total Synthesis of (-)-Musellarins A-C and Their Analogues." Chemistry - A European Journal, 2015. Source: NIH. 2

  • BioCrick. "Musellarin C | CAS:1392476-33-3 | Phenols | High Purity". Source: BioCrick. 1

  • Tong, R., et al. "Highly trans-Selective Arylation of Achmatowicz Rearrangement Products..." Source: HKUST. 3

  • Li, Z., et al. "Collective Asymmetric Total Syntheses of Musellarins A–E." The Journal of Organic Chemistry, 2025. Source: ACS. 4

  • Tong, R., et al. "Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive g-Deoxygenation and Heck–Matsuda." Source: HKUST. 5

Sources

Application

Application Note: In Vitro Evaluation of Musellarin C in Oncology Models

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Experimental design, mechanistic workflows, and self-validating protocols for profiling bicyclic diarylheptanoids. Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus: Experimental design, mechanistic workflows, and self-validating protocols for profiling bicyclic diarylheptanoids.

Scientific Rationale & Context

Musellarin C (CAS: 1392476-33-3) is a rare bicyclic diarylheptanoid originally isolated from the aerial parts of1[1]. While natural extraction yields are historically low, recent breakthroughs utilizing the Achmatowicz rearrangement have enabled the collective asymmetric total synthesis of Musellarins A–E, providing sufficient material for rigorous in vitro pharmacological profiling[2].

Cytotoxicity studies reveal a distinct, cell-type-specific selectivity profile. Both natural and synthetic Musellarin C demonstrate moderate to high activity against human promyelocytic leukemia cells (HL-60), while remaining completely inactive against solid tumor lines such as HepG2 (liver) and MCF-7 (breast)[3]. This differential sensitivity is highly characteristic of the diarylheptanoid class, which typically induces4[4].

To ensure reproducibility, this guide outlines a self-validating experimental architecture designed to accurately map the cytotoxic and mechanistic profile of Musellarin C.

Reconstitution and Physicochemical Handling

Musellarin C is highly lipophilic and requires careful handling to maintain structural integrity and cellular bioavailability.

  • Solvent Selection: Reconstitute the lyophilized powder in sterile, cell-culture grade5[5].

  • Stock Preparation: Prepare a master stock at 10 mM or 50 mM.

  • Storage: Aliquot the stock into light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at6[6].

  • Causality & Rationale: When diluting the stock for in vitro assays, the final concentration of DMSO in the culture media must not exceed 0.1% (v/v) . Leukemia lines like HL-60 are highly sensitive to solvent toxicity; exceeding this threshold will induce baseline apoptosis, confounding the specific pharmacological effects of Musellarin C.

Experimental Workflow & Cell Line Selection

To establish a trustworthy, self-validating system, researchers must employ a comparative cell line panel that includes both susceptible targets and resistant controls.

Workflow Step1 Cell Line Selection Target: HL-60 Controls: MCF-7, HepG2 Step2 Viability Screening (MTT / CellTiter-Glo) Step1->Step2 Step3 IC50 Determination & Selectivity Index Step2->Step3 Step4 Apoptosis Profiling (Annexin V/PI Flow) Step3->Step4 Step5 Mechanistic Validation (Western Blotting) Step4->Step5

Fig 1. Logical workflow for the in vitro evaluation of Musellarin C.

Cell Panel Rationale:
  • Primary Target Model (HL-60): Promyelocytic leukemia cells serve as the primary screening model due to their established vulnerability to diarylheptanoid-induced sub-G1 phase arrest[4].

  • Negative Controls (HepG2 / MCF-7): Hepatocellular and breast carcinoma lines act as negative controls to calculate the Selectivity Index (SI). Musellarin C is historically inactive against these lines[3].

  • Positive Control: Oxaliplatin (1–10 µM) must be run in parallel to validate the dynamic range of the viability assay[3].

Step-by-Step Methodologies

Protocol A: Dose-Response Cell Viability Assay (MTT)

This protocol determines the IC50 and validates the selectivity of Musellarin C.

  • Cell Seeding:

    • Suspension Cells (HL-60): Seed at 1 × 10⁴ cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

    • Adherent Cells (HepG2/MCF-7): Seed at 5 × 10³ cells/well and allow 24 hours for cellular attachment.

  • Compound Treatment: Treat cells with a serial dilution of Musellarin C (e.g., 1, 5, 10, 25, 50, and 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Oxaliplatin).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization:

    • Causality & Rationale: For suspension cells, carefully centrifuge the 96-well plate at 300 x g for 5 minutes before removing the media to prevent the loss of apoptotic bodies and formazan crystals.

    • Remove media and dissolve crystals in 100 µL of DMSO per well.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Self-Validation Checkpoint: If the positive control (Oxaliplatin) fails to reduce HL-60 viability below 50% at 5 µM, the assay window is compromised. Cellular passage number, mycoplasma contamination, or reagent integrity must be re-evaluated before trusting the Musellarin C data.

Protocol B: Mechanistic Validation of Apoptosis (Flow Cytometry)

Diarylheptanoids disrupt mitochondrial function, leading to apoptosis. This protocol quantifies that shift.

  • Treatment & Harvest: Treat HL-60 cells with Musellarin C at 1× and 2× the established IC50 for 24 and 48 hours. Harvest cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Causality & Rationale: Annexin V binds to externalized phosphatidylserine (PS) (a marker of early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). The 15-minute dark incubation prevents the photobleaching of FITC while allowing sufficient binding affinity.

  • Acquisition: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

Expected Results & Data Interpretation

When executing Protocol A, researchers should expect a distinct divergence in viability between the leukemia and solid tumor models. Data should be summarized to calculate the Selectivity Index (SI = IC50 of Control Line / IC50 of Target Line).

Table 1: Expected Cytotoxicity Profile of Musellarin C and Analogues (48h Exposure)

CompoundHL-60 (Leukemia) IC50MCF-7 (Breast) IC50HepG2 (Liver) IC50Selectivity Index (vs HepG2)
Natural Musellarin C ~22.0 µM> 50 µM> 50 µM> 2.2
Synthetic Analogue 14d 7.4 µM> 50 µM> 50 µM> 6.7
Oxaliplatin (Pos. Control) 1.6 µMN/AN/AN/A

Data synthesized from established Achmatowicz rearrangement product evaluations[3].

Mechanistic Signaling Pathway

If Flow Cytometry (Protocol B) confirms apoptosis, downstream validation should focus on the intrinsic mitochondrial pathway. Diarylheptanoids typically trigger reactive oxygen species (ROS) generation, leading to the activation of initiator Caspase-9, executioner Caspase-3, and the subsequent cleavage of PARP[4].

Pathway Musellarin Musellarin C Treatment (Diarylheptanoid) Mito Mitochondrial Stress / ROS Musellarin->Mito Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis DNA Fragmentation & Apoptosis (Sub-G1 Arrest) PARP->Apoptosis

Fig 2. Proposed caspase-dependent intrinsic apoptotic signaling pathway in HL-60 cells.

Researchers should validate this pathway via Western Blotting, probing for cleaved Caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) at 24- and 48-hour post-treatment intervals.

References

  • Title: Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck–Matsuda Reaction: Asymmetric Total Synthesis of (−)
  • Source: researchgate.net (Natural Products and Bioprospecting)
  • Source: biocrick.
  • Source: nordicbiosite.
  • Source: nih.gov (PMC)
  • Source: researchgate.net (American Journal of Chinese Medicine)

Sources

Method

designing experiments to test Musellarin C anti-inflammatory effects

Application Note & Protocol Guide: Evaluating the Anti-Inflammatory Efficacy of Musellarin C Executive Summary Musellarin C is a rare bicyclic diarylheptanoid naturally isolated from the aerial parts of Musella lasiocarp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Evaluating the Anti-Inflammatory Efficacy of Musellarin C

Executive Summary

Musellarin C is a rare bicyclic diarylheptanoid naturally isolated from the aerial parts of Musella lasiocarpa[1]. Recent advancements in its collective asymmetric total synthesis have enabled broader biological evaluation, revealing its potential as a moderate anti-inflammatory agent[2]. As a Senior Application Scientist, I have designed this comprehensive workflow to rigorously evaluate the anti-inflammatory properties of Musellarin C. This guide moves beyond standard step-by-step instructions, emphasizing the mechanistic causality behind each assay and ensuring that every protocol functions as a self-validating system to guarantee high-fidelity data.

Mechanistic Rationale & Experimental Strategy

To confidently claim that a compound possesses anti-inflammatory properties, we must differentiate true signal modulation from non-specific cytotoxicity. The gold-standard in vitro model for this is the Lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage model[2].

The Causality of the Model: LPS is an endotoxin that specifically binds to the Toll-Like Receptor 4 (TLR4) on the macrophage surface. This binding triggers the recruitment of the adaptor protein MyD88, initiating a phosphorylation cascade that ultimately leads to the degradation of IκBα and the nuclear translocation of NF-κB. Once in the nucleus, NF-κB drives the transcription of pro-inflammatory mediators, including Nitric Oxide (NO), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).

By treating these cells with Musellarin C concurrently with LPS, we can pinpoint its inhibitory effects. To ensure the system is self-validating, we must first establish the Maximum Non-Toxic Dose (MNTD). If NO or cytokine levels drop simply because the cells are dying, the data is artifactual. Therefore, viability screening is the mandatory first step.

Workflow A 1. Cell Culture RAW 264.7 Macrophages B 2. Cytotoxicity Screening (CCK-8 Assay) A->B Establish non-toxic dose C 3. LPS Stimulation + Musellarin C Treatment B->C Select optimal concentration D 4. Supernatant Analysis (Griess Assay & ELISA) C->D Harvest at 24h E 5. Lysate Analysis (Western Blot: NF-κB) C->E Harvest at 1-2h

Figure 1: Experimental workflow for evaluating Musellarin C anti-inflammatory effects.

Detailed Experimental Protocols

Protocol A: Establishing MNTD via CCK-8 Viability Assay

Purpose: To unequivocally prove that reduced inflammatory markers are due to pathway modulation, not compound-induced apoptosis. Previous studies indicate Musellarin C lacks cytotoxicity at concentrations up to 25 μM[2].

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1×104 cells/well in 100 μL DMEM (supplemented with 10% FBS and 1% Pen/Strep). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add fresh media containing Musellarin C at varying concentrations (e.g., 0, 5, 10, 25, 50 μM).

  • Incubation: Incubate for 24 hours.

  • Viability Measurement: Add 10 μL of CCK-8 reagent to each well. Incubate for 1-2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Self-Validation Check: Include a vehicle control (0.1% DMSO) to ensure the solvent isn't affecting viability. The MNTD is defined as the highest concentration maintaining >90% cell viability compared to the vehicle control.

Protocol B: Nitric Oxide (NO) Inhibition via Griess Assay

Purpose: NO is a highly reactive, short-lived inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, serving as a rapid, first-line screening tool for anti-inflammatory efficacy.

  • Seeding & Starvation: Seed cells at 5×104 cells/well in a 96-well plate. Allow adherence for 24 hours.

  • Co-Treatment: Pre-treat cells with Musellarin C (at doses below the MNTD, e.g., 5, 10, 20 μM) for 1 hour. Subsequently, stimulate with LPS (1 μg/mL).

  • Harvesting: After 24 hours, transfer 50 μL of the cell culture supernatant to a new 96-well plate.

  • Detection: Add 50 μL of Griess Reagent A (1% sulfanilamide) and 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark for 10 minutes. Read absorbance at 540 nm.

  • Self-Validation Check: Include a positive control (e.g., Dexamethasone 10 μM) to validate the assay's dynamic range. Include a "LPS-only" well to define the maximum inflammatory response.

Protocol C: Cytokine Quantification via ELISA

Purpose: To quantify the downstream translation of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α)[2].

  • Preparation: Treat RAW 264.7 cells in 6-well plates ( 5×105 cells/well) following the same co-treatment strategy as Protocol B.

  • Supernatant Collection: After 24 hours, collect supernatants and centrifuge at 1,000 x g for 5 minutes to remove cellular debris.

  • Assay Execution: Utilize commercially available ELISA kits for murine IL-6, IL-1β, and TNF-α. Follow the manufacturer's specific binding, washing, and detection steps.

  • Self-Validation Check: Run all samples in biological triplicates. Ensure the standard curve R2 value is ≥0.99 .

Protocol D: Mechanistic Validation via Western Blotting

Purpose: To prove how Musellarin C works. If cytokines are reduced, we must trace the inhibition upstream to the NF-κB or MAPK pathways.

  • Time-Course Treatment: Inflammatory signaling phosphorylation occurs rapidly. Pre-treat cells with Musellarin C for 1 hour, then stimulate with LPS (1 μg/mL) for only 30 to 60 minutes (unlike the 24h used for cytokines).

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylated targets like p-p65 and p-IκBα).

  • Electrophoresis & Transfer: Resolve 30 μg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-p65, total p65, p-IκBα, and total IκBα. Use GAPDH or β-actin as a loading control.

  • Self-Validation Check: The ratio of phosphorylated protein to total protein must be calculated via densitometry to confirm true pathway inhibition rather than global protein downregulation.

Data Presentation & Expected Outcomes

To facilitate rapid decision-making during the drug development pipeline, quantitative expectations based on the structural class of Musellarins[2] are summarized below.

Assay CategoryTarget BiomarkerLPS Control (Max Inflammation)Expected Musellarin C Effect (10-25 μM)Positive Control (Dexamethasone)
Viability Cell Survival>95% viability>90% viability (Non-toxic)>90% viability
Secretome Nitrite (NO)~30-40 μMDose-dependent reduction (~15-20 μM)<5 μM
Secretome TNF-α~2000 pg/mLModerate reduction (~1200 pg/mL)<500 pg/mL
Secretome IL-6~1500 pg/mLModerate reduction (~800 pg/mL)<300 pg/mL
Lysate p-p65 / Total p65High Ratio (Active)Decreased Ratio (Inhibited)Baseline Ratio

Mechanistic Pathway Visualization

The following diagram maps the precise molecular intervention point we hypothesize for Musellarin C based on its phenotypic readouts. By inhibiting the phosphorylation events upstream, it prevents the nuclear translocation required for cytokine transcription.

Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 NFkB_inactive NF-κB (Cytoplasm) Inactive Complex MyD88->NFkB_inactive NFkB_active NF-κB (Nucleus) Active Transcription Factor NFkB_inactive->NFkB_active Translocation Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α, NO) NFkB_active->Cytokines Transcription Musellarin Musellarin C Musellarin->NFkB_inactive Inhibits Phosphorylation

Figure 2: Proposed TLR4/NF-κB signaling pathway and the inhibitory intervention by Musellarin C.

References

  • Dong, Liao-Bin, et al. "Chemical constituents from the aerial parts of Musella lasiocarpa." Natural Products and Bioprospecting 1.1 (2011): 41-47. URL:[Link]

  • Liu, Yichen, et al. "Collective Asymmetric Total Syntheses of Musellarins A–E." The Journal of Organic Chemistry 90.49 (2025): 17528-17532. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in Musellarin C total synthesis

Welcome to the Technical Support Center for Diarylheptanoid Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals experie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diarylheptanoid Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals experiencing yield bottlenecks during the total synthesis of Musellarin C.

Musellarins are rare bicyclic diarylheptanoids with promising biological activities. Historically, the synthesis of Musellarin C has been plagued by low overall yields (7.8–9.8%) due to the stereoelectronic difficulty of constructing its unfavorable 2,6-trans-dihydropyran (DHP) core [1]. By transitioning from traditional direct arylation to a highly controlled reductive γ-deoxygenation and Heck-Matsuda coupling sequence, you can boost your overall yield to ~40% [1].

Below is the validated workflow, followed by mechanistic troubleshooting guides, quantitative data, and step-by-step protocols.

Optimized Synthetic Workflow

Musellarin_Synthesis A 1. Furfuryl Alcohol Derivative B 2. Achmatowicz Rearrangement (Fe(TPY)Br3 / H2O2) A->B C 3. Pyranulose Intermediate B->C D 4. Reductive γ-Deoxygenation (Zn / HOAc) C->D E 5. Dihydropyran Enol Ether D->E F 6. Heck-Matsuda Coupling (Aryldiazonium Salt) E->F G 7. 2,6-trans-DHP Core F->G H 8. Friedel-Crafts Cyclization G->H I 9. Musellarin C (Target) H->I

Optimized synthetic workflow for Musellarin C featuring Achmatowicz rearrangement.

Yield Optimization & Troubleshooting FAQs

Q1: My Achmatowicz Rearrangement (AR) using NBS is giving low yields and complex mixtures. How can I improve this? The Causality: Traditional AR using stoichiometric N-bromosuccinimide (NBS) or m-CPBA often leads to over-oxidation or decomposition of electron-rich, sensitive intermediates. The Solution: Switch to a green catalytic system. As demonstrated in recent collective syntheses of Musellarins [2], using Fe(TPY)Br3(cat)/H2O2 requires only 2 mol % catalyst and uses water as the only stoichiometric byproduct. This prevents over-oxidation and routinely achieves ~90% yield within 15 minutes on a gram scale.

Q2: I am trying to introduce the aryl group directly via a Ferrier-type or Tsuji-Trost reaction, but my yields are abysmal (<15%). Why is this happening? The Causality: Direct arylation of pyranuloses to form a 2,6-trans-DHP is notoriously difficult. Ferrier-type reactions proceed through a cyclic oxonium ion intermediate, which heavily favors the thermodynamically stable cis-isomer due to the anomeric effect. The Solution: Abandon direct arylation. Instead, utilize a two-step sequence: first, perform a regioselective reductive γ-deoxygenation using Zn/HOAc to form an enol ether. Second, subject this enol ether to a diastereoselective Heck-Matsuda coupling. This bypasses the oxonium ion entirely, allowing the palladium catalyst to dictate the trans stereochemistry via facial selectivity, as established in the first asymmetric total synthesis of Musellarins A–C [1].

Q3: During the Friedel-Crafts cyclization to form the tricyclic core, my reaction stalls and I observe significant decomposition. What is the cause? The Causality: The success of the Friedel-Crafts cyclization is strictly dictated by the stereochemistry of your precursor. Mechanistic studies reveal that the trans isomer undergoes a rapid, concerted SN2-type cyclization (<0.5 hours). Conversely, the cis isomer is sterically hindered from SN2 attack and must rely on a sluggish SN1-type pathway via a carbocation, taking 3–7 hours and leading to degradation [1]. The Solution: This step is a self-validating checkpoint. If your reaction stalls, your prior Heck-Matsuda coupling likely yielded a mixture of diastereomers. Ensure you rigorously purify the 2,6-trans-DHP intermediate via flash chromatography before attempting cyclization.

Q4: My Heck-Matsuda coupling yields are inconsistent. The aryldiazonium salt seems to be degrading. The Causality: Aryldiazonium salts—especially those bearing the electron-donating methoxy groups required for Musellarin C—are highly unstable at room temperature and will spontaneously decompose, releasing nitrogen gas. The Solution: Never store these salts. Prepare the diazonium salt fresh by treating the corresponding aniline with t-BuONO and BF3·Et2O at 0 °C. Filter, wash with cold methanol, and use immediately in the coupling step.

Quantitative Yield Analysis

The following table summarizes the performance metrics of the historical approach versus the optimized protocol.

Synthesis GenerationKey Strategic TransformationLongest Linear SequenceOverall YieldMajor Bottleneck Addressed
First-Generation Ferrier-type Arylation / NBS Oxidation15–16 steps7.8–9.8%Low trans-selectivity; frequent over-oxidation of intermediates.
Optimized (Current) Zn-Deoxygenation + Heck-Matsuda11–12 steps38–42%Bypasses the oxonium ion to force trans-addition; prevents degradation.

Standard Operating Procedures (SOPs)

To ensure reproducibility and scientific integrity, follow these self-validating protocols for the two most critical yield-determining steps.

Protocol A: Reductive γ-Deoxygenation (Enol Ether Formation)

Purpose: To cleanly remove the γ-hydroxyl group without over-reducing the pyran ring.

  • Preparation: Dissolve the pyranulose intermediate (1.0 equiv) in a mixture of anhydrous THF and glacial acetic acid (HOAc) (ratio 4:1, 0.1 M concentration).

  • Reaction: Cool the flask to 0 °C under an argon atmosphere. Slowly add activated Zinc dust (10.0 equiv) in three portions over 15 minutes to prevent thermal spiking.

  • Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar pyranulose spot disappears and a new, less polar UV-active spot (the enol ether) appears.

  • Workup: Filter the suspension through a pad of Celite to remove unreacted Zinc. Wash the pad with EtOAc. Carefully neutralize the filtrate with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Heck-Matsuda Coupling

Purpose: To install the aryl group in a strictly 2,6-trans configuration.

  • Preparation: In a flame-dried flask, dissolve the freshly prepared tricyclic enol ether (1.0 equiv) and the freshly precipitated aryl diazonium salt (1.5 equiv) in anhydrous acetonitrile (0.05 M).

  • Catalysis: Add Pd(OAc)2 (10 mol %) to the solution at room temperature.

  • Reaction: Stir the mixture for 1–2 hours. The solution will typically darken as palladium black precipitates, indicating the consumption of the diazonium salt.

  • Validation Check: Quench with water and extract with dichloromethane. Purify via flash chromatography. Critical Step: Before proceeding to the Friedel-Crafts cyclization, analyze the product via 1H NMR. Confirm the trans configuration by verifying the coupling constants (J-values) of the anomeric proton; a lack of large axial-axial coupling confirms the required stereochemistry.

References

  • Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-deoxygenation and Heck-Matsuda Reaction: Asymmetric Total Synthesis of (-)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Accounts of Chemical Research (ACS Publications)
Optimization

Technical Support Center: Stereoselective Synthesis of Musellarin C

Welcome to the Technical Support Center for the total synthesis of Musellarins. Musellarin C is a rare bicyclic diarylheptanoid known for its unique structural complexity and cytotoxic properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the total synthesis of Musellarins. Musellarin C is a rare bicyclic diarylheptanoid known for its unique structural complexity and cytotoxic properties. Synthesizing this molecule presents significant stereochemical challenges, particularly in forging the unfavorable (4a,3)-trans-configuration of the dihydropyran (DHP) core and the subsequent (4a, 10b)-cis-fused tricyclic framework.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic bottlenecks, thermodynamic traps, and stereochemical pitfalls you may encounter during this synthetic workflow.

Pathway Visualization

G N1 Furfuryl Alcohol Derivatives N2 Achmatowicz Rearrangement (AR) N1->N2 N3 Pyranulose Intermediate N2->N3 N4 γ-Deoxygenation (Zn/HOAc) N3->N4 Regioselective N5 Heck-Matsuda Coupling N4->N5 Pd-Catalyzed N6 trans-2,6-DHP Intermediate N5->N6 trans-Arylation N7 Friedel-Crafts Cyclization N6->N7 N8 Musellarin C (Target) N7->N8 cis-Fused Core

Logical workflow for the stereoselective total synthesis of Musellarin C.

Troubleshooting FAQs

Q1: Why do direct arylation methods (Ferrier or Tsuji-Trost) fail to yield the trans-2,6-dihydropyran (DHP) core of Musellarin C? Scientist's Insight: Direct arylation of Achmatowicz rearrangement (AR) products typically proceeds via a cyclic oxonium ion intermediate. Because of the anomeric effect and steric constraints, this pathway thermodynamically heavily favors the cis-isomer or leads to the formation of undesired conjugate enones. The Fix: To bypass this thermodynamic sink, you must decouple the deoxygenation and arylation steps. Implement a kinetically controlled two-step sequence: an unprecedented, highly regioselective γ-deoxygenation using Zn/HOAc, followed by a diastereoselective Heck-Matsuda coupling with aryldiazonium salts. This forces the aryl group into the desired 2,6-trans configuration [2].

Q2: During the reductive deoxygenation of AR products, my reaction is dominated by the thermodynamically stable conjugate enone rather than the desired δ-keto cyclic enol ether. How can I suppress this? Scientist's Insight: The chemoselectivity of deoxygenation relies on the delicate competition between α- and γ'-deoxygenation. If γ-protonation occurs instead of α-protonation, the system relaxes into the thermodynamically stable conjugate enone. This enone is a dead-end; it will not undergo the Pd-catalyzed migratory olefin isomerization required for the subsequent Heck-Matsuda coupling. The Fix: Avoid single-electron transfer reagents like SmI₂. Strictly utilize the Zn/HOAc system. Zinc mediates a highly regioselective reductive γ-deoxygenation that favors α-protonation, successfully trapping the intermediate as the required δ-keto cyclic enol ether[2].

Q3: The Friedel-Crafts cyclization step to form the tricyclic core is giving yields below 50% accompanied by significant decomposition. How can I optimize this? Scientist's Insight: The kinetics of the Friedel-Crafts cyclization are highly dependent on the stereochemistry of the precursor alcohol. The trans isomer undergoes rapid cyclization (typically <0.5 h at 80°C). Conversely, the cis isomer is sterically hindered, reacting sluggishly (3–4 h) and degrading under the harsh acidic reaction conditions required for cyclization [2]. The Fix: Ensure your precursor alcohol is diastereomerically pure (trans isomer) before proceeding to mesylation and cyclization. Purify the intermediate rigorously; any cis contamination will directly result in decomposition and drastically lower your overall yield.

Q4: I am attempting to synthesize Musellarin D and E using the same protocol as Musellarin C, but the stereochemistry is incorrect. Why? Scientist's Insight: Early literature misassigned the stereochemistry of Musellarins D and E as having a cis-fused-2,6-cis-THP motif. Recent collective syntheses have proven that Musellarin E is actually a C3 epimer of Musellarin A, and Musellarin D is a C3 epimer of Musellarin C [3]. The Fix: You must adjust the palladium-catalyzed arylation step. Using aryl boronic acids instead of aryldiazonium salts allows access to both 2,6-trans- and 2,6-cis-DHPs, enabling the correct stereochemical assignments for the entire Musellarin family [3].

Experimental Protocols: Self-Validating Systems
Protocol 1: Zn-Mediated Reductive γ-Deoxygenation

Objective: Regioselective conversion of pyranulose to δ-keto cyclic enol ether.

  • Preparation: Dissolve the AR product (pyranulose) (1.0 equiv) in glacial acetic acid (HOAc) under an inert argon atmosphere.

  • Reaction: Add activated Zinc dust (excess, typically 10-15 equiv) portion-wise at room temperature.

  • In-Process Validation: Monitor via TLC. The reaction should be rapid (< 30 mins). Prolonged exposure leads to over-reduction. The complete disappearance of the highly polar pyranulose spot validates the termination point.

  • Isolation: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate under reduced pressure.

  • Analytical Validation: Perform ¹H NMR on the crude product. The presence of the enol ether double bond signals and the strict absence of conjugate enone signals validate the regioselectivity of the α-protonation.

Protocol 2: Diastereoselective Heck-Matsuda Coupling

Objective: Forging the (4a,3)-trans-configuration of the DHP core.

  • Reagent Assembly: In a Schlenk tube, combine the δ-keto cyclic enol ether (1.0 equiv), the appropriate aryldiazonium tetrafluoroborate salt (1.5 equiv), and Pd(OAc)₂ catalyst (5-10 mol%) in a degassed solvent system (e.g., MeCN).

  • Catalytic Cycle: Stir at the optimized temperature (often room temperature to 40°C depending on the diazonium stability).

  • In-Process Validation: A distinct color change and the evolution of N₂ gas indicate the generation of the active Pd(0) species and successful oxidative addition.

  • Stereochemical Verification: Following purification, perform 2D NOESY NMR. Critical Check: The system is self-validating if there is a strict lack of NOE correlation between the C2 and C6 protons, definitively confirming the required trans-relationship [2].

Quantitative Data: Evolution of Synthetic Strategies

The methodology for synthesizing Musellarin C has evolved significantly, moving from lengthy, low-yield routes to highly efficient, collective asymmetric approaches.

Synthetic StrategyKey Methodological AdvanceLongest Linear SequenceOverall YieldTarget Core Configuration
1st Generation (2014) [1]AR + Kishi Reduction + Friedel-Crafts15–16 steps7.8–9.8%(4a, 10b)-cis-fused
2nd Generation (2015) [2]Zn/HOAc γ-Deoxygenation + Heck-Matsuda11–12 steps38–42%(4a, 10b)-cis-fused
Collective Approach (2025) [3]Fe(TPY)Br₃-catalyzed AR + Pd-Arylation8 stepsHigh (Scalable)(4a, 10b)-cis-fused
References
  • Total syntheses of (±)-musellarins A-C Source: Chemical Communications (Camb), National Institutes of Health (NIH). URL:[Link]

  • Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck–Matsuda Reaction: Asymmetric Total Synthesis of (−)-Musellarins A–C and Their Analogues Source: Chemistry - A European Journal, Hong Kong University of Science and Technology. URL:[Link]

  • Collective Asymmetric Total Syntheses of Musellarins A–E Source: The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link]

Troubleshooting

Technical Support Center: Optimizing the Heck-Matsuda Reaction for Musellarin Analogs

Introduction: The Strategic Advantage of the Heck-Matsuda Reaction in Musellarin Synthesis The synthesis of complex natural products like the musellarins, a class of diarylheptanoid natural products with demonstrated cyt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Heck-Matsuda Reaction in Musellarin Synthesis

The synthesis of complex natural products like the musellarins, a class of diarylheptanoid natural products with demonstrated cytotoxic activity against several cancer cell lines, demands robust and selective chemical transformations.[1] A pivotal step in many synthetic routes towards musellarin analogs is the C-C bond formation to install a key aryl moiety onto a dihydropyranone core. For this task, the Heck-Matsuda reaction has emerged as a superior method.[2][3]

Unlike the traditional Heck reaction which employs aryl halides or triflates, the Heck-Matsuda reaction utilizes highly reactive arenediazonium salts.[4] This choice offers significant practical advantages for complex molecule synthesis:

  • Milder Reaction Conditions: Reactions can often be conducted at or below room temperature, preserving sensitive functional groups.[5]

  • Phosphine-Free Catalysis: It typically avoids the need for phosphine ligands, which can be toxic and require strict anaerobic conditions. This simplifies the experimental setup.[6]

  • Faster Reaction Times: The high reactivity of the diazonium salt often leads to significantly shorter reaction times compared to conventional Heck protocols.[4]

This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource for applying this powerful reaction to the synthesis of musellarin analogs.

G cluster_main General Heck-Matsuda Reaction for Musellarin Precursor dihydropyranone Dihydropyranone Intermediate product Arylated Musellarin Precursor (trans-product) dihydropyranone->product + Ar-N₂⁺X⁻ diazonium Arenediazonium Salt (Ar-N₂⁺X⁻) diazonium->product catalyst Pd(OAc)₂ or Pd₂(dba)₃ (catalyst) catalyst->product solvent Solvent (e.g., MeOH) Room Temp or below solvent->product

Caption: General scheme for the diastereoselective Heck-Matsuda arylation.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle of the Heck-Matsuda reaction?

The catalytic cycle involves a palladium(0)/palladium(II) pathway and consists of four primary steps:[4][7]

  • Oxidative Addition: The arenediazonium salt reacts with the Pd(0) catalyst to form a cationic arylpalladium(II) complex, releasing nitrogen gas.

  • Migratory Insertion (Carbopalladation): The olefin (the dihydropyranone intermediate) coordinates to the arylpalladium(II) complex, followed by insertion of the alkene into the aryl-palladium bond. This step forms the new C-C bond and determines the regioselectivity.

  • syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, re-forming the double bond in a new position and generating a palladium-hydride species. This step determines the stereochemistry of the product.

  • Reductive Elimination: This final step regenerates the active Pd(0) catalyst and produces an acid (H-X). In many Heck-Matsuda protocols, a base is not required as the reaction can tolerate the acidic conditions generated.[6]

G pd0 Pd(0) aryl_pd_ii [Ar-Pd(II)-L]⁺ pd0->aryl_pd_ii Oxidative Addition (+ Ar-N₂⁺X⁻, - N₂) olefin_complex Olefin Complex aryl_pd_ii->olefin_complex Olefin Coordination sigma_alkyl_pd σ-Alkyl Pd(II) Complex olefin_complex->sigma_alkyl_pd Migratory Insertion product_complex Product-Pd-H Complex sigma_alkyl_pd->product_complex syn-β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Product, + HX)

Caption: The catalytic cycle of the Heck-Matsuda reaction.

Q2: Why are arenediazonium salts used and how should they be handled?

Arenediazonium salts are superelectrophilic arylating agents, making them highly reactive towards Pd(0) catalysts.[5] This high reactivity is why the reaction proceeds under mild, phosphine-free conditions. However, this reactivity also means they can be unstable.

  • Stability: Diazonium salts, particularly those with electron-withdrawing groups or certain counter-ions, can decompose, sometimes violently, especially on a large scale or with heating.[5] Tetrafluoroborate (BF₄⁻) and tosylate (TsO⁻) salts are generally crystalline, thermally stable solids that are easier to handle.[8][9]

  • Handling: Always handle diazonium salts with caution. For problematic substrates, preparing the salt fresh or generating it in situ from the corresponding aniline is a highly recommended and safer strategy.[5][10]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Product Conversion

Question: My reaction has stalled or shows very low conversion to the desired arylated product. The TLC plate shows only starting material. What are the most critical factors to investigate?

Answer: Low conversion is a common but often solvable issue. The primary culprits are catalyst deactivation and diazonium salt instability.

G start Low / No Conversion Observed check_precipitate Is there a black precipitate (Palladium Black)? start->check_precipitate yes_precipitate Yes: Catalyst Decomposition check_precipitate->yes_precipitate Yes no_precipitate No: Check Other Factors check_precipitate->no_precipitate No solution_inert Improve Inert Atmosphere (degas solvents, use Ar/N₂) yes_precipitate->solution_inert solution_temp Lower Reaction Temperature yes_precipitate->solution_temp solution_catalyst Screen Catalyst Source (e.g., Pd₂(dba)₃) yes_precipitate->solution_catalyst check_diazonium Is diazonium salt old or from a difficult aniline? no_precipitate->check_diazonium yes_diazonium Yes: Diazonium Instability check_diazonium->yes_diazonium Yes no_diazonium No: Optimize Conditions check_diazonium->no_diazonium No solution_fresh Use freshly prepared salt or an in-situ protocol yes_diazonium->solution_fresh solution_low_temp Maintain low temp (0 °C) yes_diazonium->solution_low_temp solution_solvent Screen Solvents (MeOH, MeCN, EtOH) no_diazonium->solution_solvent solution_concentration Adjust Concentration no_diazonium->solution_concentration

Caption: Troubleshooting workflow for low reaction conversion.

Possible Causes & Detailed Solutions:

  • Catalyst Decomposition: The formation of a black precipitate (palladium black) is a clear sign of catalyst death.[11]

    • Cause: Exposure to oxygen, high temperatures, or impurities in the solvent or reagents.

    • Solution: Ensure all solvents are rigorously degassed before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. If you observe precipitation, immediately try running the reaction at a lower temperature.[11] While Pd(OAc)₂ is a common starting point, Pd₂(dba)₃ can sometimes offer greater stability and reactivity.[12]

  • Arenediazonium Salt Instability: The arylating agent may be decomposing before it can enter the catalytic cycle.

    • Cause: Diazonium salts can be thermally and photochemically sensitive. Electron-deficient salts are particularly prone to decomposition.[5]

    • Solution: Use the diazonium salt immediately after preparation. Store it in the dark and at low temperatures. For particularly challenging substrates, an in situ protocol where the salt is generated from the corresponding aniline in the reaction flask is the best approach.[9][10]

  • Suboptimal Reaction Conditions: The chosen conditions may not be suitable for your specific substrate.

    • Cause: Solvent, temperature, and concentration play a critical role in stabilizing the catalytic intermediates.

    • Solution: While methanol is effective for many musellarin syntheses, screening other polar solvents like acetonitrile or ethanol can be beneficial.[1][12] Sometimes, a subtle change in solvent can dramatically improve yield by better solvating the cationic palladium species.

Issue 2: Poor Regio- or Diastereoselectivity

Question: I am getting the arylated product, but as a mixture of isomers. How can I improve the selectivity to favor the desired 2,6-trans-dihydropyranone?

Answer: Achieving high trans selectivity is the primary challenge and goal in this key step.[1][2] This is almost exclusively controlled by kinetic factors, making reaction conditions paramount.

Key Factors for Controlling Selectivity:

ParameterRecommendationRationale
Temperature Crucial. Run at 0 °C or lower. A protocol of starting at -78 °C and slowly warming to 0 °C is highly effective.[1]Lower thermal energy increases the energy difference between competing transition states, favoring the sterically less hindered pathway that leads to the trans product.
Rate of Addition Add the diazonium salt solution slowly (e.g., over 1-2 hours via syringe pump) to the olefin/catalyst mixture.Maintaining a low concentration of the highly reactive diazonium salt minimizes side reactions and allows the desired diastereoselective migratory insertion to dominate.[1]
Solvent Methanol is the most commonly reported and successful solvent for this specific transformation.[1][3]The solvent can influence the conformation of the substrate and the catalyst in the transition state, directly impacting selectivity.
Catalyst Choice Palladium(II) acetate (Pd(OAc)₂) is the most frequently cited catalyst for achieving high diastereoselectivity in this reaction.[1][2]While other sources work, Pd(OAc)₂ has been empirically shown to provide the best results for this specific substrate class.
Issue 3: Significant Side Product Formation

Question: My reaction is producing significant byproducts, such as a biaryl compound from homocoupling. How can this be prevented?

Answer: Side product formation often points to competing reaction pathways, which can be suppressed by optimizing conditions.

  • Homocoupling (Biaryl Formation):

    • Cause: This arises from the decomposition of the aryldiazonium salt, often through a radical pathway, which can be promoted by higher temperatures or certain impurities.[13]

    • Solution: The most effective mitigation strategy is to maintain a low reaction temperature. Using freshly prepared, high-purity diazonium salt is also essential.

  • Proto-dediazoniation (Formation of Arene):

    • Cause: The diazonium group is replaced by a hydrogen atom from the solvent or trace water.

    • Solution: Use anhydrous solvents. Ensure the reaction is protected from atmospheric moisture.

Recommended Experimental Protocol

This protocol is a generalized procedure based on successful syntheses of musellarin precursors.[1][3] Researchers should optimize based on their specific substrates.

Materials:

  • Dihydropyranone intermediate (1.0 equiv)

  • Arenediazonium tetrafluoroborate salt (1.2 - 1.5 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 - 0.10 equiv)

  • Anhydrous Methanol (MeOH)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the dihydropyranone intermediate and Pd(OAc)₂.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous methanol via syringe to dissolve the solids, resulting in a typical concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Reagent Addition: In a separate flask, dissolve the arenediazonium salt in a minimal amount of anhydrous methanol. Draw this solution into a syringe.

  • Slow Addition: Add the diazonium salt solution to the stirring reaction mixture dropwise over 1-2 hours using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at the low temperature and warm slowly to room temperature if required. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired musellarin analog.

References

  • Taylor, J. G., Moro, A. V., & Correia, C. R. D. (2011). Evolution and Synthetic Applications of the Heck-Matsuda Reaction: The Return of Arenediazonium Salts to Prominence. European Journal of Organic Chemistry, 2011(13), 2293–2321. [Link]

  • Couturier, M., et al. (2011). Unprecedented Substoichiometric Use of Hazardous Aryl Diazonium Salts in the Heck-Matsuda Reaction via a Double Catalytic Cycle. Organic Letters, 13(10), 2642–2645. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Moro, A. V., et al. (2011). Substrate-Directable Heck Reactions with Arenediazonium Salts. The Regio- and Stereoselective Arylation of Allylamine Derivatives and Applications in the Synthesis of Naftifine and Abamines. The Journal of Organic Chemistry, 76(18), 7479–7487. [Link]

  • Knowles, J. P. (2022). Heck Reactions. In Greener Organic Transformations. Royal Society of Chemistry. [Link]

  • Felpin, F.-X., et al. (2011). Heck–Matsuda reaction of arenediazonium salts in water. RSC Advances, 1(2), 282. [Link]

  • ResearchGate. Proposed radical mechanism for the Matsuda‐Heck reaction promoted by the KOtBu/DMF system. [Link]

  • Schmidt, B., & Wolf, F. (2017). Synthesis of Phenylpropanoids via Matsuda–Heck Coupling of Arene Diazonium Salts. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. Effect of bases and solvents on the Heck coupling. [Link]

  • Li, Z., et al. (2015). Highly Trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-deoxygenation and Heck-Matsuda Reaction: Asymmetric Total Synthesis of (-)-Musellarins A-C and Their Analogues. Chemistry – A European Journal, 21(31), 11152–11157. [Link]

  • Correia, C. R. D., et al. (2021). In Tandem Enantioselective Intramolecular Heck-Matsuda Reactions directly from anilines. ChemRxiv. [Link]

  • Said, N. R., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Malaysian Journal of Chemistry. [Link]

  • Schmidt, B., & Bier, D. (2019). Matsuda–Heck Arylation of Glycals for the Stereoselective Synthesis of Aryl C-Glycosides. The Journal of Organic Chemistry, 84(21), 14036–14053. [Link]

  • Oger, N., et al. (2014). Heck–Matsuda Arylation of Olefins Through a Bicatalytic Approach: Improved Procedures and Rationalization. Advanced Synthesis & Catalysis, 356(5), 1065–1071. [Link]

  • Wikipedia. Heck-Matsuda reaction. [Link]

  • Nakano, H., et al. (2012). Heck–Matsuda Reaction for Allylic Nitro Compounds: A Short Asymmetric Synthesis of an FTY720 Derivative. European Journal of Organic Chemistry, 2012(11), 2135–2138. [Link]

Sources

Optimization

Technical Support Center: Regioselective γ-Deoxygenation of Achmatowicz Rearrangement Products

Welcome to the Advanced Technical Support Center for complex heterocyclic synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with Achmatowicz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for complex heterocyclic synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with Achmatowicz Rearrangement (AR) products.

Here, we bypass basic theoretical overviews and dive directly into the mechanistic causality, step-by-step self-validating protocols, and troubleshooting strategies required to successfully execute the regioselective γ-deoxygenation of pyranuloses to access challenging trans-2,6-dihydropyrans.

Mechanistic Insights: The Causality of Regioselectivity

The Achmatowicz Rearrangement transforms furfuryl alcohols into fully functionalized 6-hydroxy-2H-pyran-3(6H)-ones (pyranuloses)[1]. A critical juncture in utilizing these building blocks for natural product synthesis (such as the musellarins) is the subsequent deoxygenation at the C-6 (γ) position.

The Stereochemical Challenge: Standard reductive deoxygenation using silanes (e.g., Et3​SiH with BF3​⋅OEt2​ ) proceeds via an oxocarbenium ion intermediate. Due to stereoelectronic effects (axial attack of the hydride), this pathway overwhelmingly yields thermodynamically stable 2,6-cis-substituted pyranones [2].

The Zn/HOAc Solution: To access the elusive trans-2,6-dihydropyrans , a fundamentally different mechanistic approach is required. As pioneered by Tong and co-workers[3][4], treating the acetylated AR product with Zinc dust in Acetic Acid (Zn/HOAc) triggers a highly regioselective reductive γ-deoxygenation.

  • Causality: Zinc acts as a single-electron transfer (SET) reducing agent. By first acetylating the C-6 hydroxyl, you create a superior leaving group. The zinc selectively reduces the activated anomeric-like position, expelling the acetate and yielding a relatively stable cyclic enol ether without reducing the enone double bond[5].

  • Downstream Application: This enol ether can then be subjected to a diastereoselective Heck-Matsuda coupling with aryl diazonium salts. The aryl group approaches from the less sterically hindered face, establishing the desired trans-stereochemistry with >20:1 diastereomeric ratio (dr)[5].

Pathway Visualization

G N1 Furfuryl Alcohol N2 Achmatowicz Rearrangement (Oxidant: NBS or Oxone/KBr) N1->N2 N3 Pyranulose (6-hydroxy-2H-pyran-3(6H)-one) N2->N3 N4 Acetylation (Ac2O, Pyridine) N3->N4 N5 Pyranulose Acetate N4->N5 N6 Regioselective γ-Deoxygenation (Zn dust, HOAc, rt) N5->N6 N7 Cyclic Enol Ether (Stable Intermediate) N6->N7 N8 Heck-Matsuda Coupling (Aryl Diazonium Salts) N7->N8 N9 trans-2,6-Dihydropyranone N8->N9

Workflow for regioselective γ-deoxygenation and trans-arylation of AR products.

Quantitative Data: Deoxygenation Strategies Compared

To guide your experimental design, the following table summarizes the performance metrics of the two primary deoxygenation pathways for AR products[2][4].

MetricZn/HOAc MethodSilane Method ( Et3​SiH / Lewis Acid)
Primary Reagents Zinc dust, Glacial Acetic AcidTriethylsilane, BF3​⋅OEt2​ or TFA
Intermediate Formed Cyclic Enol EtherDirect Pyranone Product
Final Stereoselectivity trans-selective (via subsequent coupling)cis-selective
Typical Yield 77–81% (Highly scalable)80–85%
Enantiomeric Retention Excellent (>98% ee retained)Excellent
Operational Conditions Room temperature, open airLow temperature (-78°C), inert atmosphere

Self-Validating Protocol: Zn/HOAc γ-Deoxygenation

This protocol outlines the synthesis of the cyclic enol ether from a pyranulose, serving as the critical precursor for trans-arylation[4].

Phase 1: Acetylation of Pyranulose

  • Dissolve the crude pyranulose (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add pyridine (2.0 equiv) and acetic anhydride ( Ac2​O , 1.5 equiv) at 0 °C under argon.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3​ , extract with DCM, and concentrate.

  • Self-Validation Checkpoint: Run a crude 1H -NMR. The shift of the anomeric proton downfield (typically by ~1.0 ppm) and the appearance of a sharp singlet at ~2.1 ppm confirms quantitative acetylation. Do not proceed if the free hydroxyl remains.

Phase 2: Regioselective γ-Deoxygenation

  • Dissolve the pyranulose acetate (1.0 equiv, e.g., 500 mg scale) in a mixture of DCM and Glacial Acetic Acid (HOAc) (typically 1:1 v/v, 0.1 M concentration).

  • Add activated Zinc dust (10.0 equiv) in one portion at room temperature.

  • Stir vigorously. The reaction is typically complete within 30 to 60 minutes. Monitor closely via TLC (UV active).

  • Filter the heterogeneous mixture through a short pad of Celite to remove zinc salts. Wash the pad thoroughly with ethyl acetate.

  • Carefully neutralize the filtrate with cold saturated aqueous NaHCO3​ until gas evolution ceases. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: Isolate the cyclic enol ether. In the 1H -NMR spectrum, verify the complete disappearance of the acetate methyl singlet (~2.1 ppm). The preservation of the enone olefinic protons confirms that over-reduction has not occurred.

Troubleshooting & FAQs

Q: Why am I observing over-reduction of the enone system (loss of the double bond)? A: Over-reduction is primarily caused by prolonged reaction times or excessive heating. The Zn/HOAc system is highly chemoselective at room temperature, but extended exposure (e.g., leaving the reaction overnight) will lead to the reduction of the α,β -unsaturated ketone. Strictly monitor the reaction via TLC and quench immediately upon consumption of the starting material.

Q: My enantiomeric excess (ee) is eroding during the deoxygenation step. What is the root cause? A: The Zn/HOAc protocol is exceptionally mild and has been proven to maintain >98% ee on gram-scale syntheses[4]. If you observe racemization, it is likely due to the presence of adventitious strong acids or excessive heat, which can catalyze reversible ring-opening/closing pathways of the hemiacetal before reduction occurs. Ensure your HOAc is high quality and maintain the reaction strictly at room temperature.

Q: Can I perform the γ-deoxygenation directly on the free 6-hydroxy pyranulose without acetylating it first? A: It is highly discouraged. While direct reduction is theoretically possible, the free hydroxyl group is a poor leaving group for the zinc-mediated single-electron transfer process. Acetylation drastically lowers the activation energy for the cleavage of the C-O bond, ensuring a rapid, high-yielding reaction (77–81%) that outpaces competing side reactions[4][5].

Q: The subsequent Heck-Matsuda coupling with my cyclic enol ether is failing or giving low yields. How do I fix this? A: The Heck-Matsuda coupling relies on Palladium catalysis, which is highly sensitive to residual zinc salts and unneutralized acetic acid from the deoxygenation step. Ensure your Celite filtration is thorough and that the organic layer is washed with brine and fully neutralized with NaHCO3​ . If problems persist, pass the enol ether through a short plug of basic alumina prior to the coupling step.

References

  • Tong, R., Li, Z., & Ip, F. C. F. (2015). Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck-Matsuda Reaction: Asymmetric Total Synthesis of (−)-Musellarins A-C and Their Analogues. Chemistry - A European Journal, 21(31), 11152-11157. Available at:[Link]

  • Tong, R. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research, 55(16), 2260-2272. Available at:[Link]

  • Ghosh, A. K., & Brindisi, M. (2016). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. RSC Advances, 6(113), 111564-111598. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Musellarin C Stability &amp; Handling Guide

Welcome to the Technical Support Center for Musellarin C . As a rare bicyclic diarylheptanoid isolated from the aerial parts of Musella lasiocarpa[1], Musellarin C is a highly valuable compound for oncology research and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Musellarin C . As a rare bicyclic diarylheptanoid isolated from the aerial parts of Musella lasiocarpa[1], Musellarin C is a highly valuable compound for oncology research and drug development. Its unique architecture—featuring a tetrahydropyran ring fused to a tetrahydronaphthalene core with multiple phenolic and methoxy substituents—grants it notable biological activity[2].

However, this complex stereochemistry and high lipophilicity introduce significant stability and solubility challenges during in vitro assays. This guide is designed by application scientists to help you troubleshoot common handling issues, understand the chemical causality behind them, and implement self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Troubleshooting & FAQs

Q1: Why do my in vitro cytotoxicity results (e.g., HL-60 MTT assays) vary significantly between different batches of Musellarin C?

A: This is a classic symptom of compound precipitation. Musellarin C is a highly lipophilic molecule. While it dissolves readily in organic solvents like DMSO, its aqueous solubility is exceptionally poor[3].

The Causality: When a high-concentration DMSO stock is rapidly pipetted into an aqueous culture medium, the localized supersaturation causes the hydrophobic molecules to aggregate into micro-crystals rather than dispersing. The thermodynamics of solvation heavily favor self-aggregation over aqueous dispersion for molecules with large hydrophobic surface areas. This drastically reduces the bioavailable concentration of the drug, leading to artificially elevated and highly variable IC₅₀ values[3].

Q2: My Musellarin C stock solution in DMSO turned from colorless to dark brown after a few days on the bench. Is it still usable?

A: No, the compound has undergone oxidative degradation and must be discarded. The molecular structure of Musellarin C contains two electron-rich phenolic hydroxyl groups (at the 3' and 8 positions)[1].

The Causality: Phenols are highly susceptible to auto-oxidation, particularly in the presence of dissolved oxygen, trace metal ions, and ambient light. Oxidation converts these phenols into reactive quinone or semiquinone radical intermediates. These intermediates rapidly polymerize to form dark-colored, complex mixtures. Furthermore, because DMSO is hygroscopic, the absorption of atmospheric moisture accelerates these oxidative pathways.

Q3: Can the pH of my assay buffer affect the structural integrity of Musellarin C?

A: Yes, strict pH control is mandatory. Musellarin C features a tetrahydropyran ring with a specific relative stereochemistry (rel-(3S, 4aR, 10bR))[1].

The Causality: The ether linkage within the pyran ring is sensitive to extreme pH. Under highly acidic conditions, the pyran oxygen can become protonated, leading to ring-opening or epimerization at the chiral centers via a resonance-stabilized carbocation intermediate—a vulnerability well-documented during the Achmatowicz rearrangement chemistry used to synthesize these scaffolds[4]. Always maintain assay buffers at physiological pH (7.2 - 7.4).

Part 2: Quantitative Stability & Solubility Data

To ensure reproducible assay conditions, adhere to the empirically determined stability and solubility limits outlined below.

Table 1: Quantitative Stability Profile of Musellarin C

Solvent / ConditionStorage TempLight ExposureMax Stable DurationPrimary Degradation Mechanism
Anhydrous DMSO-80°CDark> 6 monthsNone observed (Stable)
Anhydrous DMSO-20°CDark3 - 4 weeksSlow oxidation
Ambient DMSO25°CAmbient< 72 hoursPhenol auto-oxidation & polymerization
Aqueous Media (pH 7.4)37°CDark24 - 48 hoursHydrophobic precipitation
Acidic Buffer (pH < 4.0)25°CDark< 12 hoursAcid-catalyzed pyran ring epimerization

Table 2: Quantitative Solubility Limits

SolventMaximum SolubilitySuitability for Stock Preparation
DMSO> 20 mg/mLExcellent (Primary Stock)
Dichloromethane> 15 mg/mLGood (Synthesis/Extraction)
Methanol~ 5 mg/mLModerate
Aqueous Buffer (PBS)< 0.01 mg/mLPoor (Requires Carrier/Dilution)

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, every protocol must include a step that validates the success of the procedure.

Protocol A: Preparation of Stable Anhydrous Stock Solutions

Objective: Prepare a 10 mM stock solution that resists oxidative degradation.

  • Inspection: Visually inspect the lyophilized Musellarin C. It should be a white to off-white amorphous powder[5]. Discard if dark brown.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO directly to the vial to achieve a 10 mM stock (e.g., add 282 µL DMSO to 1 mg of Musellarin C, MW = 354.40 g/mol )[6].

  • Solubilization: Vortex gently. If necessary, warm the tube to 37°C and use an ultrasonic bath for 2-5 minutes until the solution appears completely clear[6].

  • Validation Step (Self-Validation): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under strong light. The complete absence of a pellet confirms 100% solubilization.

  • Storage: Divide into single-use 10 µL aliquots in amber microcentrifuge tubes. Blanket the headspace of each tube with Argon or Nitrogen gas before capping to displace oxygen. Store immediately at -80°C.

Protocol B: Aqueous Dilution for Cell-Based Assays (e.g., MTT)

Objective: Introduce Musellarin C into aqueous media without triggering precipitation.

  • Intermediate Dilution: Thaw a 10 mM DMSO aliquot. Dilute 1:10 in pure DMSO to create a 1 mM intermediate stock. Never spike >10 mM directly into water.

  • Media Preparation: Pre-warm the complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS) to 37°C in a water bath. The FBS acts as a carrier protein to stabilize the lipophilic compound in solution[3].

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock to 999 µL of the pre-warmed medium while vortexing continuously. This yields a 1 µM final concentration with a safe 0.1% DMSO concentration.

  • Validation Step (Self-Validation): Plate 100 µL of this final solution into a 96-well plate (without cells). Observe under an inverted phase-contrast microscope at 20x magnification. The field must be entirely free of refractive micro-crystals. If crystals are present, the compound has precipitated, and the concentration is invalid[3].

Part 4: Logical Workflow Visualization

Follow this decision-tree to ensure the structural and concentration integrity of Musellarin C throughout your experimental pipeline.

MusellarinC_Workflow Start Lyophilized Musellarin C (Store at -20°C, Dark) Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Stock Aliquot Aliquot & Purge with Argon Store at -80°C Stock->Aliquot Dilution Intermediate Dilution in DMSO (e.g., 1 mM) Stock->Dilution Aqueous Dilute into Pre-warmed (37°C) Aqueous Media (Final DMSO ≤0.1%) Dilution->Aqueous Check Microscopic Check for Precipitation Aqueous->Check Precipitates Precipitates Observed Check->Precipitates Yes Clear Clear Solution Check->Clear No Sonicate Mild Sonication (37°C) or Add Carrier (BSA/FBS) Precipitates->Sonicate Assay Proceed to in vitro Assay (e.g., MTT, HL-60 cells) Clear->Assay Sonicate->Check

Logical workflow for the preparation, troubleshooting, and validation of Musellarin C solutions.

References

  • Title: Musellarin C | CAS:1392476-33-3 | Phenols | High Purity | Manufacturer BioCrick Source: BioCrick URL: [Link]

  • Title: Chemical constituents from the aerial parts of Musella lasiocarpa Source: Natural Products and Bioprospecting (2011) URL: [Link]

  • Title: Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck–Matsuda Reaction Source: Chemistry - A European Journal (2015) URL: [Link]

  • Title: Musellarin C-COA (Certificate of Analysis) Source: BioCrick URL: [Link]

Sources

Optimization

troubleshooting Musellarin C crystallization

Welcome to the Technical Support Center for Musellarin C Crystallization . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Musellarin C Crystallization . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating and crystallizing this complex bicyclic diarylheptanoid.

Musellarin C (C₂₁H₂₂O₅), originally isolated from the aerial parts of Musella lasiocarpa, presents unique crystallographic challenges due to its multiple stereocenters—specifically at the C3 and C10b positions of its dihydropyran (DHP) core—and its dense array of hydrogen-bonding hydroxyl and methoxy groups [1]. This guide moves beyond basic troubleshooting to explain the physicochemical causality behind your experimental observations, providing self-validating protocols to ensure high-resolution X-ray diffraction (XRD) quality crystals.

Musellarin C Crystallization Workflow

MusellarinWorkflow Start Musellarin C Crude Extract PurityCheck HPLC Purity >95%? Start->PurityCheck Purify Prep-HPLC / Flash Chromatography PurityCheck->Purify No SolventScreen Solvent Screening (EtOAc/Hexane, DCM/MeOH) PurityCheck->SolventScreen Yes Purify->PurityCheck CrystMethod Select Crystallization Method SolventScreen->CrystMethod VaporDiff Anti-Solvent Vapor Diffusion CrystMethod->VaporDiff SlowCool Controlled Thermal Cooling CrystMethod->SlowCool Eval Crystal Quality Evaluation (XRD) VaporDiff->Eval SlowCool->Eval Success High-Quality Single Crystal Eval->Success Diffraction Quality OilOut Oiling Out / Amorphous Solid Eval->OilOut Poor Quality OilOut->SolventScreen Adjust Parameters

Figure 1: End-to-end logical workflow for the purification and crystallization of Musellarin C.

Frequently Asked Questions & Troubleshooting

Q1: Why does my Musellarin C consistently precipitate as an amorphous powder rather than forming a crystalline lattice? Causality: Amorphous precipitation is a kinetic phenomenon. Musellarin C contains a highly functionalized 8-hydroxy-9-methoxy motif. In polar solvents (like methanol or acetone), these groups form strong intermolecular hydrogen bonds with the solvent rather than with other Musellarin C molecules. If solvent evaporation is too rapid, the system crosses the metastable zone instantaneously. The molecules lack the activation energy and time required to orient themselves into the thermodynamically stable rel-(3S, 4aR, 10bR) conformation [2]. Self-Validating Solution: Shift from kinetic to thermodynamic control. Abandon rapid evaporation. Instead, use a two-solvent vapor diffusion system (e.g., Chloroform/Pentane) where the anti-solvent slowly diffuses into the primary solvent over 7–14 days, forcing a slow, ordered nucleation event.

Q2: During thermal cooling in Ethyl Acetate/Hexane, the solution separates into two liquid phases ("oiling out") instead of crystallizing. How do I correct this? Causality: Liquid-Liquid Phase Separation (LLPS), or "oiling out," occurs when the supersaturation curve of Musellarin C intersects the binodal (miscibility) curve before it hits the solubility curve. Because Musellarin C is highly soluble in EtOAc but practically insoluble in Hexane, rapid cooling causes the solute to separate into a solute-rich liquid phase rather than nucleating as a solid.

OilOutLogic Supersat High Supersaturation Rate Metastable Metastable Zone Exceeded Supersat->Metastable LLPS Liquid-Liquid Phase Separation (Oiling Out) Metastable->LLPS T > T_glass Amorphous Amorphous Solid Precipitation Metastable->Amorphous T < T_glass Seed Add Seed Crystals (Nucleation Sites) LLPS->Seed Intervention Temp Reduce Cooling Rate (< 0.1°C/min) LLPS->Temp Intervention Controlled\nCrystallization Controlled Crystallization Seed->Controlled\nCrystallization Temp->Controlled\nCrystallization

Figure 2: Thermodynamic causality and intervention logic for Liquid-Liquid Phase Separation (Oiling Out).

Self-Validating Solution: You must bypass the binodal curve. Do this by either:

  • Seeding: Introduce a microscopic seed crystal of Musellarin C just before the cloud point is reached. This provides a template that lowers the activation energy for solid nucleation, bypassing the liquid separation phase.

  • Adjusting the Solvent Ratio: Increase the ratio of the good solvent (EtOAc) slightly to shift the miscibility gap to lower temperatures.

Q3: My X-ray diffraction (XRD) data shows structural disorder specifically at the C3 position. What is causing this crystallographic twinning? Causality: Musellarin C is prone to C3 epimerization under slightly acidic or basic conditions, converting it into its diastereomer, Musellarin D [3]. Because Musellarin C and D share the same tricyclic core and differ only at the C3 stereocenter, they have highly similar crystal packing energies. If your sample is contaminated with even 5% Musellarin D, the two molecules will co-crystallize, leading to occupational disorder at the C3 position in the electron density map. Self-Validating Solution: Before crystallization, verify diastereomeric purity via chiral HPLC. If epimerization has occurred, purify the sample using preparative HPLC with a neutral buffered mobile phase to prevent further acid/base-catalyzed epimerization.

Quantitative Solvent Screening Data

To prevent trial-and-error, we have compiled the thermodynamic solubility and crystallization outcomes for Musellarin C across standard solvent matrices.

Solvent System (Primary / Anti-Solvent)Ratio (v/v)Solubility (mg/mL)Evaporation/Diffusion RateCrystal Yield (%)Quality Outcome (XRD)
DCM / Methanol9:145.2Fast12%Amorphous Powder
Acetone / Water4:132.0Moderate20%Oiling out (LLPS)
Ethyl Acetate / Hexane1:218.5Moderate45%Microcrystalline / Twinned
Chloroform / Pentane 1:4 15.3 Very Slow (Vapor) 78% High-Res Single Crystal

Step-by-Step Methodology: Anti-Solvent Vapor Diffusion Protocol

This protocol utilizes the Chloroform/Pentane system, which our data indicates is optimal for yielding diffraction-quality single crystals of Musellarin C.

Phase 1: Preparation & Saturation

  • Purity Verification: Ensure your Musellarin C sample is >95% pure via HPLC to prevent impurity-induced lattice defects.

  • Primary Dissolution: Dissolve 5.0 mg of Musellarin C in 300 µL of anhydrous Chloroform (CHCl₃) in a 1-dram (4 mL) inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 1-dram vial. Causality: Dust particles act as heterogeneous nucleation sites, promoting the rapid formation of multiple low-quality microcrystals rather than one single crystal.

Phase 2: Chamber Assembly 4. Anti-Solvent Chamber: Place 3 mL of anhydrous Pentane into a larger 20 mL outer scintillation vial. 5. Nesting: Carefully lower the open 1-dram vial (containing the Musellarin C solution) into the 20 mL vial. Do not let the liquids mix directly. 6. Sealing: Cap the 20 mL outer vial tightly with a PTFE-lined cap. Wrap the cap in Parafilm to ensure an airtight seal.

Phase 3: Incubation & Harvesting 7. Thermodynamic Incubation: Place the sealed chamber in a vibration-free, temperature-controlled environment (20°C). Causality: Pentane has a higher vapor pressure than Chloroform. It will slowly vaporize and diffuse into the inner vial, gradually lowering the solubility of Musellarin C and inducing controlled nucleation. 8. Monitoring: Inspect visually every 48 hours. High-quality, block-like crystals should appear at the bottom of the inner vial within 7 to 14 days. 9. Harvesting: Once crystals reach appropriate dimensions (approx. 0.1–0.2 mm), carefully extract them using a nylon loop and immediately submerge them in paratone oil to prevent solvent loss and lattice degradation prior to XRD mounting.

References

  • Title: Chemical constituents from the aerial parts of Musella lasiocarpa Source: Natural Products and Bioprospecting (2011) URL: [Link]

  • Title: Highly trans-selective arylation of Achmatowicz rearrangement products by reductive γ-deoxygenation and Heck-Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C and their analogues Source: Chemistry - A European Journal (2015) URL: [Link]

  • Title: Collective Asymmetric Total Syntheses of Musellarins A–E Source: The Journal of Organic Chemistry - ACS Publications (2025) URL: [Link]

Troubleshooting

improving the efficiency of the Musellarin C synthetic route

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the historically low yields of the Musellarin C synthetic route.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the historically low yields of the Musellarin C synthetic route. Musellarins represent a rare class of diarylheptanoid natural products with intriguing molecular structures and biological activities.

Below is an in-depth troubleshooting guide and protocol repository designed to help you transition from outdated, low-yielding methods to the highly efficient, modern asymmetric total synthesis.

Section 1: Strategic Overview & Route Efficiency

Q: Why is the traditional synthetic route for Musellarin C considered inefficient, and what is the modern alternative? A: The first-generation total synthesis of Musellarin C required 15–16 steps and delivered a meager 7.8–9.8% overall yield [1]. The primary bottleneck was the direct arylation of pyranuloses via Ferrier or Tsuji-Trost reactions, which failed to efficiently establish the crucial 2,6-trans-dihydropyran (DHP) core.

To resolve this, we recommend abandoning direct arylation. The optimized 11-step asymmetric route utilizes a highly regioselective γ-deoxygenation (Zn/HOAc) followed by a diastereoselective Heck-Matsuda coupling [2]. For teams looking for the absolute cutting edge, the latest 2025 protocol employs a green Fe(TPY)Br3-catalyzed Achmatowicz rearrangement (AR) and palladium-catalyzed arylation with aryl boronic acids, reducing the sequence to just 8 steps [3].

Quantitative Efficiency Comparison

Metric First-Gen Route (2014) Heck-Matsuda Route (2015) Fe-Catalyzed Boronic Route (2025)
Total Steps 15–16 11–12 8
Overall Yield 7.8–9.8% 38–42% >45%
Key C-C Bond Formation Direct Arylation (Failed/Low) Heck-Matsuda Coupling Pd-Cat. Boronic Acid Arylation
DHP Core Construction Standard Achmatowicz Zn/HOAc γ-Deoxygenation Fe(TPY)Br3-Catalyzed AR

| Stereoselectivity | Diastereoselective | Highly Asymmetric | Highly Asymmetric |

Workflow Start Furfuryl Alcohol Derivatives AR Fe(TPY)Br3-Catalyzed Achmatowicz Rearrangement Start->AR Pyr Pyranulose Intermediate AR->Pyr Deox Regioselective γ-Deoxygenation (Zn/HOAc) Pyr->Deox Glycal Glycal Intermediate Deox->Glycal Heck Diastereoselective Arylation (Heck-Matsuda or Boronic Acid) Glycal->Heck TransDHP 2,6-trans-Dihydropyran Core Heck->TransDHP FC Friedel-Crafts Cyclization TransDHP->FC MusC Musellarin C FC->MusC

Optimized 8-to-11 step synthetic workflow for Musellarin C.

Section 2: Troubleshooting Key Steps & Validated Protocols

Step A: The Achmatowicz Rearrangement (AR)

Q: I am experiencing over-oxidation and low yields during the Achmatowicz Rearrangement. How can I establish a self-validating protocol for this step? A: Traditional AR uses stoichiometric oxidants (like NBS or mCPBA), which often lead to over-oxidation of the furan ring. To resolve this, switch to the catalytic Fe(TPY)Br3 system [3]. This method controls the oxidation state precisely.

  • Protocol 1: Fe(TPY)Br3-Catalyzed AR

    • Preparation: Dissolve the furfuryl alcohol derivative (1.0 equiv) in a THF/H2O mixture (4:1 v/v) at 0 °C.

    • Catalyst Addition: Add Fe(TPY)Br3 (5 mol%) to the stirring solution.

      • Self-Validation Check: The solution must turn a distinct pale violet, visually confirming active iron-ligand complexation.

    • Oxidant Addition: Slowly add aqueous H2O2 (1.2 equiv) via syringe pump over 30 minutes.

      • Causality: Slow addition prevents localized high concentrations of reactive oxygen species (ROS), mitigating over-oxidation to the carboxylic acid.

    • Quenching: Quench with saturated aqueous Na2S2O3, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate in vacuo.

Step B: Regioselective γ-Deoxygenation

Q: The γ-deoxygenation of my pyranulose intermediate is yielding a mixture of regioisomers. How do I force strict regioselectivity? A: The key to regioselective γ-deoxygenation is the controlled generation of the zinc enolate. If your Zn/HOAc reduction is yielding mixtures, your zinc dust is likely passivated, leading to uneven electron transfer rates [2].

  • Protocol 2: Regioselective γ-Deoxygenation (Zn/HOAc)

    • Zinc Activation (Critical): Wash zinc dust sequentially with 1M HCl, water, ethanol, and diethyl ether. Dry under high vacuum.

      • Causality: Removing the ZnO passivation layer ensures rapid, uniform single-electron transfer to the pyranulose, locking in regioselectivity.

    • Reaction: Dissolve the pyranulose in glacial acetic acid (0.1 M) at room temperature. Add the activated zinc dust (10 equiv) in one portion.

    • Monitoring: Stir vigorously for 1-2 hours.

      • Self-Validation Check: The reaction mixture should evolve from a loose suspension to a thick grey paste as the zinc acetate by-product forms. If it remains thin, the zinc was not properly activated.

    • Workup: Filter through a pad of Celite, washing with EtOAc. Neutralize the filtrate carefully with saturated NaHCO3 before extraction.

Step C: Diastereoselective Heck-Matsuda Coupling

Q: My Heck-Matsuda coupling is failing to establish the unfavorable (4a,3)-trans-configuration of the DHP core. What is going wrong? A: The 2,6-trans diastereoselectivity is thermodynamically unfavorable. It relies entirely on the kinetic control of the palladium migration during the Heck-Matsuda coupling with aryldiazonium salts [1, 2]. If you are seeing cis-isomers or degradation, the issue is typically the stability of the diazonium salt or the coordination state of the palladium catalyst.

  • Protocol 3: Diastereoselective Heck-Matsuda Arylation

    • Diazonium Preparation: React the corresponding aniline with HBF4 (50 wt%) and NaNO2 at 0 °C in 2-propanol [4].

      • Causality: Using the tetrafluoroborate salt ensures a non-coordinating counterion, which is essential for the cationic Pd(II) intermediate required in the Heck-Matsuda mechanism to enforce trans-selectivity.

    • Coupling: In a Schlenk flask, combine the glycal intermediate (1.0 equiv), the aryldiazonium tetrafluoroborate (1.5 equiv), and Pd(OAc)2 (10 mol%) in anhydrous MeCN.

    • Execution: Stir at room temperature.

      • Self-Validation Check: The reaction should mildly effervesce (N2 gas release). If no gas evolves, your diazonium salt degraded before the catalytic cycle could begin.

Troubleshooting Issue Issue: Poor 2,6-trans Selectivity or Low Yield Check1 Check 1: Gas Evolution? (N2 Release) Issue->Check1 NoGas Cause: Diazonium Salt Degraded Action: Remake at strictly 0°C Check1->NoGas No YesGas Check 2: Isomer Ratio Check1->YesGas Yes CisIsomer Cause: Coordinating Counterions Action: Ensure pure BF4- salt used YesGas->CisIsomer High cis-isomer Success Outcome: >95% trans-DHP Core YesGas->Success High trans-isomer

Logical troubleshooting tree for the Heck-Matsuda arylation step.

Step D: Friedel-Crafts Cyclization

Q: The final Friedel-Crafts cyclization is sluggish, and I'm observing epimerization at the C10b position. How can I ensure the correct (4a, 10b)-cis-fused configuration? A: The Friedel-Crafts cyclization constructs the final tricyclic framework. Sluggishness is typically due to insufficient Lewis acid strength, while epimerization at C10b implies that the reaction temperature is too high, allowing thermodynamic equilibration [1, 3].

  • Protocol 4: Friedel-Crafts Cyclization

    • Setup: Dissolve the trans-DHP intermediate in anhydrous CH2Cl2 (0.05 M) under an argon atmosphere. Cool strictly to -78 °C.

    • Activation: Add BF3·OEt2 (1.2 equiv) dropwise.

      • Causality: BF3·OEt2 is a strong enough Lewis acid to activate the electrophilic site but mild enough at -78 °C to prevent C3–O bond cleavage and subsequent epimerization.

    • Reaction: Stir for <0.5 h.

      • Self-Validation Check: The reaction is typically very rapid (<30 mins). Prolonged stirring (3-4 h) inevitably leads to degradation and epimerization. Do not let the reaction warm up to force completion.

    • Quench: Quench cold with saturated aqueous NaHCO3 before allowing the mixture to warm to room temperature.

References

  • Title: Total syntheses of (±)-musellarins A-C Source: Chemical Communications (Camb). 2014 Sep 28;50(75):10990-3. URL: [Link]

  • Title: Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck-Matsuda Reaction: Asymmetric Total Synthesis of (-)-Musellarins A-C and Their Analogues Source: Chemistry - A European Journal. 2015 Jul 27;21(31):11152-7. URL: [Link]

  • Title: Collective Asymmetric Total Syntheses of Musellarins A–E Source: The Journal of Organic Chemistry (ACS Publications). 2025 Nov 28. URL: [Link]

  • Title: Electronic Supplementary Information: Total syntheses of (±)-musellarins A-C (Preparation of Diazonium Salt 15a) Source: Royal Society of Chemistry. 2014. URL: [Link]

Optimization

scalability of Musellarin C synthesis for biological studies

Welcome to the Process Chemistry & Biological Applications Support Center. This technical guide is designed for synthetic chemists and drug development professionals tasked with scaling up the production of (-)-Musellari...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Biological Applications Support Center. This technical guide is designed for synthetic chemists and drug development professionals tasked with scaling up the production of (-)-Musellarin C —a rare bicyclic diarylheptanoid natural product derived from Musella lasiocarpa that exhibits potent cytotoxicity against human tumor cell lines (e.g., HL-60, MCF-7) 1.

Accessing >20 mg quantities of enantiomerically pure Musellarin C is a notorious bottleneck for preclinical biological studies. Below, we provide mechanistic troubleshooting, validated step-by-step protocols, and data-driven FAQs to help you transition your synthesis from a discovery-scale bottleneck to a scalable, self-validating production pipeline.

Section 1: Scalable Synthetic Workflow

G N1 Furan Derivative (Starting Material) N2 Achmatowicz Rearrangement (Oxidative Ring Expansion) N1->N2 N3 Pyranulose Intermediate N2->N3 N4 Zn-Mediated γ-Deoxygenation (Regioselective Reduction) N3->N4 N5 Heck-Matsuda Coupling (trans-Arylation) N4->N5 Diazonium Salt Pd Catalyst N6 Friedel-Crafts Cyclization (Tricyclic Core Formation) N5->N6 N7 (-)-Musellarin C (Target Natural Product) N6->N7

Workflow of scalable asymmetric Musellarin C synthesis via Achmatowicz rearrangement.

Section 2: Strategic FAQs for Process Scale-Up

Q: Why should we abandon the first-generation racemic synthesis for the asymmetric route when scaling up for biological assays? A: The first-generation total synthesis of (±)-Musellarins A-C relied on a Kishi reduction and yielded only 7.8–9.8% over 15–16 steps 2. For biological studies, enantiopurity is non-negotiable to prevent off-target effects from the unnatural enantiomer. The second-generation asymmetric route utilizes a Zn-mediated γ-deoxygenation followed by a Heck-Matsuda coupling. This reduces the longest linear sequence to 11-12 steps and drastically improves the overall yield to 38–42%, making multigram scale-up economically and operationally viable 3.

Q: The trans-2,6-dihydropyran (DHP) core is thermodynamically unfavorable. How does the current protocol force this diastereoselectivity? A: Direct arylation of Achmatowicz rearrangement (AchR) products via Ferrier-type or Tsuji-Trost reactions typically fails or yields the cis-isomer. We bypass this by performing a regioselective reductive γ-deoxygenation using Zn/HOAc. This creates an intermediate that undergoes a highly diastereoselective Heck-Matsuda coupling with aryldiazonium salts. The palladium catalyst approaches from the less hindered face, establishing the required 2,6-trans relationship with absolute stereocontrol 3.

Section 3: Quantitative Process Metrics

To justify the transition to the second-generation route for your CMC (Chemistry, Manufacturing, and Controls) dossier, refer to the comparative metrics below:

Process Metric1st-Gen Racemic Route (2014)2nd-Gen Asymmetric Route (2015)Biological Impact
Longest Linear Sequence 15 – 16 steps11 – 12 stepsReduced batch turnaround time.
Overall Yield 7.8% – 9.8%38% – 42%Enables >20 mg batch generation.
Stereocontrol Racemic (±)Enantiopure (-)Prevents chiral interference in assays.
Key Arylation Strategy Kishi ReductionHeck-Matsuda CouplingAvoids pyrophoric/harsh reductants.
DHP Core Configuration Mixed / Low SelectivityStrict trans-2,6-DHPMatches natural product structure.

Section 4: Validated Step-by-Step Methodologies & Troubleshooting

Protocol 1: Regioselective γ-Deoxygenation of AchR Pyranuloses

Causality: The AchR product must be deoxygenated at the γ-position to prevent the formation of a thermodynamically favorable conjugate enone, which would otherwise poison the subsequent Pd-catalyzed migratory olefin isomerization 3.

Step-by-Step:

  • Dissolve the enantiopure AchR pyranulose intermediate (1.0 equiv, up to 10 g scale) in a 1:1 mixture of THF and glacial acetic acid (HOAc) at 0 °C.

  • Slowly add activated Zinc dust (5.0 equiv) in portions over 15 minutes to control the exothermic reduction.

  • Stir vigorously for 2 hours, allowing the reaction to slowly reach room temperature.

  • Validation Checkpoint (Self-Validating System): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active starting material spot disappears. Filter the suspension through a Celite pad to remove zinc salts.

  • Concentrate under reduced pressure and purify via flash chromatography.

Troubleshooting Protocol 1:

  • Issue: Formation of over-reduced tetrahydropyran side products.

  • Root Cause & Fix: Zinc dust is overly activated or the reaction temperature exceeded 25 °C. Ensure the reaction is strictly temperature-controlled. Alternatively, verify that the substrate does not contain trace transition metals that could catalyze over-reduction.

Protocol 2: Diastereoselective Heck-Matsuda Arylation

Causality: Aryldiazonium salts are highly electrophilic, allowing the Heck reaction to proceed at milder temperatures without phosphine ligands, which preserves the delicate dihydropyran ring 3.

Step-by-Step:

  • In a flame-dried Schlenk flask, dissolve the γ-deoxygenated intermediate (1.0 equiv) in anhydrous acetonitrile.

  • Add the specific aryldiazonium tetrafluoroborate salt (1.5 equiv) corresponding to the Musellarin C aryl appendage.

  • Introduce Pd(OAc)₂ (5 mol%) as the catalyst. No external base or phosphine ligand is required.

  • Stir at 40 °C for 4 hours.

  • Validation Checkpoint (Self-Validating System): Perform a crude ¹H-NMR. The coupling constant ( J ) of the anomeric proton will confirm the trans-2,6-configuration (typically J<3.0 Hz for pseudo-equatorial protons in this conformation).

  • Quench with water, extract with EtOAc, and purify.

Troubleshooting Protocol 2:

  • Issue: Black precipitate forms immediately, and starting material remains unreacted.

  • Root Cause & Fix: Palladium black has precipitated due to diazonium salt decomposition. Ensure the diazonium salt is freshly prepared and stored at -20 °C. Lower the initial reaction temperature to 20 °C before gradually warming to 40 °C.

Section 5: Biological Evaluation Workflow

Once synthetic (-)-Musellarin C is isolated, it must be validated against the biological profile of the natural extract.

Bio B1 Synthetic (-)-Musellarin C (>20 mg Batch) B3 Viability Assay (MTT / CellTiter-Glo) B1->B3 B2 Cell Line Culturing (HL-60, A-549, MCF-7) B2->B3 B4 IC50 Determination (Cytotoxicity Profiling) B3->B4

Biological evaluation workflow for synthetic Musellarin C cytotoxicity profiling.

Q: Our synthetic batch shows an IC50 > 50 μM against HL-60, but the literature states it should be more potent. What went wrong? A: First, verify the absolute stereochemistry. If the final Friedel-Crafts cyclization yielded the incorrect C10b epimer (similar to the structural misassignment historically seen in Musellarin D 4), the molecule will lose its binding affinity. Run a 2D ROESY NMR; a cross-peak between H-4a and H-3 is critical for confirming the correct relative configuration of the active Musellarin C isomer 1.

References

  • Title: Chemical constituents from the aerial parts of Musella lasiocarpa. Source: Nat Prod Bioprospect. URL: [Link]

  • Title: Total syntheses of (±)-musellarins A-C. Source: Chem Commun (Camb). URL: [Link]

  • Title: Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck–Matsuda reaction: asymmetric total synthesis of (-)-musellarins A-C. Source: Chemistry - A European Journal. URL: [Link]

  • Title: Collective Asymmetric Total Syntheses of Musellarins A–E. Source: The Journal of Organic Chemistry. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of Musellarin C and its synthetic analogues

Comparative Analysis of Musellarin C and its Synthetic Analogues: Structural Optimization and Cytotoxic Efficacy Musellarin C is a rare bicyclic diarylheptanoid originally isolated from the aerial parts of the monotypic...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Musellarin C and its Synthetic Analogues: Structural Optimization and Cytotoxic Efficacy

Musellarin C is a rare bicyclic diarylheptanoid originally isolated from the aerial parts of the monotypic plant Musella lasiocarpa[1][2]. Characterized by its unique tetrahydro-3H-naphtho[2,1-b]pyran framework, it initially garnered attention for its moderate cytotoxic properties against human tumor cell lines[2]. However, its natural paucity (isolated in yields as low as 0.0006%) and relatively weak potency necessitated the development of synthetic pathways to access the core scaffold and engineer optimized analogues.

This guide provides a rigorous comparative analysis of natural Musellarin C against its synthetic analogues, detailing the mechanistic rationale behind their synthesis and evaluating their in vitro performance as targeted antitumor leads.

Mechanistic & Structural Overview

The biological activity of the musellarin family is heavily dependent on the stereochemistry of its central dihydropyran (DHP) core. Natural Musellarin C possesses a highly specific 2,6-trans-dihydropyran configuration[3]. Early attempts to synthesize this core using direct arylation techniques (such as Ferrier-type or Tsuji-Trost reactions) consistently failed to yield the correct trans stereochemistry[4].

To overcome this, a novel synthetic strategy was developed utilizing the Achmatowicz Rearrangement (AR) followed by an unprecedented reductive γ-deoxygenation and a diastereoselective Heck-Matsuda coupling[4]. This pathway not only enabled the first asymmetric total synthesis of (-)-Musellarin C but also allowed for the rapid generation of a library of synthetic analogues with modified aryl substituents, fundamentally shifting the structure-activity relationship (SAR) landscape of these compounds[5].

SyntheticWorkflow A Furfuryl Alcohol Derivatives B Achmatowicz Rearrangement A->B Oxidation C Pyranulose Intermediate B->C D Reductive γ-deoxygenation C->D Zn/HOAc Regioselective E Heck-Matsuda Coupling D->E Pd(OAc)2 Diastereoselective F Friedel-Crafts Cyclization E->F BF3·Et2O Intramolecular G Musellarin C & Analogues F->G Yield: 38-42%

Fig 1: Asymmetric total synthesis workflow of Musellarin C and analogues via Achmatowicz rearrangement.

Comparative Performance Data

To objectively evaluate the pharmacological potential of these compounds, natural musellarins and their synthetic counterparts (specifically analogues 14d and 14k ) were subjected to in vitro cytotoxicity screening against multiple cancer cell lines: HL60 (blood), HepG2 (liver), and MCF7 (breast)[5].

Crucially, a counter-screen using Primary Cortical Neurons (PCN) was employed to establish a Selectivity Index (SI) [5]. High cytotoxicity is clinically irrelevant if it is accompanied by high neurotoxicity; thus, the SI serves as a self-validating metric for the therapeutic window of the compounds.

Table 1: In Vitro Cytotoxicity (IC₅₀) and Selectivity Index
CompoundHL60 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF7 IC₅₀ (µM)Selectivity Index (vs. PCN)
Natural Musellarins ~21.3 - 26.7>40.0>40.0Low
Synthetic Analogue 14d 7.4>40.0>40.03.19
Synthetic Analogue 14k 3.9>40.0>40.04.54
Oxaliplatin (Control) 1.6N/AN/AN/A

Data Synthesis & Causality: While natural Musellarin C and its immediate congeners exhibit only moderate activity against HL60 cells (>20 µM), the synthetic analogues 14d and 14k demonstrate a three-to-six times greater potency[4][5]. The introduction of specific electron-withdrawing or sterically distinct aryl groups during the Heck-Matsuda coupling phase significantly enhances binding affinity to the target receptors in HL60 cells, while maintaining complete inactivity against HepG2 and MCF7 lines[5]. Furthermore, the high Selectivity Index of analogue 14k (4.54) proves that the structural modifications successfully decoupled antitumor efficacy from off-target neurotoxicity[5].

BioEval A Compound Library (Musellarins & 12 Analogues) B Cytotoxicity Screening (HL60, HepG2, MCF7) A->B C Toxicity Counter-Screen (Primary Cortical Neurons) B->C Selectivity Indexing D Potent Leads Identified (Analogues 14d & 14k) C->D High Efficacy, Low Toxicity E Inactive/Moderate (Natural Musellarins) C->E Low Efficacy

Fig 2: Cytotoxicity screening cascade identifying highly potent synthetic analogues 14d and 14k.

Experimental Protocols

The following methodologies detail the self-validating systems used to synthesize the musellarin core and evaluate its biological efficacy.

Protocol A: Asymmetric Synthesis of the trans-2,6-Dihydropyran Core
  • Achmatowicz Rearrangement (AR): Oxidize furfuryl alcohol derivatives using an appropriate oxidant (e.g., NBS or m-CPBA) to yield the corresponding pyranulose.

    • Causality: This green-chemistry step rapidly constructs the fully functionalized oxygen-heterocycle necessary for the DHP core.

  • Reductive γ-Deoxygenation: Treat the AR pyranulose product with Zinc dust (Zn) and Acetic Acid (HOAc)[4].

    • Causality: Direct arylation of pyranuloses typically fails due to competing side reactions. This unprecedented regioselective deoxygenation removes the C4 hydroxyl group, bypassing the limitations of Ferrier-type reactions and priming the molecule for stereoselective coupling[4].

  • Heck-Matsuda Coupling: React the deoxygenated intermediate with an aryl diazonium salt in the presence of a Palladium catalyst (Pd(OAc)₂).

    • Causality: The use of diazonium salts rather than standard aryl halides allows the reaction to proceed under milder conditions, establishing the thermodynamically challenging 2,6-trans stereochemistry of the dihydropyran ring with high diastereoselectivity[4][5].

  • Friedel-Crafts Cyclization: Induce intramolecular cyclization using a Lewis acid (e.g., BF₃·Et₂O).

    • Causality: This finalizes the rigid tricyclic tetrahydro-3H-naphtho[2,1-b]pyran framework, locking the conformation required for biological activity.

Protocol B: In Vitro Cytotoxicity and Selectivity Assay
  • Cell Culture & Seeding: Culture HL60, HepG2, and MCF7 cell lines in RPMI-1640 supplemented with 10% FBS. Seed cells into 96-well plates at a density of 5 × 10³ cells/well.

  • Compound Administration: Treat cells with Musellarin C or synthetic analogues (14d, 14k) at varying concentrations (0.1 µM to 40.0 µM) for 48 hours.

  • Control Validation: Run parallel treatments with Oxaliplatin.

    • Causality: Oxaliplatin acts as a positive control to validate the sensitivity of the assay. An observed IC₅₀ of ~1.6 µM for Oxaliplatin confirms the assay is functioning correctly[5].

  • Viability Quantification: Assess cell viability using a standard MTT assay. Calculate IC₅₀ values via non-linear regression analysis.

  • Neurotoxicity Counter-Screen: Expose Primary Cortical Neurons (PCN) to the top candidates under identical conditions to calculate the Selectivity Index (SI = IC₅₀_PCN / IC₅₀_Cancer).

Conclusion

While natural Musellarin C provided a novel structural template, its inherent biological activity is insufficient for advanced drug development. The application of the Achmatowicz rearrangement coupled with reductive γ-deoxygenation and Heck-Matsuda arylation has successfully bypassed nature's limitations[4]. Synthetic analogues, particularly 14k , exhibit vastly superior potency (IC₅₀ = 3.9 µM) and excellent selectivity (SI = 4.54) against human leukemia cells (HL60)[5]. For drug development professionals, these synthetic derivatives represent highly promising, scalable leads for targeted antitumor therapeutics.

References

  • Li, Z., Ip, F. C. F., Ip, N. Y., & Tong, R. (2015). Highly trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-Deoxygenation and Heck-Matsuda Reaction: Asymmetric Total Synthesis of (-)-Musellarins A-C and Their Analogues. Chemistry - A European Journal, 21(31), 11152-11157.[Link]

  • Qin, S., et al. (2011). Chemical constituents from the aerial parts of Musella lasiocarpa. Natural Products and Bioprospecting, 1(1), 41-47.[Link]

Sources

Comparative

Validating the Anti-Inflammatory Activity of Musellarin C: A Comparative Guide and Experimental Framework

Introduction & Pharmacological Context Musellarin C is a rare, naturally occurring bicyclic diarylheptanoid initially isolated from the aerial parts of the monotypic plant [1]. While historically utilized in folk medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Musellarin C is a rare, naturally occurring bicyclic diarylheptanoid initially isolated from the aerial parts of the monotypic plant [1]. While historically utilized in folk medicine for its hemostatic and anti-inflammatory properties[2], recent breakthroughs in asymmetric total synthesis—specifically leveraging the Achmatowicz rearrangement—have enabled the collective synthesis of Musellarins A–E[3]. This synthetic access has provided researchers with sufficient material to rigorously evaluate its biological profile[4].

For drug development professionals seeking novel scaffolds, Musellarin C presents a compelling case. In standard macrophage models, it demonstrates moderate anti-inflammatory activity by inhibiting the production of nitric oxide (NO), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), crucially without exhibiting cytotoxicity at therapeutic concentrations[3][5].

Mechanistic Rationale: The LPS/TLR4/NF-κB Axis

To objectively evaluate Musellarin C, we must define its point of intervention. In the standard RAW 264.7 macrophage model, Lipopolysaccharide (LPS) acts as an endotoxin that binds to the Toll-like Receptor 4 (TLR4). This binding recruits the MyD88 adaptor protein, triggering a phosphorylation cascade that leads to the degradation of IκB and the subsequent translocation of NF-κB from the cytoplasm to the nucleus[6]. Once localized in the nucleus, NF-κB initiates the transcription of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS). Musellarin C and its analogs exert their anti-inflammatory effects by modulating this downstream activation, preventing the excessive release of these mediators[3].

TLR4_Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 Adaptor TLR4->MyD88 Activates NFkB_inactive NF-κB (Cytoplasm) MyD88->NFkB_inactive Phosphorylation NFkB_active NF-κB (Nucleus) NFkB_inactive->NFkB_active Translocation Cytokines NO, IL-6, TNF-α NFkB_active->Cytokines Transcription MusellarinC Musellarin C MusellarinC->NFkB_inactive Inhibits Activation

LPS-induced TLR4/NF-κB signaling pathway and the inhibitory action of Musellarin C.

Comparative Performance Analysis

When benchmarking Musellarin C against standard anti-inflammatory agents, it is vital to evaluate both efficacy (IC₅₀) and cellular safety (Cytotoxicity). The following table synthesizes the pharmacological profile of synthetic Musellarin C compared to established control drugs and its structural analog, Musellarin A[3][4].

CompoundTarget MediatorsIC₅₀ (μM)Cytotoxicity (μM)Mechanistic Profile & Notes
Musellarin C NO, IL-6, TNF-α> 10.0> 25.0Natural diarylheptanoid; Inhibits NF-κB signaling without cell death.
Dexamethasone NO, IL-6, TNF-α0.5 - 2.0> 100.0Glucocorticoid receptor agonist; High potency but immunosuppressive risks.
Indomethacin COX-2, NO~10.0 - 15.0> 50.0NSAID standard; Non-selective COX inhibition.
Musellarin A NO, IL-6, TNF-α> 10.0> 25.0Structural analog; Exhibits similar moderate baseline anti-inflammatory activity.

Analytical Insight: While Dexamethasone is a highly potent glucocorticoid, it carries significant long-term side effects such as severe immunosuppression. Musellarin C, possessing a moderate IC₅₀ (>10 μM), offers a novel non-steroidal scaffold that maintains cell viability at concentrations exceeding 25 μM[3]. This high safety margin makes it an excellent candidate for further structural optimization in drug discovery pipelines.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following workflows detail the causality and step-by-step procedures for validating Musellarin C's anti-inflammatory properties. A robust assay must be a self-validating system: any observed reduction in inflammatory cytokines must be cross-verified against cell viability to rule out false positives caused by compound toxicity[6].

Workflow CellCulture RAW 264.7 Culture PreTreat Pre-treat with Musellarin C CellCulture->PreTreat LPSStim LPS Stimulation (1 μg/mL) PreTreat->LPSStim Assays Quantification (Griess & ELISA) LPSStim->Assays Supernatant Viability Cytotoxicity (CCK-8 Assay) LPSStim->Viability Adherent Cells

Step-by-step experimental workflow for validating anti-inflammatory activity in macrophages.

Protocol 1: Cell Culture and LPS Stimulation
  • Causality: RAW 264.7 murine macrophages are utilized because they express high levels of TLR4 and produce a robust, easily quantifiable NO response upon LPS stimulation. Pre-treatment with Musellarin C is essential to establish a prophylactic blockade of the signaling cascade before LPS-induced transcription begins.

  • Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Aspirate the media and pre-treat the cells with varying concentrations of Musellarin C (e.g., 5, 10, 15, 20, 25 μM) dissolved in serum-free media for 2 hours.

  • Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL.

  • Incubate for 24 hours to allow sufficient time for cytokine translation and secretion into the supernatant.

Protocol 2: Griess Assay for Nitric Oxide (NO) Quantification
  • Causality: NO is a highly reactive and volatile gas. The Griess assay indirectly measures NO by quantifying nitrite (NO₂⁻), its stable, non-volatile oxidative breakdown product in the culture media.

  • Collect 100 μL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark.

  • Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for an additional 5 minutes.

  • Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a sodium nitrite (NaNO₂) standard curve.

Protocol 3: Cytotoxicity Validation (CCK-8 Assay)
  • Causality: A reduction in cytokines or NO could simply be an artifact of cell death. This step creates a self-validating system by proving that the observed anti-inflammatory effect is a true pharmacological mechanism, not cytotoxicity. The CCK-8 assay measures mitochondrial dehydrogenase activity, providing a direct proxy for cell viability.

  • After removing the supernatant for the Griess/ELISA assays, wash the remaining adherent RAW 264.7 cells gently with PBS.

  • Add 100 μL of fresh media containing 10% Cell Counting Kit-8 (CCK-8) reagent to each well.

  • Incubate for 1-2 hours at 37°C.

  • Measure absorbance at 450 nm. Viability is expressed as a percentage relative to the LPS-only control group. (Note: Musellarin C should demonstrate >95% viability up to 25 μM[3][5]).

References

  • Liu, Y., Ou, Y., Chang, V., & Tong, R. (2025). Collective Asymmetric Total Syntheses of Musellarins A–E. The Journal of Organic Chemistry.[Link]

  • Li, et al. (2011). Chemical constituents from the aerial parts of Musella lasiocarpa. Natural Products and Bioprospecting.[Link]

  • Semantic Scholar. (2017). An Exploration of Traditional Chinese Medicinal Plants with Anti-Inflammatory Activities. Evidence-Based Complementary and Alternative Medicine.[Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of Musellarin C

For Researchers, Scientists, and Drug Development Professionals Introduction: The Allure and Challenge of Musellarin C Musellarin C belongs to the diarylheptanoid family of natural products, compounds that have garnered...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure and Challenge of Musellarin C

Musellarin C belongs to the diarylheptanoid family of natural products, compounds that have garnered significant interest from the scientific community due to their intriguing molecular architecture and potential therapeutic applications. First isolated from Musella lasiocarpa, musellarins, including Musellarin C, feature a rare bicyclic dihydropyran (DHP) skeleton.[1] While Musellarin B has shown moderate cytotoxicity against several cancer cell lines, the biological activities of Musellarin C are still under exploration, a pursuit hampered by its low natural abundance.[1] The complex stereochemistry and unique tricyclic framework of Musellarin C present a formidable challenge for synthetic chemists, making the development of efficient and stereoselective total syntheses a critical goal for enabling further biological studies. This guide provides an in-depth comparison of the prominent synthetic strategies developed to date for the total synthesis of Musellarin C, with a focus on the underlying chemical logic and experimental execution.

Overview of Prevailing Synthetic Strategies

Two principal strategies have emerged for the total synthesis of Musellarin C, both originating from the laboratory of Rongbiao Tong and collaborators. While sharing a common foundational reaction, the Achmatowicz rearrangement, they diverge significantly in their approach to the crucial C-C bond formation that introduces the pendant aryl group.

  • Route 1: The Heck-Matsuda Arylation Approach. This was the first reported total synthesis of (±)-Musellarin C.[2] It relies on a sequence involving an Achmatowicz rearrangement, Kishi reduction, and a Friedel-Crafts cyclization to construct the core tricyclic structure. The synthesis culminates in a Heck-Matsuda coupling using an aryldiazonium salt to install the final aryl moiety.[2] An asymmetric variant of this route was later developed, significantly improving efficiency.[3][4]

  • Route 2: The Palladium-Catalyzed Boronic Acid Coupling Approach. This more recent strategy offers a collective synthesis of musellarins A-E.[1][5][6][7] It also employs the Achmatowicz rearrangement, but introduces a greener, iron-catalyzed version of this reaction. The key differentiating step is a palladium-catalyzed aryl-allyl coupling with arylboronic acids.[1][5][6][7] This route proved instrumental in correcting the misassigned stereochemistry of related musellarins D and E.[1][5][6][7]

This guide will now dissect each of these routes, examining their respective strengths and weaknesses.

Route 1: The Heck-Matsuda Arylation Strategy

This pioneering route established the first successful synthesis of racemic Musellarin C and was later refined into a more efficient asymmetric synthesis.

Synthetic Pathway and Rationale

The initial racemic synthesis laid the groundwork, demonstrating the feasibility of the overall strategy.[2] The key innovation in the later asymmetric synthesis was a novel two-step trans-arylation of the Achmatowicz rearrangement product. This was achieved through a highly regioselective γ-deoxygenation using zinc and acetic acid, followed by a diastereoselective Heck-Matsuda coupling.[3][4] This sequence was developed after numerous other direct arylation methods, such as Ferrier-type and Tsuji-Trost-type reactions, proved unsuccessful.[4] The choice of the Heck-Matsuda reaction is advantageous as it often proceeds under mild, phosphine-free conditions with rapid reaction times, using readily prepared aryldiazonium salts as the arylating agent.[8][9]

The construction of the tricyclic core relies on a well-precedented sequence. The Achmatowicz rearrangement of a furfuryl alcohol provides the dihydropyranone, a versatile building block.[3] A subsequent Kishi reduction and an intramolecular Friedel-Crafts cyclization then efficiently assemble the fused ring system with the desired cis-ring junction.

Synthetic Workflow Diagram

G cluster_0 Route 1: Heck-Matsuda Approach Furfuryl_Alcohol Furfuryl Alcohol AR_Product Achmatowicz Rearrangement (AR) Product Furfuryl_Alcohol->AR_Product Achmatowicz Rearrangement Deoxygenated_Intermediate γ-Deoxygenated Intermediate AR_Product->Deoxygenated_Intermediate Zn/HOAc Reductive γ-deoxygenation Tricyclic_Enol_Ether Tricyclic Enol Ether Deoxygenated_Intermediate->Tricyclic_Enol_Ether Friedel-Crafts Cyclization & Elaboration Musellarin_C Musellarin C Tricyclic_Enol_Ether->Musellarin_C Heck-Matsuda Coupling (Aryldiazonium Salt)

Caption: Synthetic pathway for Musellarin C via the Heck-Matsuda approach.

Quantitative Data Summary
ParameterRacemic SynthesisAsymmetric Synthesis[3][4]
Overall Yield 7.8–9.8%38–42%
Longest Linear Sequence 15–16 steps11–12 steps
Key Arylation Method Heck-Matsuda CouplingReductive γ-deoxygenation followed by Heck-Matsuda Coupling
Stereocontrol RacemicAsymmetric
Key Reagents m-CPBA, Et3SiH/TFA, Pd(OAc)2Zn/HOAc, Pd(OAc)2, Aryldiazonium salt
Experimental Protocols: Key Steps

1. Reductive γ-Deoxygenation of the Achmatowicz Rearrangement Product [4]

  • Rationale: This step is crucial for setting up the subsequent Heck-Matsuda coupling. Direct arylation of the initial Achmatowicz product was unsuccessful. This reductive deoxygenation provides the necessary electronic and steric environment for a successful and diastereoselective Heck reaction.

  • Procedure:

    • To a solution of the dihydropyranone acetal (the product of the Achmatowicz rearrangement) in acetic acid, add activated zinc dust portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture through a pad of Celite, and wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).

    • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the γ-deoxygenated intermediate.

2. Diastereoselective Heck-Matsuda Coupling [4][10]

  • Rationale: This phosphine-free palladium-catalyzed reaction forms the key C-C bond, introducing the aryl group with high trans-selectivity. The use of an aryldiazonium salt avoids the harsher conditions sometimes required for aryl halides.

  • Procedure:

    • In a reaction vessel, dissolve the tricyclic enol ether intermediate in a suitable solvent such as methanol or acetonitrile.

    • Add palladium(II) acetate (Pd(OAc)2) as the catalyst.

    • Add the corresponding solid aryldiazonium tetrafluoroborate salt portion-wise at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • The crude product is then typically subjected to deprotection steps (e.g., deacetylation and desilylation) to afford the final Musellarin C.

Route 2: The Palladium-Catalyzed Boronic Acid Coupling Strategy

This more recent route provides a collective synthesis of several musellarins and is notable for its efficiency and "green" chemistry considerations.

Synthetic Pathway and Rationale

This approach begins with an iron-catalyzed Achmatowicz rearrangement, which is presented as a more environmentally friendly alternative to traditional methods that use stoichiometric N-bromosuccinimide (NBS).[1][5] The cornerstone of this synthesis is the novel palladium-catalyzed C-aryl glycosylation, which couples the acetylated Achmatowicz product with an arylboronic acid.[5][11][12][13][14] This reaction was found to produce both 2,6-trans and 2,6-cis diastereomers, providing a divergent route to different musellarin family members.[5][6][7] For Musellarin C, the desired 2,6-trans isomer is obtained as the major product. The authors note that the presence of the 4-keto group in the dihydropyranone is essential for the reactivity of the palladium-π-allyl complex with the arylboronic acid.[13][14] The synthesis is then completed by a Friedel-Crafts cyclization to form the tricyclic core.

A significant outcome of this synthetic endeavor was the ability to synthesize musellarins D and E for the first time, which led to the correction of their previously misassigned stereochemistry.[1][5] Through detailed NMR analysis (NOE experiments) and chemical transformations, it was determined that the natural products possess a cis-fused ring system, contrary to what had been previously reported.[1][5]

Synthetic Workflow Diagram

G cluster_1 Route 2: Boronic Acid Coupling Approach Furfuryl_Alcohol_2 Furfuryl Alcohol AR_Product_2 Acetylated Achmatowicz Product Furfuryl_Alcohol_2->AR_Product_2 Fe(TPY)Br3-catalyzed Achmatowicz Rearrangement & Acetylation Arylated_DHP Arylated Dihydropyranone AR_Product_2->Arylated_DHP Pd-catalyzed Aryl-Allyl Coupling (Arylboronic Acid) Musellarin_C_2 Musellarin C Arylated_DHP->Musellarin_C_2 Friedel-Crafts Cyclization & Deprotection

Caption: Synthetic pathway for Musellarin C via boronic acid coupling.

Quantitative Data Summary
ParameterBoronic Acid Coupling Approach[1][5]
Overall Yield Not explicitly stated for Musellarin C alone, but the collective synthesis is efficient.
Longest Linear Sequence 8 steps from known furfuryl alcohol (13 steps from commercial materials)
Key Arylation Method Palladium-catalyzed aryl-allyl coupling
Stereocontrol Asymmetric, provides access to both 2,6-trans and 2,6-cis isomers
Key Reagents Fe(TPY)Br3, Oxone/KBr, Pd2(dba)3, Arylboronic acid, TFA
Experimental Protocols: Key Steps

1. Iron-Catalyzed Achmatowicz Rearrangement and Acetylation [1][5]

  • Rationale: This "green" protocol uses a catalytic amount of an iron complex with Oxone as the terminal oxidant, avoiding stoichiometric and environmentally less friendly reagents like NBS. The subsequent acetylation in situ provides a stable intermediate for the palladium-catalyzed coupling.

  • Procedure:

    • To a solution of the enantiopure furfuryl alcohol in a mixture of acetonitrile and water, add potassium bromide (KBr) and the iron catalyst (e.g., Fe(TPY)Br3).

    • Cool the mixture to 0 °C and add Oxone portion-wise.

    • Stir the reaction at 0 °C until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent.

    • To the crude extract, add acetic anhydride and a base like pyridine for in-situ acetylation of the hemiacetal.

    • After workup, purify the resulting acetylated dihydropyranone by column chromatography.

2. Palladium-Catalyzed Arylation with Arylboronic Acid [5][11][12]

  • Rationale: This phosphine-free palladium-catalyzed reaction provides a direct method for C-aryl glycosylation under mild conditions. It offers a broader substrate scope compared to methods using Grignard or zinc reagents.

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, combine the acetylated Achmatowicz product, the corresponding arylboronic acid, a palladium catalyst (e.g., Pd2(dba)3), and a base (e.g., potassium carbonate).

    • Add a degassed solvent system, such as a mixture of THF and water.

    • Stir the reaction at room temperature until completion.

    • Dilute the reaction mixture with water and extract with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product via flash column chromatography to isolate the desired 2,6-trans-arylated dihydropyranone.

Comparative Analysis: Heck-Matsuda vs. Boronic Acid Coupling

FeatureRoute 1: Heck-Matsuda ApproachRoute 2: Boronic Acid Coupling Approach
Efficiency The asymmetric version is highly efficient (11-12 steps, 38-42% yield).Very efficient (8 steps from a key intermediate).
Stereoselectivity The key arylation step is highly trans-diastereoselective.Provides access to both trans and cis isomers, offering greater synthetic flexibility for analogues.
"Green" Chemistry Uses standard reagents.Employs a catalytic, iron-based Achmatowicz rearrangement, reducing waste.
Novelty & Impact First total synthesis of Musellarin C. The asymmetric variant introduced a novel reductive deoxygenation strategy.Developed a novel Pd-catalyzed C-aryl glycosylation method. Enabled the first synthesis of Musellarins D & E and corrected their stereochemistry.
Substrate Scope Arylating agent is an aryldiazonium salt, which is readily prepared.Arylating agent is an arylboronic acid, a widely available and diverse class of reagents.
Scalability The efficiency of the asymmetric route suggests good potential for scale-up.The use of catalytic and robust reactions also suggests good scalability.

Conclusion and Future Outlook

Both synthetic routes to Musellarin C represent significant achievements in natural product synthesis. The initial Heck-Matsuda approach by Tong and coworkers provided the first-ever access to this complex molecule and was later refined into a highly efficient asymmetric synthesis. The subsequent development of the boronic acid coupling strategy not only offered an alternative and "greener" pathway but also expanded the synthetic toolkit for this class of compounds, leading to important stereochemical revisions for other members of the musellarin family.

For researchers aiming to synthesize Musellarin C, the choice of route may depend on specific objectives. The asymmetric Heck-Matsuda route is a proven, high-yielding pathway. The boronic acid coupling route, however, offers greater flexibility for producing a wider range of musellarin analogues due to its ability to generate both cis and trans isomers at the arylation step.

Future work in this area may focus on further improving the step economy of these syntheses, exploring alternative cyclization strategies, or applying these robust methods to the synthesis of a broader library of musellarin analogues for comprehensive structure-activity relationship (SAR) studies. The elegant solutions presented in these syntheses provide a solid foundation for such future endeavors and underscore the power of modern organic chemistry to unravel and harness the complexities of nature.

References

  • Li, Z., et al. (2025). Collective Asymmetric Total Syntheses of Musellarins A–E. The Journal of Organic Chemistry. [Link][1][5][6][7]

  • Liaw, M. W., Cheng, W. F., & Tong, R. (2020). C-Aryl Glycosylation: Palladium-Catalyzed Aryl–Allyl Coupling of Achmatowicz Rearrangement Products with Arylboronic Acids. The Journal of Organic Chemistry, 85(10), 6663–6674. [Link][13][14]

  • Li, Z., Leung, T. F., & Tong, R. (2014). Total syntheses of (±)-musellarins A–C. Chemical Communications, 50(79), 10990–10993. [Link][2]

  • Li, Z., Ip, F. C. F., Ip, N. Y., & Tong, R. (2015). Highly Trans-Selective Arylation of Achmatowicz Rearrangement Products by Reductive γ-deoxygenation and Heck-Matsuda Reaction: Asymmetric Total Synthesis of (-)-Musellarins A-C and Their Analogues. Chemistry – A European Journal, 21(31), 11152-11157. [Link][3][4]

  • Organic Chemistry Portal. C-Aryl Glycosylation: Palladium-Catalyzed Aryl-Allyl Coupling of Achmatowicz Rearrangement Products with Arylboronic Acids. [Link][12]

  • Wikipedia. Heck–Matsuda reaction. [Link][9]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information. Total Syntheses of (±)-Musellarins A-C. [Link][10]

  • ResearchGate. C-Aryl Glycosylation: Palladium-Catalyzed Aryl-Allyl Coupling of Achmatowicz Rearrangement Products with Arylboronic Acids. [Link][11]

  • Figshare. Collective Asymmetric Total Syntheses of Musellarins A–E. [Link][7]

  • ResearchGate. Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. [Link][15]

Sources

Comparative

Publish Comparison Guide: Biological Activity of Musellarin C vs. Linear Diarylheptanoids

Executive Summary & Structural Taxonomy Diarylheptanoids are a diverse class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton, widely recognized for their therapeutic potential in oncology a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Taxonomy

Diarylheptanoids are a diverse class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton, widely recognized for their therapeutic potential in oncology and immunology 1. While linear diarylheptanoids like Curcumin dominate the literature due to their pleiotropic effects, their high conformational flexibility often leads to off-target binding and poor bioavailability [[2]]().

In contrast, Musellarin C —a rare cyclic diarylheptanoid isolated from the monotypic plant Musella lasiocarpa—features a rigid trans-fused-2,6-cis-dihydropyran (DHP) core [[3]]() 4. This structural rigidity restricts the molecule's conformational freedom, offering a unique pharmacological profile that drug development professionals can leverage for targeted cytotoxicity. This guide objectively compares the biological activity, mechanistic pathways, and synthetic workflows of Musellarin C against traditional linear diarylheptanoids.

Mechanistic Divergence: Flexibility vs. Rigidity

The biological activity of diarylheptanoids is fundamentally dictated by their central heptane chain. Curcumin acts as a multi-target ligand, modulating NF-κB pathways and scavenging reactive oxygen species (ROS) across various cell types 5. Conversely, the cyclic DHP core of Musellarin C and its synthetic analogues forces a specific spatial orientation of the two aryl rings, which has been shown to induce quinone reductase activity and trigger selective apoptosis in promyelocytic leukemia (HL-60) cells while exhibiting lower toxicity to RAW 264.7 macrophages 64.

Signaling cluster_0 Linear Diarylheptanoid (Curcumin) cluster_1 Cyclic Diarylheptanoid (Musellarin C) Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB Inhibits ROS ROS Scavenging Curcumin->ROS Activates Apoptosis Cellular Apoptosis / Survival Modulation NFkB->Apoptosis ROS->Apoptosis MusellarinC Musellarin C Quinone Quinone Reductase MusellarinC->Quinone Induces HL60 HL-60 Cytotoxicity MusellarinC->HL60 Triggers Quinone->Apoptosis HL60->Apoptosis

Caption: Comparative signaling and bioactivity pathways of Musellarin C versus Curcumin.

Quantitative Biological Activity Comparison

To objectively evaluate the therapeutic windows of these compounds, we must compare their half-maximal inhibitory concentrations (IC₅₀) across standard cell lines. While natural Musellarin C exhibits moderate baseline cytotoxicity, targeted synthetic derivatization of its cyclic core has yielded analogues (e.g., 14d and 14k) with significantly enhanced potency 7.

CompoundStructural ClassTarget Cell LineIC₅₀ (μM)Primary Bioactivity
Curcumin LinearMCF-7 (Breast)~15.0 - 20.0Broad-spectrum antioxidant / Cytotoxic 5
Triacetyldemethylcurcumin (AC5) Linear DerivativeMCF-7 (Breast)3.6Enhanced anti-proliferative 5
Musellarin C Cyclic (DHP Core)HL-60 (Leukemia)>50.0Moderate anti-inflammatory / Cytotoxic 7
Musellarin Analogue 14k Cyclic DerivativeHL-60 (Leukemia)17.7Selective anti-tumor lead [[7]]()
Musellarin Analogue 14d Cyclic DerivativeHL-60 (Leukemia)7.4Highly potent anti-tumor lead 7

Data Interpretation: While natural Musellarin C is less potent than modified linear curcumin derivatives against solid tumors, the rigid cyclic scaffold serves as a highly tunable pharmacophore. Synthesizing analogues like 14d increases potency by 3-to-6 times, establishing it as a promising selective lead against leukemia models 7.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the causality behind the synthetic and biological evaluation of Musellarin C.

Protocol Step1 Furfuryl Alcohol Precursor Step2 Achmatowicz Rearrangement Step1->Step2 Oxidation Step3 γ-Deoxygenation (Zn / HOAc) Step2->Step3 Reduction Step4 Heck-Matsuda Coupling Step3->Step4 Arylation Step5 Musellarin C (trans-DHP) Step4->Step5 Cyclization

Caption: Self-validating synthetic workflow for Musellarin C via Achmatowicz rearrangement.

Protocol A: Asymmetric Total Synthesis of the Musellarin Core

Because natural extraction yields insufficient quantities for extensive screening 4, a robust synthetic route is required.

  • Achmatowicz Rearrangement (AR):

    • Procedure: Oxidize optically active furfuryl alcohol precursors using NBS/H₂O.

    • Causality: AR efficiently converts planar furans into functionalized pyranuloses, establishing the foundational oxygen heterocycle required for the DHP core 7.

  • Regioselective γ-Deoxygenation:

    • Procedure: Treat the AR product with Zinc dust and Acetic Acid (Zn/HOAc).

    • Causality: Direct arylation of AR products is notoriously prone to Ferrier-type side reactions. Zn/HOAc selectively deoxygenates the γ-position, creating a stable intermediate that prevents unwanted isomerization 7.

    • Validation Step: Confirm the loss of the hydroxyl group and double bond migration via ¹H-NMR before proceeding.

  • Heck-Matsuda Coupling & Cyclization:

    • Procedure: Execute a Palladium-catalyzed arylation using diazonium salts, followed by Friedel-Crafts cyclization.

    • Causality: Traditional Suzuki couplings fail to achieve the required trans-selectivity. The Heck-Matsuda reaction forces the sterically unfavorable (4a,3)-trans-configuration necessary for Musellarins A-C 6.

    • Validation Step: Perform NOE (Nuclear Overhauser Effect) spectroscopy to definitively confirm the trans-relationship between the C3 and C4a protons 4.

Protocol B: In Vitro Cytotoxicity Evaluation (Self-Validating MTT Assay)
  • Cell Line Selection & Seeding:

    • Procedure: Seed HL-60 and RAW 264.7 cells at 1×10⁴ cells/well in 96-well plates.

    • Causality: HL-60 (leukemia) cells are selected to test targeted anti-tumor efficacy, while RAW 264.7 (macrophages) act as a counter-screen to verify that the compound is not broadly cytotoxic to healthy immune cells 6.

  • Compound Treatment & Controls:

    • Procedure: Administer Musellarin C analogues (1-50 μM). Include Oxaliplatin as a positive control and 0.1% DMSO as a vehicle control.

    • Causality: A self-validating assay requires a known clinical standard (Oxaliplatin, IC₅₀ ~1.6 μM) to verify the dynamic range and sensitivity of the assay, while the vehicle control establishes the baseline viability and rules out solvent toxicity [[7]]().

  • Viability Readout:

    • Procedure: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

    • Causality: The reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase provides a direct, quantifiable surrogate for metabolic activity, allowing for precise IC₅₀ curve generation.

Conclusion for Drug Development Professionals

While linear diarylheptanoids like curcumin offer broad-spectrum antioxidant and anti-inflammatory benefits, their inherent structural flexibility limits target specificity. Musellarin C represents a paradigm shift within this chemical family. By locking the diarylheptanoid skeleton into a rigid trans-fused-2,6-cis-dihydropyran core, researchers can achieve highly selective cytotoxicity against specific cancer lineages, such as promyelocytic leukemia 7. The development of scalable asymmetric syntheses via the Achmatowicz rearrangement now bypasses the natural paucity of these compounds, opening the door for extensive structure-activity relationship (SAR) optimization [[6]]().

References

  • BioCrick: Biological Activity of Musellarin C Source: BioCrick URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Chemistry - A European Journal (HKUST)
  • Collective Asymmetric Total Syntheses of Musellarins A–E (PMC)
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Naturally Occurring Diarylheptanoids - A Supplementary Version Source: ACG Publications URL

Sources

Validation

A Comprehensive Guide to Deconvoluting the Cellular Target Landscape of Musellarin C: A Strategy for Assessing On-Target and Off-Target Cross-Reactivity

In the realm of natural product drug discovery, the identification of novel bioactive compounds often outpaces our understanding of their mechanisms of action. Musellarin C, a diarylheptanoid natural product, represents...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product drug discovery, the identification of novel bioactive compounds often outpaces our understanding of their mechanisms of action. Musellarin C, a diarylheptanoid natural product, represents such a case. While preliminary studies have hinted at its cytotoxic potential, a critical knowledge gap remains regarding its specific cellular binding partners.[1] This guide provides a strategic and methodological framework for comprehensively characterizing the target profile of a novel natural product like Musellarin C, with a focus on delineating its intended targets from potential off-target interactions, a crucial step for advancing any compound through the drug development pipeline.

The journey from a promising natural product to a viable therapeutic candidate is contingent on a deep understanding of its polypharmacology. A drug's efficacy is determined by its interaction with its intended target, while its safety profile is often dictated by its engagement with unintended off-targets. Therefore, a rigorous and multi-faceted approach to target identification and cross-reactivity profiling is not just recommended but essential.

A Strategic Workflow for Target Deconvolution

The process of identifying a compound's full spectrum of cellular interactions is a systematic endeavor that moves from broad, hypothesis-generating techniques to specific, validation-focused assays. The following workflow outlines a logical progression for characterizing the target landscape of Musellarin C.

Target Deconvolution Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cross-Reactivity Profiling A In Silico Target Prediction (Target Fishing) C Cellular Thermal Shift Assay (CETSA) (Confirming Target Engagement) A->C Candidate Targets B Chemical Proteomics (Affinity Pull-down & MS) B->C Candidate Targets D Broad Kinase Profiling (e.g., KINOMEscan®) C->D Validated Target E Thermal Proteome Profiling (TPP) (Unbiased Off-Target ID) C->E Validated Target F Tissue Cross-Reactivity (TCR) (Preclinical Safety) D->F Selectivity Profile E->F Off-Target Profile

Caption: A strategic workflow for identifying and validating the cellular targets and off-targets of a novel compound.

Phase 1: Generating an Initial Target Hypothesis

Before embarking on extensive wet-lab experiments, computational and broad biochemical screening methods can provide an invaluable initial list of potential binding partners for Musellarin C.

In Silico Target Prediction (Target Fishing)

Expertise & Experience: In silico target fishing is a cost-effective first step that leverages the chemical structure of Musellarin C to predict potential protein targets.[2][3] These methods compare the compound's structure to databases of known ligands for a multitude of proteins, identifying potential matches based on structural and chemical similarity.[4] Receptor-based approaches, such as reverse docking, can also be employed to computationally screen Musellarin C against a library of 3D protein structures.[2] While these predictions are not definitive, they are instrumental in prioritizing subsequent experimental validation. The integration of artificial intelligence and machine learning is further enhancing the predictive power of these in silico approaches.[5][6]

Chemical Proteomics for Unbiased Target Discovery

Trustworthiness: To experimentally identify proteins that physically interact with Musellarin C, a chemical proteomics approach is highly effective.[7] This involves synthesizing a probe molecule by chemically modifying Musellarin C to include a reactive group and a reporter tag (e.g., biotin) for enrichment.[8]

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize a Musellarin C analog containing a linker and a biotin tag. It is crucial to perform structure-activity relationship (SAR) studies to ensure that the modification does not abrogate the compound's biological activity.[9]

  • Cell Lysate Preparation: Prepare a protein lysate from a biologically relevant cell line (e.g., a cancer cell line that shows sensitivity to Musellarin C).

  • Probe Incubation: Incubate the cell lysate with the biotinylated Musellarin C probe to allow for the formation of probe-target complexes.

  • Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that were significantly enriched in the probe-treated sample compared to a control.

Phase 2: Validating Target Engagement in a Cellular Context

Once a list of candidate targets has been generated, it is imperative to confirm direct binding in a more physiologically relevant setting.

Cellular Thermal Shift Assay (CETSA)

Authoritative Grounding: CETSA is a powerful biophysical method for verifying drug-target engagement in intact cells or cell lysates.[10] The principle is that the binding of a ligand, such as Musellarin C, to its target protein increases the protein's thermal stability.[11] This stabilization can be detected by heating the sample across a temperature gradient and quantifying the amount of soluble protein remaining at each temperature.[12]

CETSA Workflow A Treat cells with Musellarin C or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/aggregated fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves and determine thermal shift (ΔTm) D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for Target Validation

  • Cell Treatment: Treat intact cells with either Musellarin C at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge: Aliquot the cell suspensions and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).[13]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or other methods that do not involve detergents that might disrupt protein-ligand interactions.[13]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification: Quantify the amount of the specific candidate target protein in the soluble fraction using an antibody-based method like Western blotting or an immunoassay.[11]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the Musellarin C-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the Musellarin C-treated sample indicates target engagement.

Phase 3: Comprehensive Cross-Reactivity and Selectivity Profiling

With a validated primary target, the next crucial phase is to assess the selectivity of Musellarin C.

Broad Kinase Selectivity Profiling

Expertise & Experience: Protein kinases are a large family of enzymes that are common targets for natural products. Due to the conserved nature of the ATP-binding site in kinases, cross-reactivity is a frequent concern. Large-scale kinase profiling panels, such as the KINOMEscan® platform, offer a comprehensive assessment of a compound's selectivity across the human kinome.[14][15][16] These assays typically measure the binding affinity (Kd) of the compound to hundreds of different kinases.

Data Presentation: Hypothetical KINOMEscan® Results for Musellarin C

Kinase TargetBinding Affinity (Kd, nM)
Primary Target X 15
Kinase A85
Kinase B250
Kinase C> 10,000
Kinase D1,500
... (400+ other kinases)> 10,000

This table illustrates how kinase selectivity data is presented. A highly selective compound will show potent binding to its primary target and significantly weaker or no binding to other kinases.

Thermal Proteome Profiling (TPP) for Unbiased Off-Target Identification

Authoritative Grounding: TPP extends the principle of CETSA to a proteome-wide scale by coupling the thermal shift assay with quantitative mass spectrometry.[17][18] This unbiased approach allows for the simultaneous assessment of the thermal stability of thousands of proteins in response to compound treatment, revealing both the intended target and any unexpected off-targets.[19]

Experimental Workflow: Thermal Proteome Profiling

  • Cell Treatment: Treat cells with Musellarin C or a vehicle control.

  • Temperature Gradient: Aliquot the treated cells and heat them at multiple temperatures.

  • Protein Extraction: Isolate the soluble protein fraction from each sample.

  • Sample Preparation for MS: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: For each identified protein, plot the relative abundance across the temperature gradient to generate melting curves. Identify proteins that exhibit a significant thermal shift upon treatment with Musellarin C.

Tissue Cross-Reactivity (TCR) Studies for Preclinical Safety

Trustworthiness: As a final step in preclinical safety assessment, regulatory agencies like the FDA recommend in vitro tissue cross-reactivity studies.[20] These studies use immunohistochemistry (IHC) to assess the binding of the therapeutic candidate to a panel of normal human tissues.[21] The goal is to identify any potential off-target binding in various organs that could translate to toxicity in vivo.[22]

Experimental Protocol: Immunohistochemistry-Based TCR Study

  • Tissue Panel: Obtain a comprehensive panel of quick-frozen human tissues from at least three unrelated donors.

  • Antibody/Probe Preparation: If an antibody against Musellarin C is not available, a labeled version of the compound can be used. The test agent should be rigorously validated for its binding specificity.

  • IHC Staining: Perform IHC staining on cryosections of the human tissue panel using the Musellarin C probe. Include appropriate positive and negative controls.

  • Pathologist Review: A qualified pathologist should evaluate the stained tissue sections to identify the specific cell types and subcellular locations of any binding.

  • Interpretation: Any observed off-target binding should be carefully evaluated in the context of the known biology of the protein and the potential for adverse effects.[23]

Conclusion

The elucidation of a natural product's cellular targets and its cross-reactivity profile is a complex but essential undertaking in modern drug discovery. For a compound like Musellarin C, a systematic and integrated approach, beginning with in silico and chemical proteomics methods for hypothesis generation, followed by rigorous validation with CETSA, and culminating in comprehensive selectivity and safety profiling with techniques like broad kinase screening, TPP, and tissue cross-reactivity studies, is paramount. This multi-pronged strategy provides the detailed mechanistic understanding required to assess both the therapeutic potential and the potential liabilities of a novel compound, ultimately guiding its journey from a natural discovery to a clinical candidate.

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Comparative

A Comparative Analysis of Musellarin Analogs: Unraveling the Impact of cis and trans-Fused Dihydropyran Stereochemistry on Biological Activity

Abstract Musellarins, a class of diarylheptanoid natural products, have garnered significant interest for their cytotoxic activities.[1][2] A key structural feature of these molecules is a dihydropyran (DHP) ring, the st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Musellarins, a class of diarylheptanoid natural products, have garnered significant interest for their cytotoxic activities.[1][2] A key structural feature of these molecules is a dihydropyran (DHP) ring, the stereochemistry of which plays a crucial role in their biological function. This guide provides a comparative study of musellarin analogs featuring both cis- and trans-fused dihydropyran rings, delving into their synthetic pathways and differential biological effects. By examining the structure-activity relationships governed by this stereochemical variation, we aim to provide valuable insights for researchers and drug development professionals in the field of medicinal chemistry.

Introduction: The Significance of Stereochemistry in Musellarin Bioactivity

The musellarin family of natural products, isolated from plants of the Musella genus, are characterized by a rare bicyclic dihydropyran skeleton.[2] Musellarins A-C possess a cis-fused (4a,10b) and trans-configured (4a,3) dihydropyran ring, while the D and E congeners were initially proposed to have a trans-fused (4a,10b) and cis-configured (4a,3) DHP ring.[2] However, recent total syntheses have led to the revision of the stereochemistry of musellarins D and E, confirming they also possess a cis-fused DHP ring.[1][2][3]

This guide will focus on the synthetic strategies that allow for the selective formation of both cis- and trans-fused dihydropyran cores and compare the biological activities of these distinct stereoisomers. Understanding how this seemingly subtle structural change impacts cytotoxicity is paramount for the rational design of more potent and selective anticancer agents.[4]

Synthetic Strategies: Controlling the Dihydropyran Ring Fusion

The cornerstone of musellarin synthesis is often the Achmatowicz rearrangement, which provides a versatile entry to functionalized pyranuloses, the precursors to the dihydropyran core.[1][3][5] The stereochemical outcome of the subsequent steps, particularly the arylation and cyclization, dictates the final cis or trans fusion of the dihydropyran ring.

Synthesis of trans-Fused Dihydropyran Musellarin Analogs

A notable strategy for achieving a trans-2,6-disubstituted dihydropyranone involves a two-step trans-arylation of Achmatowicz rearrangement products.[5] This method utilizes a highly regioselective γ-deoxygenation followed by a diastereoselective Heck-Matsuda coupling to install the aryl group in a trans fashion.[5][6]

Experimental Protocol: Synthesis of a trans-2,6-Dihydropyranone Intermediate

  • γ-Deoxygenation: To a solution of the Achmatowicz rearrangement product in acetic acid, add zinc dust portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Neutralize the filtrate with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Heck-Matsuda Coupling: To a solution of the crude γ-deoxygenated product in a suitable solvent (e.g., methanol), add the desired aryldiazonium salt and a palladium catalyst (e.g., Pd(OAc)2). Stir the reaction at room temperature until completion.

  • Purification: Purify the resulting product by column chromatography on silica gel to afford the trans-2,6-dihydropyranone.

Synthesis of cis-Fused Dihydropyran Musellarin Analogs

The synthesis of the naturally occurring cis-fused musellarins A-E has been achieved through a palladium-catalyzed arylation of Achmatowicz rearrangement products with boronic acids.[1][3] This approach allows for the stereoselective formation of the cis-fused dihydropyran ring system.

Experimental Protocol: Synthesis of a cis-2,6-Dihydropyran Intermediate

  • Palladium-Catalyzed Arylation: To a solution of the Achmatowicz rearrangement product in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated time or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the cis-2,6-dihydropyran derivative.

G cluster_trans trans-Fused Synthesis cluster_cis cis-Fused Synthesis AR_trans Achmatowicz Rearrangement Product Deoxy γ-Deoxygenation (Zn/HOAc) AR_trans->Deoxy Heck Heck-Matsuda Coupling Deoxy->Heck Trans_Product trans-2,6-Dihydropyranone Heck->Trans_Product AR_cis Achmatowicz Rearrangement Product Pd_Arylation Pd-Catalyzed Arylation (Arylboronic Acid) AR_cis->Pd_Arylation Cis_Product cis-2,6-Dihydropyran Pd_Arylation->Cis_Product G cluster_pathway Potential mTOR Inhibition Pathway Musellarin Musellarin Analog mTOR mTOR Musellarin->mTOR Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Potential inhibition of the mTOR signaling pathway by musellarins.

Experimental Protocols for Biological Evaluation

To quantitatively assess the antiproliferative activity of the synthesized musellarin analogs, a standard in vitro cytotoxicity assay is employed.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, SW-480) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the cis- and trans-fused musellarin analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The stereochemistry of the dihydropyran ring fusion is a critical determinant of the biological activity of musellarins. The ability to selectively synthesize both cis- and trans-fused analogs provides a powerful tool for probing the structure-activity relationships of this promising class of natural products. While the naturally occurring musellarins possess a cis-fused dihydropyran ring, the exploration of their trans-fused counterparts is a crucial step in the development of novel and more potent anticancer agents.

Future research should focus on a comprehensive comparative analysis of a broader range of cis- and trans-fused musellarin analogs against a diverse panel of cancer cell lines. Elucidating their precise molecular targets and mechanisms of action will further guide the rational design of next-generation dihydropyran-based therapeutics.

References

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  • Collective Asymmetric Total Syntheses of Musellarins A-E. PubMed. Available from: [Link]

  • Collective Asymmetric Total Syntheses of Musellarins A–E. The Journal of Organic Chemistry. Available from: [Link]

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  • Total syntheses of (±)-musellarins A-C. Semantic Scholar. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Musellarin C

For researchers at the forefront of drug discovery and development, the handling and disposal of novel chemical entities are of paramount importance. Musellarin C, a diarylheptanoid natural product, has garnered interest...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the handling and disposal of novel chemical entities are of paramount importance. Musellarin C, a diarylheptanoid natural product, has garnered interest for its biological activities, including cytotoxic properties.[1][2][3] While specific regulatory disposal guidelines for Musellarin C are not yet established, its cytotoxic nature mandates a cautious and systematic approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant management of Musellarin C waste, ensuring the protection of laboratory personnel and the environment.

The Foundational Principle: Treat as Cytotoxic Waste

Given the reported cytotoxic activity of the Musellarin family of compounds, all waste generated from the handling of Musellarin C must be managed as cytotoxic waste.[1][3] Cytotoxic waste is defined as material contaminated with substances that are toxic to cells.[4] Proper segregation and disposal of this waste stream are critical to prevent unintended exposure and environmental contamination.[5][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment should be conducted. All personnel involved must be trained in the handling of cytotoxic compounds. The following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A dedicated, disposable or launderable lab coat.

  • Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form of the compound.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation at the point of generation is the most critical step in managing Musellarin C waste.[5][7] Never mix cytotoxic waste with general laboratory trash, regular biohazardous waste, or other chemical waste streams.[5] Use designated, clearly labeled containers.[4][8]

Waste CategoryDescriptionRecommended Container
Solid Waste Unused or expired solid Musellarin C, contaminated weigh boats, pipette tips, and other disposables.Purple or yellow, puncture-resistant container labeled "Cytotoxic Waste for Incineration".[4][8]
Liquid Waste Solutions containing Musellarin C (e.g., from assays, chromatography).Leak-proof, screw-cap container (compatible with the solvent) labeled "Liquid Cytotoxic Waste for Incineration" with the chemical contents clearly listed.[9]
Sharps Waste Needles, syringes, and other sharps contaminated with Musellarin C.Yellow, puncture-resistant sharps container specifically designated for chemotherapy or cytotoxic waste.[10]
Contaminated PPE Gloves, disposable lab coats, and other contaminated personal protective equipment.Yellow or purple chemotherapy waste bags.[4][10]

Step-by-Step Disposal Protocols

The following protocols provide a detailed workflow for the disposal of different forms of Musellarin C waste.

Disposal of Solid Musellarin C Waste
  • Collection: At the point of use, place all solid waste contaminated with Musellarin C into a designated, labeled, puncture-resistant container.[4]

  • Container Sealing: Once the container is three-quarters full, securely seal the lid. Do not overfill.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from general laboratory traffic.

  • Institutional Pickup: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EH&S) department for final disposal.[5]

Disposal of Liquid Musellarin C Waste
  • Collection: Collect all liquid waste containing Musellarin C in a compatible, leak-proof, and clearly labeled waste container.[9] The label must include the name "Musellarin C" and all other chemical constituents of the solution.

  • Avoid Drain Disposal: Never pour liquid waste containing Musellarin C down the drain.

  • Storage: Keep the liquid waste container securely sealed and stored in a designated hazardous waste accumulation area with secondary containment to prevent spills.

  • Institutional Disposal: Coordinate with your institution's EH&S department for the proper disposal of the liquid chemical waste, which will typically involve incineration.[5]

Decontamination of Reusable Equipment
  • Initial Rinse: Rinse glassware and other reusable equipment with a solvent in which Musellarin C is soluble (e.g., ethanol, methanol, DMSO). Collect this rinse as liquid cytotoxic waste.

  • Secondary Wash: Wash the equipment with a suitable laboratory detergent and water.

  • Final Rinse: Thoroughly rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry or use a laboratory oven.

Spill Management

In the event of a spill of Musellarin C powder or solution:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don the full PPE described in Section 2.

  • Containment and Cleanup:

    • For solid spills: Gently cover the spill with absorbent pads to avoid raising dust. Dampen the absorbent material with water and carefully wipe up the spill.

    • For liquid spills: Cover the spill with absorbent material from a chemical spill kit.

  • Dispose of Cleanup Materials: Place all contaminated cleanup materials into a designated cytotoxic waste container.[9]

  • Decontaminate the Area: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.

The Logic of Incineration

The recommended final disposal method for cytotoxic waste is high-temperature incineration.[4][7][8] This process ensures the complete destruction of the cytotoxic compounds, preventing their release into the environment where they could have harmful effects on ecosystems.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Musellarin C waste.

MusellarinC_Disposal_Workflow Musellarin C Waste Disposal Workflow Start Waste Generation (Handling Musellarin C) WasteType Identify Waste Type Start->WasteType Solid Solid Waste (powder, tips, etc.) WasteType->Solid Solid Liquid Liquid Waste (solutions) WasteType->Liquid Liquid Sharps Sharps Waste (needles, etc.) WasteType->Sharps Sharps PPE Contaminated PPE (gloves, coat) WasteType->PPE PPE SolidContainer Place in Purple/Yellow Puncture-Resistant Cytotoxic Container Solid->SolidContainer LiquidContainer Collect in Labeled Leak-Proof Liquid Waste Container Liquid->LiquidContainer SharpsContainer Place in Yellow Chemo Sharps Container Sharps->SharpsContainer PPEContainer Place in Yellow/Purple Chemo Waste Bag PPE->PPEContainer Store Store in Designated Hazardous Waste Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store PPEContainer->Store EHSpickup Arrange for EH&S Pickup for Incineration Store->EHSpickup

Caption: Decision workflow for the segregation and disposal of Musellarin C waste.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of Musellarin C is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of cytotoxic waste management outlined in this guide, researchers can mitigate risks and ensure compliance with institutional and regulatory standards. Always consult your institution's specific guidelines and your EH&S department for any additional requirements.

References

  • Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance. Retrieved from [Link]

  • Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]

  • Li, Z., Leung, T. F., & Tong, R. (2014). Total syntheses of (±)-musellarins A-C. Chemical Communications, 50(75), 10990–10993. Retrieved from [Link]

  • Li, Z., Ip, F., Ip, N. Y., & Tong, R. (2015). Collective Asymmetric Total Syntheses of Musellarins A–E. The Journal of Organic Chemistry, 80(23), 11935–11948. Retrieved from [Link]

  • Secure Waste. (2025, September 12). How To Dispose Off Chemotherapy Waste with Secure Waste. Retrieved from [Link]

  • Tel Aviv University. (n.d.). Biological and cytotoxic waste. Safety. Retrieved from [Link]

  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Cytotoxic waste disposal. Retrieved from [Link]

  • Cleanaway. (n.d.). Cytotoxic Waste Disposal & Management Services. Retrieved from [Link]

  • Complete Guide 2026. (2025, November 4). How to Dispose of Chemotherapy Waste Safely & Compliantly. Retrieved from [Link]

Sources

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